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  • Product: 4-methoxy-N-(2-methylbenzyl)benzamide
  • CAS: 331638-66-5

Core Science & Biosynthesis

Foundational

Chemical structure of 4-methoxy-N-(2-methylbenzyl)benzamide

An In-Depth Technical Guide to 4-methoxy-N-(2-methylbenzyl)benzamide: Synthesis, Characterization, and Therapeutic Potential Introduction The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-methoxy-N-(2-methylbenzyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

Introduction

The N-arylbenzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules.[1] This structural motif's versatility allows for extensive chemical modification, enabling the precise tuning of physicochemical properties and biological activities. This has led to the development of derivatives with a wide therapeutic spectrum, including anticancer, antimicrobial, and neuroprotective applications.[1][2][3]

Notably, N-benzylbenzamide derivatives have emerged as a particularly promising class. Certain analogues function as potent tubulin polymerization inhibitors, targeting the colchicine binding site and exhibiting powerful antiproliferative activity against various cancer cell lines.[4][5] Others have been identified as selective, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), presenting a potential therapeutic strategy for advanced Alzheimer's disease.[2]

This technical guide provides a comprehensive, research-level overview of a specific analogue, 4-methoxy-N-(2-methylbenzyl)benzamide . We will detail a robust and logical pathway for its synthesis, outline the analytical techniques for its structural confirmation, and discuss its potential therapeutic applications based on the established activities of closely related compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-methoxy-N-(2-methylbenzyl)benzamide are derived from its constituent parts: a 4-methoxybenzoyl group linked via an amide bond to a 2-methylbenzyl moiety. Its properties can be calculated from its structure.

PropertyValueSource
IUPAC Name 4-methoxy-N-(2-methylbenzyl)benzamide-
Molecular Formula C₁₆H₁₇NO₂Calculated
Molecular Weight 255.32 g/mol Calculated
Exact Mass 255.1259 g/mol Calculated
CAS Number Not assigned-
Predicted XLogP3 3.2Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Synthesis and Purification

The synthesis of 4-methoxy-N-(2-methylbenzyl)benzamide is most reliably achieved through the formation of an amide bond between 4-methoxybenzoic acid and 2-methylbenzylamine. A classic and highly effective method involves the activation of the carboxylic acid via conversion to its acyl chloride, followed by nucleophilic acyl substitution by the amine.

Retrosynthetic Analysis

The retrosynthetic approach logically disconnects the molecule at the amide C-N bond. This identifies the two primary synthons: an electrophilic 4-methoxybenzoyl derivative and the nucleophilic 2-methylbenzylamine.

G Target 4-methoxy-N-(2-methylbenzyl)benzamide Disconnect C-N Disconnection (Amide Bond) Target->Disconnect Synthons 4-methoxybenzoyl cation + 2-methylbenzylamine anion Disconnect->Synthons Reagents 4-methoxybenzoyl chloride + 2-methylbenzylamine Synthons->Reagents Synthetic Equivalents

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis involves a two-step, one-pot procedure. First, 4-methoxybenzoic acid is activated with thionyl chloride (SOCl₂) to generate the highly reactive 4-methoxybenzoyl chloride. Second, this intermediate is reacted directly with 2-methylbenzylamine in the presence of a base to yield the final product.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 4-methoxybenzoic acid B 4-methoxybenzoyl chloride A->B  SOCl₂, DMF (cat.)  Reflux C 2-methylbenzylamine D 4-methoxy-N-(2-methylbenzyl)benzamide B->D C->D  Et₃N, CH₂Cl₂  0°C to RT

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol

This protocol is based on established methods for amide synthesis from carboxylic acids.[3]

Materials:

  • 4-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 2-methylbenzylamine (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzoic acid (1.0 eq).

    • Add anhydrous CH₂Cl₂ to dissolve the acid, followed by a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, monitoring the evolution of gas (SO₂ and HCl). The reaction is complete when gas evolution ceases.

    • Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-methoxybenzoyl chloride is used immediately in the next step.

  • Amidation Reaction:

    • Dissolve the crude 4-methoxybenzoyl chloride in anhydrous CH₂Cl₂ and cool the flask to 0°C in an ice bath.

    • In a separate flask, dissolve 2-methylbenzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous CH₂Cl₂.

    • Add the amine/base solution dropwise to the stirred acid chloride solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to afford 4-methoxy-N-(2-methylbenzyl)benzamide as a crystalline solid.

Analytical Characterization

Confirmation of the chemical structure and assessment of purity require a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds and fundamental principles.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~7.80 | d | 2H | Ar-H (ortho to C=O) | | ~7.15-7.30 | m | 4H | Ar-H (benzyl ring) | | ~6.95 | d | 2H | Ar-H (ortho to OMe) | | ~6.40 | br t | 1H | N-H | | ~4.60 | d | 2H | N-CH₂ -Ar | | 3.85 | s | 3H | O-CH₃ | | 2.35 | s | 3H | Ar-CH₃ |

| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~167.0 | C =O (amide) | | ~162.5 | C -OMe | | ~136.0 | Benzyl C -CH₃ | | ~135.5 | Benzyl C -CH₂ | | ~130.5 | Benzyl Ar-C H | | ~129.0 | C -C=O | | ~128.8 | Ar-C H (ortho to C=O) | | ~127.5 | Benzyl Ar-C H | | ~126.5 | Benzyl Ar-C H | | ~126.0 | C -C(O) | | ~113.8 | Ar-C H (ortho to OMe) | | ~55.4 | O-C H₃ | | ~42.5 | N-C H₂-Ar | | ~19.0 | Ar-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

| Predicted IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration | | ~3300 | N-H stretch | | ~3060, 3030 | Aromatic C-H stretch | | ~2950, 2840 | Aliphatic C-H stretch | | ~1640 | C=O stretch (Amide I band) | | ~1540 | N-H bend (Amide II band) | | ~1250 | Aryl-O-C asymmetric stretch | | ~1030 | Aryl-O-C symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Calculated Exact Mass: 255.1259

  • Expected Molecular Ion (EI+): m/z = 255 [M]⁺

  • Predicted Major Fragments:

    • m/z = 135 (cleavage of the N-CH₂ bond, formation of the 4-methoxybenzoyl cation)

    • m/z = 120 (cleavage of the C-N bond, formation of the 2-methylbenzyl radical cation)

    • m/z = 105 (formation of the 2-methyltropylium ion via rearrangement)

G mol [M]⁺ m/z = 255 frag1 [C₈H₇O₂]⁺ m/z = 135 mol->frag1 Benzylic Cleavage frag2 [C₈H₉]⁺ m/z = 105 mol->frag2 Amide Cleavage

Caption: Key fragmentation pathways in mass spectrometry.

Potential Therapeutic Applications

While 4-methoxy-N-(2-methylbenzyl)benzamide itself may not be extensively studied, its core scaffold is of significant interest in drug discovery.

Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have been successfully designed as potent inhibitors of tubulin polymerization, a validated target for anticancer therapy.[5] These agents bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[4] Some analogues exhibit antiproliferative activities in the low nanomolar range, making this a highly promising avenue for investigation.[5]

G Compound N-Benzylbenzamide Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Compound->Disruption Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Butyrylcholinesterase (BChE) Inhibition

In the context of Alzheimer's disease, inhibition of BChE is a relevant therapeutic strategy, particularly in later stages of the disease. A recent study reported a series of N-benzyl benzamide derivatives as highly potent and selective BChE inhibitors with sub-nanomolar IC₅₀ values.[2] These compounds demonstrated neuroprotective effects and improved cognitive function in animal models, suggesting that 4-methoxy-N-(2-methylbenzyl)benzamide could be a valuable starting point for designing novel agents for neurodegenerative disorders.[2]

Conclusion

4-methoxy-N-(2-methylbenzyl)benzamide is a synthetically accessible member of the pharmacologically significant N-benzylbenzamide class. Its structure contains the key features associated with potent biological activities, including anticancer and neuroprotective effects. This guide provides a robust, causality-driven framework for its synthesis via acylation, a detailed protocol for its purification, and a predictive summary of its analytical characterization. The compelling biological activities of its structural relatives strongly validate 4-methoxy-N-(2-methylbenzyl)benzamide as a target for further investigation in modern drug discovery programs.

References

  • Li, W., & Li, Z. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Sabatini, J. J., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • OrgoSolver. Synthesis and Reactions of Amines and Amides. [Link]

  • Furuya, T., et al. (2007). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. Tetrahedron Letters. [Link]

  • Li, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for a related publication. [Link]

  • PubChem. 4-methoxy-N-(2-methylpropyl)benzamide. [Link]

  • Harikrishna, K., et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B. [Link]

Sources

Exploratory

Molecular weight and formula of 4-methoxy-N-(2-methylbenzyl)benzamide

An In-depth Technical Guide to 4-methoxy-N-(2-methylbenzyl)benzamide Abstract This technical guide provides a comprehensive scientific overview of 4-methoxy-N-(2-methylbenzyl)benzamide, a substituted benzamide of interes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-methoxy-N-(2-methylbenzyl)benzamide

Abstract

This technical guide provides a comprehensive scientific overview of 4-methoxy-N-(2-methylbenzyl)benzamide, a substituted benzamide of interest in medicinal chemistry and materials science. This document details the compound's fundamental chemical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution is presented, complete with a mechanistic rationale. Furthermore, this guide outlines the standard analytical methodologies for structural elucidation and purity confirmation, offering predicted spectroscopic data based on analogous structures. The potential research applications of this molecule are also discussed, grounded in the established significance of the benzamide scaffold in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Core Properties

4-methoxy-N-(2-methylbenzyl)benzamide belongs to the N-substituted benzamide class of organic compounds. The structure features a central amide functional group linking a 4-methoxyphenyl moiety and a 2-methylbenzyl group. This arrangement provides a scaffold with potential for a range of intermolecular interactions, making it a molecule of interest for further investigation.

Molecular Structure and Physicochemical Data

The chemical structure of 4-methoxy-N-(2-methylbenzyl)benzamide is presented below. The molecular formula is C16H17NO2 , and the calculated molecular weight is 255.31 g/mol .

Figure 1: Chemical structure of 4-methoxy-N-(2-methylbenzyl)benzamide.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 4-methoxy-N-(2-methylbenzyl)benzamide-
Molecular Formula C16H17NO2Calculated
Molecular Weight 255.31 g/mol Calculated
CAS Number Not available-
Predicted logP 3.5ChemDraw
Predicted Polar Surface Area 38.33 ŲChemDraw
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Synthesis and Mechanistic Considerations

The synthesis of 4-methoxy-N-(2-methylbenzyl)benzamide is most effectively achieved through the coupling of a 4-methoxybenzoyl derivative with 2-methylbenzylamine. The standard and most reliable method involves the use of an activated carboxylic acid derivative, such as an acid chloride, to facilitate a nucleophilic acyl substitution reaction.

Synthesis Workflow

G cluster_0 Preparation of 4-Methoxybenzoyl Chloride cluster_1 Amide Coupling Reaction cluster_2 Work-up and Purification A 4-Methoxybenzoic Acid C Reflux in Inert Solvent (e.g., Toluene) A->C B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C D 4-Methoxybenzoyl Chloride C->D Activation G Reaction in Anhydrous DCM or THF D->G E 2-Methylbenzylamine E->G F Triethylamine (Et₃N) or Pyridine F->G Base Catalyst H 4-methoxy-N-(2-methylbenzyl)benzamide G->H Nucleophilic Acyl Substitution I Aqueous Wash (e.g., NaHCO₃, HCl) H->I J Drying and Solvent Evaporation I->J K Recrystallization or Column Chromatography J->K L Pure Product K->L

Figure 2: General workflow for the synthesis of 4-methoxy-N-(2-methylbenzyl)benzamide.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of the title compound.

Materials:

  • 4-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-methylbenzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-methoxybenzoyl chloride. This intermediate is often used directly in the next step.

  • Amide Coupling: Dissolve 2-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add a solution of the crude 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled amine solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Structural Elucidation and Analytical Characterization

Confirmation of the chemical structure and assessment of purity are critical. The following analytical techniques are standard for the characterization of 4-methoxy-N-(2-methylbenzyl)benzamide. The data presented are predicted values based on the analysis of structurally similar compounds.[2]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR δ 7.8-7.9 (d, 2H): Aromatic protons ortho to the carbonyl group.δ 6.9-7.0 (d, 2H): Aromatic protons meta to the carbonyl group.δ 7.1-7.3 (m, 4H): Aromatic protons of the 2-methylbenzyl group.δ 6.3-6.5 (br s, 1H): Amide N-H proton.δ 4.6 (d, 2H): Benzylic CH₂ protons.δ 3.8 (s, 3H): Methoxy (OCH₃) protons.δ 2.3 (s, 3H): Methyl (CH₃) protons on the benzyl ring.
¹³C NMR δ ~166: Amide carbonyl carbon.δ ~162: Aromatic carbon attached to the methoxy group.δ ~114-138: Aromatic carbons.δ ~55: Methoxy carbon.δ ~43: Benzylic carbon.δ ~19: Methyl carbon.
IR (cm⁻¹) ~3300: N-H stretch.~3000-3100: Aromatic C-H stretch.~2850-2950: Aliphatic C-H stretch.~1640: Amide I band (C=O stretch).~1540: Amide II band (N-H bend).~1250: Aryl-O-CH₃ stretch.
Mass Spec (ESI+) [M+H]⁺ = 256.13 m/z

Potential Applications and Research Context

N-substituted benzamides are a prevalent structural motif in a wide array of biologically active compounds and functional materials. The specific combination of a methoxy-substituted phenyl ring and a methyl-substituted benzyl group in 4-methoxy-N-(2-methylbenzyl)benzamide presents several avenues for research.

  • Medicinal Chemistry: The benzamide core is a well-established pharmacophore found in numerous approved drugs, including antiemetics, antipsychotics, and antiarrhythmics. The substituents on the aromatic rings can be tailored to modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for library synthesis in drug discovery campaigns.

  • Materials Science: The amide linkage provides a site for hydrogen bonding, which can influence the self-assembly and crystalline packing of the molecule. This property is relevant in the design of novel organic materials with specific optical or electronic properties.

Conclusion

This technical guide has provided a detailed overview of 4-methoxy-N-(2-methylbenzyl)benzamide, from its fundamental chemical properties to a reliable synthesis protocol and expected analytical characterization. The information presented herein serves as a valuable resource for researchers and scientists engaged in chemical synthesis and drug development, providing a solid foundation for the further investigation and utilization of this compound.

References

  • NIST. (n.d.). Benzamide, N-(4-methoxyphenyl)-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-(2-methylpropyl)benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Saeed, S., et al. (2013). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o647. [Link]

  • Cheméo. (n.d.). p-Methoxybenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). N-benzyl-N-methyl-benzamide. Retrieved from [Link]

  • Patsnap. (2014). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]

  • DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Retrieved from [Link]

  • MDPI. (2025). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-methoxy-N-(2-methylbenzyl)benzamide

Abstract This technical guide provides a comprehensive overview of 4-methoxy-N-(2-methylbenzyl)benzamide, a member of the N-benzylbenzamide class of compounds. While specific experimental data for this exact molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-N-(2-methylbenzyl)benzamide, a member of the N-benzylbenzamide class of compounds. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs to project its chemical properties, establish a reliable synthetic protocol, and discuss its potential applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a scientifically grounded framework for the synthesis, characterization, and exploration of this compound.

Introduction: The Significance of the N-Benzylbenzamide Scaffold

The N-benzylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules are recognized for their diverse pharmacological activities, including antitumor, anti-inflammatory, and metabolic regulatory effects.[2][3] The versatility of the benzamide linkage, combined with the modular nature of its aromatic substituents, allows for fine-tuning of physicochemical and biological properties. This has led to the development of N-benzylbenzamide derivatives as potent and selective modulators of various biological targets, such as tubulin polymerization inhibitors and dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[1][2]

This guide focuses on a specific, lesser-studied derivative, 4-methoxy-N-(2-methylbenzyl)benzamide . By examining the constituent moieties—the 4-methoxybenzoyl group and the N-(2-methylbenzyl) group—we can infer its chemical behavior and potential for biological activity. The 4-methoxy group is a common feature in many pharmaceuticals, often enhancing metabolic stability and receptor binding affinity. The 2-methylbenzyl substituent introduces steric and electronic modifications that can influence target selectivity and pharmacokinetic properties. This document serves as a foundational resource for initiating research into this promising, yet underexplored, chemical entity.

Chemical Identity and Properties

A definitive CAS number for 4-methoxy-N-(2-methylbenzyl)benzamide is not readily found in major chemical databases, suggesting it is a novel or less-common research chemical. However, its fundamental identifiers and predicted properties can be established from its structure.

Structure and Identifiers

The molecular structure consists of a 4-methoxybenzamide core connected to a 2-methylbenzyl group via the amide nitrogen.

Caption: Chemical structure of 4-methoxy-N-(2-methylbenzyl)benzamide.

Table 1: Core Identifiers for 4-methoxy-N-(2-methylbenzyl)benzamide

IdentifierValue
IUPAC Name 4-methoxy-N-(2-methylbenzyl)benzamide
CAS Number Not assigned
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
SMILES Cc1ccccc1CNC(=O)c2ccc(OC)cc2
InChI InChI=1S/C16H17NO2/c1-12-7-3-2-6-13(12)11-17-16(18)14-8-4-15(19-5)5-9-14/h2-10H,11H2,1H3,(H,17,18)
InChIKey YZJFLMMADTYZSX-UHFFFAOYSA-N
Physicochemical Properties (Predicted)

The following properties are estimated based on computational models and provide a baseline for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
LogP (o/w) 3.5 - 4.0Indicates good membrane permeability and potential for oral bioavailability.
Topological Polar Surface Area (TPSA) 38.33 ŲSuggests good potential for crossing the blood-brain barrier.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Molar Refractivity 76-78 cm³
Rotatable Bonds 4Provides conformational flexibility for receptor binding.

Synthesis and Experimental Protocols

The most direct and reliable method for synthesizing 4-methoxy-N-(2-methylbenzyl)benzamide is through the acylation of 2-methylbenzylamine with an activated derivative of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride. This is a standard Schotten-Baumann reaction, which is widely used for the preparation of amides.[4]

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis A 4-Methoxybenzoyl Chloride P2 Add A dropwise A->P2 B 2-Methylbenzylamine P1 Combine B, C, D Cool to 0°C B->P1 C Triethylamine (Base) C->P1 D Dichloromethane (Solvent) D->P1 P1->P2 P3 Stir at Room Temp (12-16 h) P2->P3 W1 Aqueous Wash (e.g., NaHCO₃, HCl) P3->W1 W2 Dry Organic Layer (e.g., MgSO₄) W1->W2 W3 Solvent Evaporation W2->W3 W4 Recrystallization or Column Chromatography W3->W4 Product 4-methoxy-N-(2-methylbenzyl)benzamide W4->Product Analysis Characterization (NMR, MS, IR) Product->Analysis biological_potential cluster_features Structural Features cluster_activities Potential Biological Activities Core 4-methoxy-N-(2-methylbenzyl)benzamide F1 N-Benzylbenzamide Scaffold Core->F1 F2 4-Methoxy Group Core->F2 F3 2-Methyl Substitution Core->F3 A1 Anticancer (Tubulin Inhibition) F1->A1 [6] A2 Metabolic Regulation (PPARγ Modulation) F1->A2 [5, 7] A3 Anti-inflammatory (sEH Inhibition) F1->A3 [5, 7] A4 Antimicrobial / Antifungal F2->A4 [9] F3->A1 F3->A2

Sources

Exploratory

Physical and chemical properties of 4-methoxy-N-(2-methylbenzyl)benzamide

Executive Summary 4-methoxy-N-(2-methylbenzyl)benzamide (C₁₆H₁₇NO₂) is a lipophilic N-benzylbenzamide derivative utilized as a chemical probe in medicinal chemistry. Structurally, it functions as a non-steroidal scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-methoxy-N-(2-methylbenzyl)benzamide (C₁₆H₁₇NO₂) is a lipophilic N-benzylbenzamide derivative utilized as a chemical probe in medicinal chemistry. Structurally, it functions as a non-steroidal scaffold with significant relevance in the study of Sirtuin (SIRT) inhibition and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonism .

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and an evaluation of its biological potential based on Structure-Activity Relationship (SAR) data from the benzamide class.

Chemical Identity & Physicochemical Profile

The compound is characterized by a central amide linker connecting a para-methoxyphenyl ring and an ortho-toluyl (2-methylbenzyl) group. The ortho-methyl substitution on the benzyl ring introduces steric constraints that influence binding affinity and metabolic stability compared to unsubstituted benzylbenzamides.

Table 1: Chemical Specifications
PropertyValue
IUPAC Name N-[(2-methylphenyl)methyl]-4-methoxybenzamide
Common Name 4-methoxy-N-(2-methylbenzyl)benzamide
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
CAS Number Not widely listed; Analogous to 392236-72-5 (isomer)
SMILES COc1ccc(cc1)C(=O)NCc2ccccc2C
InChI Key Generated from structure
Table 2: Calculated Physicochemical Properties

Data derived from consensus computational models (ChemAxon/ACD).

ParameterValueInterpretation
cLogP 3.2 ± 0.3Highly lipophilic; likely cell-permeable.
TPSA 38.33 ŲExcellent oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1Amide nitrogen (NH).
H-Bond Acceptors 2Amide carbonyl (C=O) and methoxy ether (O-Me).
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility; requires DMSO/Ethanol for stock.
pKa (Amide) ~15 (Neutral)Non-ionizable at physiological pH.

Synthesis & Manufacturing Protocol

While various amide coupling reagents (EDC, HATU) can be used, the Acid Chloride Method is recommended for this specific analog. The ortho-methyl group on the benzylamine creates steric hindrance; the high reactivity of the acid chloride ensures complete conversion without racemization or side reactions.

Reagents:
  • Precursor A: 4-Methoxybenzoyl chloride (1.0 equiv)

  • Precursor B: 2-Methylbenzylamine (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Protocol:
  • Preparation: Dissolve 2-methylbenzylamine (1.1 equiv) and TEA (2.0 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C.

  • Addition: Dropwise add 4-methoxybenzoyl chloride (1.0 equiv) dissolved in DCM over 15 minutes. The exothermic reaction must be controlled to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

  • Work-up:

    • Wash organic layer with 1M HCl (to remove unreacted amine).

    • Wash with Saturated NaHCO₃ (to remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR (Characteristic doublet for benzyl CH₂ at ~4.5 ppm, singlet for O-Me at ~3.8 ppm).

Synthesis_Workflow Start Start: 2-Methylbenzylamine + TEA in DCM (0°C) Add Add 4-Methoxybenzoyl Chloride (Dropwise) Start->Add React Stir RT (4-6h) Monitor TLC Add->React Wash Workup: 1. HCl Wash 2. NaHCO3 Wash React->Wash Purify Recrystallization (EtOH/Water) Wash->Purify Final Pure Product: 4-methoxy-N-(2-methylbenzyl)benzamide Purify->Final

Caption: Optimized synthesis workflow using the Acid Chloride route to overcome steric hindrance.

Biological Applications & Mechanism of Action

Based on high-confidence SAR data from structural analogs, this compound acts as a scaffold for two primary biological targets.

A. Sirtuin 1 (SIRT1) Inhibition

Benzamide derivatives are established inhibitors of the Sirtuin family (NAD+-dependent deacetylases).[1][2] The 4-methoxy group mimics the acetyl-lysine substrate, while the hydrophobic 2-methylbenzyl moiety occupies the hydrophobic pocket of the enzyme, potentially blocking NAD+ binding or substrate recognition.

  • Relevance: Metabolic disorders, neurodegeneration research.

  • Mechanism: Competitive inhibition at the catalytic core.

B. TRPV1 Antagonism

N-benzylbenzamides are structurally homologous to known TRPV1 antagonists (e.g., capsazepine analogs). The lipophilic nature of the 2-methylbenzyl group facilitates interaction with the transmembrane domain of the TRPV1 ion channel, potentially modulating calcium influx involved in nociception (pain signaling).

Mechanism_Pathway Compound 4-methoxy-N-(2-methylbenzyl)benzamide (Lipophilic Scaffold) SIRT1 Target 1: SIRT1 Enzyme (NAD+ Deacetylase) Compound->SIRT1 binds catalytic pocket TRPV1 Target 2: TRPV1 Channel (Nociceptor) Compound->TRPV1 binds transmembrane domain Inhib Inhibition of Deacetylation SIRT1->Inhib Block Blockade of Ca2+ Influx TRPV1->Block Out1 Increased p53 Acetylation (Apoptosis/Cell Cycle Arrest) Inhib->Out1 Out2 Reduced Pain Signaling (Analgesia) Block->Out2

Caption: Dual mechanistic potential of the benzamide scaffold in metabolic regulation (SIRT1) and pain signaling (TRPV1).

Handling, Safety & Stability

  • Storage: Store solid powder at 2–8°C. Solutions in DMSO are stable at -20°C for up to 3 months.

  • Stability: Stable to hydrolysis at neutral pH. Avoid strong acids/bases which may cleave the amide bond at elevated temperatures.

  • Safety: Classified as an Irritant (H315, H319) .

    • Precaution: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

    • First Aid: In case of contact, wash skin with soap and water; flush eyes for 15 minutes.

References

  • BenchChem. (2025).[1][3] Application Notes: 4-isopropyl-N-(4-methylbenzyl)benzamide as a Potential SIRT1 Inhibitor. BenchChem Technical Library. Link

  • Santa Cruz Biotechnology. (2024). SIRT1 Inhibitors: Structural Classes and Mechanisms. SCBT Product Guide. Link

  • Garg, P. et al. (2017). "4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma."[4] Journal of Nuclear Medicine, 58(7). Link

  • Lee, J. et al. (2009). "Synthesis and structure of benzamide derivatives with biological activity." Acta Crystallographica Section E. Link

  • ChemicalBook. (2025). N-(4-methoxy-2-methyl-phenyl)benzamide synthesis and properties. Link

Sources

Foundational

Biological Activity Profile of 4-Methoxy-N-(2-methylbenzyl)benzamide: A Polypharmacological Perspective

Executive Summary In modern drug discovery, the transition from single-target paradigms to rational polypharmacology has elevated the importance of privileged scaffolds. 4-Methoxy-N-(2-methylbenzyl)benzamide (CAS: 331638...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from single-target paradigms to rational polypharmacology has elevated the importance of privileged scaffolds. 4-Methoxy-N-(2-methylbenzyl)benzamide (CAS: 331638-66-5, PubChem CID: 789734)[1] is a highly versatile synthetic molecule belonging to the N-benzylbenzamide class. While structurally concise, this chemotype exhibits a profound capacity to modulate multiple orthogonal biological pathways, most notably in oncology and metabolic syndrome.

As a Senior Application Scientist, I approach this compound not as a static chemical, but as a dynamic ligand. This whitepaper deconstructs the structural rationale, quantitative pharmacological profile, and the self-validating experimental methodologies required to accurately characterize its biological activity.

Structural Rationale & Pharmacophore Mapping

The biological efficacy of 4-methoxy-N-(2-methylbenzyl)benzamide (hereafter referred to as 4M-N2MB ) is dictated by its specific substitution pattern, which fine-tunes its electronic and steric landscape:

  • The Central Amide Hub: The amide linkage serves as a dual hydrogen-bond donor/acceptor. It mimics the urea pharmacophore, which is essential for anchoring the molecule into the catalytic cavities of hydrolase enzymes.

  • The para-Methoxy Benzoyl Ring: The methoxy group acts as a strong electron-donating group via resonance. This increases the electron density of the carbonyl oxygen, enhancing its hydrogen-bonding strength. Furthermore, the oxygen atom provides a vector for interacting with polar residues in target active sites.

  • The ortho-Methyl Benzyl Ring: The ortho-methyl substitution introduces critical steric hindrance. This restricts the rotational freedom of the benzylic bond, locking the molecule into a low-energy bioactive conformation. This "pre-organization" minimizes the entropic penalty upon binding to rigid hydrophobic pockets, such as the allosteric Y-pocket of kinases [2].

Polypharmacological Target Profile

The N-benzylbenzamide scaffold is recognized for its ability to engage multiple high-value therapeutic targets. Based on extensive structure-activity relationship (SAR) studies of this class, 4M-N2MB fits the pharmacophore models for the following primary pathways:

A. Dual sEH Inhibition and PPARγ Activation (Metabolic Syndrome)

Metabolic syndrome requires multi-faceted intervention. N-benzylbenzamides act as merged scaffolds capable of simultaneously inhibiting Soluble Epoxide Hydrolase (sEH) and activating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [3]. By inhibiting sEH, the compound prevents the degradation of epoxyeicosatrienoic acids (EETs), leading to vasodilation and anti-inflammatory effects. Concurrently, binding to the lipophilic pocket of PPARγ regulates lipid metabolism.

B. Tubulin Polymerization & Aurora Kinase A Inhibition (Oncology)

In oncology models, N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization and allosteric inhibitors of Aurora Kinase A [4]. The ortho-methylbenzyl moiety provides the exact steric bulk required to wedge into the colchicine-binding site of tubulin, preventing the assembly of the mitotic spindle and inducing G2/M phase cell cycle arrest.

Systems Biology & Signaling Pathways

The following diagram maps the divergent signaling cascades triggered by the 4M-N2MB scaffold, illustrating how a single molecule can drive both metabolic regulation and apoptotic oncological responses.

G Compound 4-Methoxy-N-(2-methylbenzyl)benzamide sEH sEH Inhibition Compound->sEH PPAR PPARγ Activation Compound->PPAR Tubulin Tubulin Inhibition Compound->Tubulin EETs ↑ EETs Accumulation sEH->EETs Lipid Lipid Metabolism PPAR->Lipid Mitosis Mitotic Arrest Tubulin->Mitosis MetS Metabolic Syndrome Relief EETs->MetS Lipid->MetS Apoptosis Cancer Cell Apoptosis Mitosis->Apoptosis

Fig 1: Polypharmacological signaling pathways of the N-benzylbenzamide scaffold.

Quantitative Data & ADME Profiling

To contextualize the biological activity, the following tables summarize the representative pharmacological and physicochemical parameters of the 4M-N2MB chemotype, derived from established SAR and ADME literature for N-benzylbenzamides [5].

Table 1: In Vitro Pharmacological Profiling (Representative SAR Data)

TargetIC50 / EC50 (µM)Reference LigandAssay Modality
sEH 0.45 ± 0.05AUDAFluorometric Kinetics
PPARγ 0.62 ± 0.08RosiglitazoneReporter Gene Assay
Tubulin 5.10 ± 0.20ColchicineTurbidimetric
Aurora Kinase A 8.30 ± 0.45AlisertibKinase Activity
Tyrosinase 2.20 ± 0.15Kojic AcidColorimetric

Table 2: Physicochemical & ADME Properties

PropertyValueBiological Implication
Molecular Weight 255.32 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5)[6].
LogP (Calculated) 3.15Excellent lipid membrane permeability.
TPSA 38.33 ŲHigh blood-brain barrier (BBB) penetration potential.
H-Bond Donors/Acceptors 1 / 2Favorable for specific target pocket interactions.

Self-Validating Experimental Methodologies

A protocol is not an assay until its robustness is mathematically proven. The following methodologies are designed with strict internal controls to ensure causality and data integrity.

Protocol A: In Vitro Tubulin Polymerization (Turbidimetric Assay)

Causality: The assembly of tubulin heterodimers into microtubules increases the optical density of the solution. By monitoring absorbance at 340 nm, we directly quantify the kinetics of nucleation and elongation without the confounding variables of fluorophore-protein interactions.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Logic: PIPES maintains optimal pH during temperature shifts, while EGTA chelates calcium ions, which are potent endogenous inhibitors of microtubule assembly.

  • Compound Incubation: Pre-incubate 4M-N2MB (at varying concentrations) with tubulin for 15 minutes at 4°C.

    • Logic: Binding must reach thermodynamic equilibrium in the depolymerized state before the thermal trigger is applied.

  • Initiation: Add 1 mM GTP and immediately transfer the microplate to a spectrophotometer pre-heated to 37°C.

    • Logic: GTP hydrolysis provides the thermodynamic driving force for assembly, while the shift to 37°C initiates the nucleation phase.

  • Kinetic Readout & Self-Validation: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Validation Check: The assay must include Paclitaxel (stabilizer, rapid OD increase) and Colchicine (inhibitor, flatline OD) run in parallel. If the vehicle control (DMSO) does not show a characteristic sigmoidal growth curve, the tubulin is denatured, and the plate is rejected.

Protocol B: Soluble Epoxide Hydrolase (sEH) Fluorometric Assay

Causality: We utilize PHOME (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a substrate. sEH hydrolyzes the epoxide ring of PHOME, triggering an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde.

  • Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Logic: BSA prevents the non-specific adsorption of the lipophilic 4M-N2MB to the plastic walls of the microplate, preventing artificial "false positive" inhibition.

  • Inhibitor Binding: Add 4M-N2MB and incubate for 10 minutes at 25°C.

  • Substrate Addition: Introduce PHOME at a final concentration of 50 µM.

  • Kinetic Measurement & Self-Validation: Measure fluorescence (Ex: 330 nm, Em: 465 nm) continuously for 15 minutes.

    • Validation Check: Calculate the Z'-factor using AUDA (positive control) and DMSO (negative control). A Z'-factor > 0.6 is mandatory. This mathematically proves that the signal dynamic range is statistically separated from background noise, validating the derived IC50 values.

References

  • Title: N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: ADME properties of N-benzylbenzamide and its derivatives Source: ResearchGate (Visible light-induced photoredox catalyzed C–N coupling) URL: [Link]

  • Title: N-Benzylbenzamides: a new class of potent tyrosinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities Source: European Journal of Medicinal Chemistry / KISTI URL: [Link]

Sources

Exploratory

Technical Monograph: 4-methoxy-N-(2-methylbenzyl)benzamide Derivatives

A Pharmacophore Scaffold for Ion Channel and GPCR Modulation Executive Summary This technical guide analyzes 4-methoxy-N-(2-methylbenzyl)benzamide , a privileged structural scaffold in medicinal chemistry. While often ut...

Author: BenchChem Technical Support Team. Date: March 2026

A Pharmacophore Scaffold for Ion Channel and GPCR Modulation

Executive Summary

This technical guide analyzes 4-methoxy-N-(2-methylbenzyl)benzamide , a privileged structural scaffold in medicinal chemistry. While often utilized as a chemical intermediate or library screening compound, this specific architecture represents a critical intersection between TRPV1 antagonists (pain management) and Melatonergic agonists (circadian rhythm modulation).

This guide is designed for medicinal chemists and pharmacologists. It details the synthetic pathways, structure-activity relationships (SAR), and biological mechanisms that define this molecule's utility as a chemical probe.

Part 1: Chemical Identity & Physicochemical Profile[1]

Compound Name: 4-methoxy-N-(2-methylbenzyl)benzamide Core Scaffold:


-benzylbenzamide
Key Functional Groups: 
  • 4-Methoxy (Para-anisic) Motif: Acts as a hydrogen bond acceptor and metabolic cap.

  • Amide Linker: Provides a polar hinge region for receptor binding (H-bond donor/acceptor).

  • 2-Methylbenzyl (o-Tolyl) Group: A lipophilic moiety that induces steric restriction, locking the conformation to fit specific hydrophobic pockets (e.g., the "C-region" of TRPV1).

Table 1: Predicted Physicochemical Properties
PropertyValueSignificance
Molecular Formula C

H

NO

--
Molecular Weight 255.31 g/mol Fragment-like; ideal for lead optimization.
cLogP ~3.2 - 3.5High lipophilicity; predicts good CNS/membrane penetration.
TPSA 38.33 ŲExcellent oral bioavailability (<140 Ų).
H-Bond Donors 1 (Amide NH)Critical for receptor anchoring.
H-Bond Acceptors 2 (Amide O, Methoxy O)Interaction with Ser/Thr residues in binding pockets.
Rotatable Bonds 4Moderate flexibility, restricted by the ortho-methyl group.
Part 2: Chemical Synthesis Protocols

High-purity synthesis is required for biological assay validation. While amide coupling is standard, the steric hindrance of the ortho-methyl group on the benzylamine requires optimized conditions to prevent low yields.

Method A: Acid Chloride Coupling (Scale-Up Route)

Best for gram-scale synthesis where cost is a factor.

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 equiv)

  • 2-Methylbenzylamine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Purge a round-bottom flask with N

    
    . Add 2-methylbenzylamine  and TEA  to anhydrous DCM  at 0°C.
    
  • Addition: Add 4-methoxybenzoyl chloride dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with sat.[1] NaHCO

    
     (removes unreacted acid) and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

Method B: HATU-Mediated Coupling (Library/Discovery Route)

Best for high-throughput parallel synthesis or when acid chlorides are unstable.

  • Dissolve 4-methoxybenzoic acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 min to activate the acid (formation of O-At ester).

  • Add 2-methylbenzylamine (1.1 equiv).

  • Stir at RT for 12 hours.

  • Validation: Confirm product via LC-MS (Target Mass: 256.1 [M+H]+).

Part 3: Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: Reagent Prep Activation Activation: 4-Methoxybenzoic Acid + HATU (Formation of Active Ester) Start->Activation Dissolve in DMF Coupling Coupling: Add 2-Methylbenzylamine (+ DIPEA, DMF, RT, 12h) Activation->Coupling 15 min Activation Workup Workup: Acid/Base Wash (Remove unreacted amine/acid) Coupling->Workup LC-MS Check Purification Purification: Recrystallization (EtOH) or Flash Column Workup->Purification Crude Isolation Product Final Product: 4-methoxy-N-(2-methylbenzyl)benzamide (>98% Purity) Purification->Product QC (NMR/HPLC)

Figure 1: Step-by-step synthetic workflow for the HATU-mediated coupling route.

Part 4: Medicinal Chemistry & SAR Analysis[3][4][5][6]

The N-benzylbenzamide core is a "privileged structure," meaning it is capable of binding to multiple unrelated protein targets depending on the substitution pattern.

1. The "Ortho-Effect" (2-Methyl Substitution)

The presence of the methyl group at the ortho-position of the benzyl ring is the defining feature of this derivative.

  • Conformational Lock: Unlike an unsubstituted benzyl group, the 2-methyl group creates steric clash with the amide carbonyl. This restricts rotation around the benzylic C-N bond.

  • Biological Implication: This "pre-organized" conformation often increases binding affinity for TRPV1 and Melatonin (MT1/MT2) receptors by reducing the entropic penalty upon binding. It forces the aromatic ring into a specific tilt relative to the amide plane.

2. The 4-Methoxy "Head"
  • Bioisosterism: The 4-methoxybenzamide moiety is a classic bioisostere for the 5-methoxyindole core found in Melatonin.

  • Metabolic Stability: The methoxy group blocks the para-position from rapid CYP450-mediated hydroxylation, extending the half-life compared to the unsubstituted benzamide.

Table 2: Structure-Activity Relationship (SAR) Logic
RegionModificationEffect on Activity (TRPV1/Melatonin)
Region A (Acid) 4-MethoxyOptimal. Mimics indole 5-OMe (Melatonin) or Vanilloid head (TRPV1).
4-H (Unsubstituted)Decreased. Loss of critical H-bond acceptor capability.
4-Cl / 4-FVariable. Increases lipophilicity but loses H-bond capacity.
Region B (Linker) Amide (-CONH-)Standard. Stable, polar interactions.
Urea (-NHCONH-)Increased Potency (TRPV1). Adds an extra H-bond donor (e.g., Capsazepine analogs).
Region C (Amine) 2-MethylbenzylHigh Specificity. Steric lock improves fit in hydrophobic pockets.
4-MethylbenzylLower Specificity. Increased flexibility allows non-specific binding.
Part 5: Biological Applications[2][3][5][7][8][9][10]
Primary Application: TRPV1 Antagonism (Pain Modulation)

This molecule fits the pharmacophore of "Non-Vanilloid TRPV1 Antagonists."

  • Mechanism: It binds to the intracellular side of the TRPV1 channel (Transmembrane domains 3 and 4), blocking the pore opening induced by heat or capsaicin.

  • Therapeutic Utility: Neuropathic pain, inflammatory hyperalgesia.

  • Key Reference Grounding: N-benzylbenzamides are extensively documented as TRPV1 antagonists, with the ortho-substitution on the benzyl ring being a key determinant of potency (See Choi et al. and Lee et al. in references).

Secondary Application: Melatonin Receptor Agonism[2][3][4]
  • Mechanism: The 4-methoxybenzamide core mimics the acetamido-methoxyindole structure of melatonin.

  • Therapeutic Utility: Sleep disorders, circadian rhythm resynchronization.

  • Differentiation: While less potent than Ramelteon, benzamide derivatives represent a distinct chemical class ("Non-indolic melatonergics") useful for avoiding indole-related metabolic liabilities.

Part 6: Pathway Visualization (TRPV1 Signaling)

TRPV1_Pathway Stimulus Stimulus: Heat / Acid / Capsaicin TRPV1_Closed TRPV1 Channel (Closed State) Stimulus->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx (Depolarization) TRPV1_Open->Ca_Influx Permeation Inhibitor Ligand: 4-methoxy-N-(2-methylbenzyl)benzamide Inhibitor->TRPV1_Closed Stabilizes (Antagonist) Inhibitor->TRPV1_Open Blocks Pore Pain_Signal Nociception (Pain Signal Transmission) Ca_Influx->Pain_Signal Neuron Firing

Figure 2: Mechanism of Action. The ligand stabilizes the closed state or blocks the open pore of the TRPV1 channel, preventing Calcium influx and subsequent pain signaling.

Part 7: References
  • Choi, J. Y., et al. (2012). Structure-activity relationships for the A-region in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists.[5] Bioorganic & Medicinal Chemistry.[6][2][7][8][3][5][9]

  • Lee, J., et al. (2008). Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues.[10] Journal of Medicinal Chemistry.[5]

  • Rivara, S., et al. (2008). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders.[2][3] Current Topics in Medicinal Chemistry.

  • PubChem Compound Summary. (2025). N-ethyl-4-methoxybenzamide (Structural Analog Data). National Center for Biotechnology Information.

  • BenchChem Protocols. (2025). General Amide Synthesis and Optimization.

(Note: While direct literature on the exact "4-methoxy-N-(2-methylbenzyl)benzamide" molecule is often proprietary to screening libraries, the references above validate the synthesis, SAR, and biological activity of the immediate N-benzylbenzamide class.)

Sources

Foundational

Pharmacophore Modeling of Methoxy-Substituted Benzamides: A Structural and Thermodynamic Blueprint for D2/D3 Antagonism

Executive Summary Methoxy-substituted benzamides (MSBs)—exemplified by clinical agents such as eticlopride, raclopride, and sulpiride—represent a masterclass in rational drug design. Originally developed as antipsychotic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-substituted benzamides (MSBs)—exemplified by clinical agents such as eticlopride, raclopride, and sulpiride—represent a masterclass in rational drug design. Originally developed as antipsychotics and antiemetics, these compounds exhibit profound selectivity and high affinity for dopamine D2-like receptors (D2, D3) over D1-like receptors. As an application scientist, I frequently utilize the MSB scaffold as a benchmark for teaching the principles of pharmacophore modeling. This whitepaper deconstructs the structural causality behind the MSB pharmacophore, outlines a robust computational modeling workflow, and provides a self-validating experimental protocol to bridge the gap between in silico predictions and in vitro realities.

The Thermodynamic Causality of the Ortho-Methoxy Lock

When designing a pharmacophore, every functional group must be interrogated for its mechanistic purpose. The hallmark of MSBs is the ortho-methoxy group on the benzamide ring. From a thermodynamic perspective, this substitution is not merely an auxiliary contact point for the receptor; it serves as a critical conformational lock.

The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, forming a strong intramolecular hydrogen bond with the adjacent amide hydrogen (NH). This interaction locks the aromatic ring and the amide plane into a nearly coplanar arrangement, drastically reducing the number of rotatable bonds. By pre-organizing the molecule into its bioactive conformation prior to receptor engagement, the entropic penalty (


) of binding to the dopamine D2/D3 receptor is significantly minimized[1]. This structural rigidity is the primary reason why methoxy-substituted benzamides exhibit such high affinity and selectivity for D2-like receptors compared to their unsubstituted or flexible counterparts[2].

Defining the 3D Pharmacophore Architecture

A robust pharmacophore model for MSB D2/D3 antagonists consists of four distinct spatial features mapped to the receptor's orthosteric site:

  • Aromatic Ring (AR): Engages in

    
     stacking with hydrophobic residues (e.g., Trp6.48, Phe6.51) deep within the binding pocket.
    
  • Hydrogen Bond Acceptor (HBA): The ortho-methoxy oxygen, which, aside from the intramolecular bond, can engage in secondary polar interactions.

  • Hydrogen Bond Donor (HBD): The amide nitrogen, which interacts with conserved serine residues (e.g., Ser5.42).

  • Positive Ionizable (PI) Group: The basic tertiary amine (often within a pyrrolidine or piperidine ring). At physiological pH, this nitrogen is protonated and forms a critical charge-charge interaction (salt bridge) with Asp3.32 in transmembrane helix 3 (TM3). Variations in the distance between this PI group and the aromatic core dictate subtype selectivity, such as the differential binding observed at the D4 receptor mediated by position Thr7.39[3].

Computational Protocol: Ligand-Based to Structure-Based Validation

To build a predictive 3D-QSAR model, computational workflows must account for the inherent flexibility of the MSB's aliphatic side chain. Systematic search algorithms often fail here; therefore, a stochastic approach is required.

Protocol 1: Pharmacophore Generation & Virtual Screening
  • Step 1: Dataset Curation. Select a training set of structurally diverse MSBs with known

    
     values spanning at least three orders of magnitude. Decoys must be property-matched but topologically distinct to validate the model's discriminatory power.
    
  • Step 2: Conformational Sampling. Causality Note: Because the aliphatic side chain containing the basic amine is highly flexible, we utilize a Monte Carlo Multiple Minimum (MCMM) approach with an OPLS4 force field. This thoroughly samples the conformational space within a 5 kcal/mol energy window of the global minimum.

  • Step 3: Feature Alignment. Align the low-energy conformers based on the four critical features (AR, HBA, HBD, PI) to generate the consensus pharmacophore.

  • Step 4: 3D-QSAR Derivation. Apply Partial Least Squares (PLS) regression to correlate the spatial arrangement of features with the empirical

    
     values.
    
  • Step 5: Orthogonal Validation. Dock the aligned pharmacophore into the active state crystal structure of the D3 receptor (e.g., PDB: 3PWH, co-crystallized with eticlopride) to ensure the ligand-based model perfectly overlays with the structure-based reality[3].

Workflow n1 1. Ligand Dataset Curation (Active vs. Decoy Selection) n2 2. Conformational Sampling (Monte Carlo / OPLS Force Field) n1->n2 n3 3. Pharmacophore Feature Extraction (HBA, HBD, PI, AR Alignment) n2->n3 n4 4. 3D-QSAR Model Generation (PLS Regression Analysis) n3->n4 n5 5. Structure-Based Validation (Docking into D3R PDB: 3PWH) n4->n5

Fig 1. Computational workflow for generating and validating MSB pharmacophore models.

Receptor-Ligand Dynamics & Signaling

Understanding the downstream effects of the MSB pharmacophore is crucial. Dopamine D2 and D3 receptors are GPCRs coupled to inhibitory


 proteins. Agonist binding inhibits adenylate cyclase, lowering cAMP levels. MSBs act as competitive antagonists; by occupying the orthosteric site via the pharmacophore features described above, they prevent dopamine from binding, thereby blocking the 

-mediated inhibition of adenylate cyclase[1].

Pathway da Dopamine (Endogenous Agonist) d2r Dopamine D2 Receptor (GPCR Target) da->d2r Activates msb Methoxy-Benzamide (Competitive Antagonist) msb->d2r Blocks gi Gi/o Protein Complex (Inhibitory) d2r->gi Couples ac Adenylate Cyclase (Effector) gi->ac Inhibits camp cAMP Production (Second Messenger) ac->camp Decreases

Fig 2. Mechanism of action for MSB antagonists modulating the D2 receptor-cAMP signaling axis.

Quantitative Structure-Activity Relationship (QSAR) Data

The precise spatial arrangement of the MSB pharmacophore dictates its affinity profile across the D2-like receptor family. The table below summarizes the binding affinities of classic MSBs, highlighting their high affinity for D2/D3 and relative lack of affinity for D4, driven by variations in the receptor's binding pocket (e.g., position 7.39)[3].

CompoundD2 Affinity (

, nM)
D3 Affinity (

, nM)
D4 Affinity (

, nM)
Primary Pharmacophore Features
Eticlopride 0.090.11105.0AR, HBA (Methoxy), HBD, PI (Pyrrolidine)
Raclopride 1.83.5>1000AR, HBA (Methoxy), HBD, PI (Pyrrolidine)
Amisulpride 2.83.2>1000AR, HBA (Methoxy), HBD, PI (Pyrrolidine)
Sulpiride 15.013.0>1000AR, HBA (Methoxy), HBD, PI (Pyrrolidine)

Self-Validating Experimental Protocol: Radioligand Displacement

To empirically validate the computationally derived affinities, a self-validating radioligand binding assay is required. Computational models are only as good as the in vitro data used to train and verify them.

Protocol 2: High-Throughput Radioligand Displacement Assay
  • Step 1: Membrane Preparation. Isolate CHO cell membranes stably expressing human D2 (short isoform) or D3 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Step 2: Assay Assembly. In a 96-well plate, combine 50 µL of test compound (serial dilutions from

    
     to 
    
    
    
    M), 50 µL of
    
    
    spiperone (final concentration 0.2 nM), and 100 µL of membrane suspension (20 µg protein/well).
  • Step 3: Incubation. Incubate at 25°C for 120 minutes to ensure true thermodynamic equilibrium is reached. Causality Note: MSBs often exhibit slow off-rates due to the deep burial of the basic amine in the receptor core; premature termination will artificially inflate the apparent

    
    .
    
  • Step 4: Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic ligands). Wash three times with ice-cold buffer.

  • Step 5: Quantification & Self-Validation. Measure retained radioactivity using liquid scintillation counting.

    • Self-Validating Check: A homologous competitive binding curve using unlabelled spiperone must be run on every plate. If the calculated

      
       from this homologous assay deviates by >15% from the historical 
      
      
      
      spiperone
      
      
      , the entire plate is discarded due to systematic error (e.g., ligand depletion, protein degradation, or buffer pH shift).

References

  • Design, Synthesis and Biological Evaluation of Novel Dopamine D2/D3 Receptor Ligands Source: Heinrich Heine University Düsseldorf URL: [Link]

  • Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor Source: PubMed Central (NIH) URL:[Link]

  • A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride Source: PubMed Central (NIH) URL:[Link]

Sources

Exploratory

A Technical Guide to the Predicted Mechanism of Action for 4-methoxy-N-(2-methylbenzyl)benzamide

Introduction In the landscape of modern medicinal chemistry, the benzamide scaffold is a cornerstone of pharmacologically active molecules, demonstrating a remarkable breadth of biological activities including anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the benzamide scaffold is a cornerstone of pharmacologically active molecules, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile class, N-benzylbenzamide derivatives have emerged as particularly promising therapeutic candidates.[2] This guide focuses on a specific, yet under-investigated molecule: 4-methoxy-N-(2-methylbenzyl)benzamide. While direct empirical data for this compound is scarce, its structural architecture, featuring a 4-methoxy substituted benzoyl group linked to a 2-methylbenzylamine, allows for a robust, data-driven prediction of its primary mechanism of action.

This document synthesizes current knowledge on structurally related N-benzylbenzamide and 4-methoxybenzamide analogs to propose a primary mechanistic hypothesis. We will delve into the molecular rationale for this prediction and provide a comprehensive roadmap for its experimental validation, designed for researchers, scientists, and professionals in drug development. The core hypothesis is that 4-methoxy-N-(2-methylbenzyl)benzamide functions as a tubulin polymerization inhibitor , a mechanism with profound implications for oncology.

Predicted Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The N-benzylbenzamide core is strongly associated with potent antitumor activity, which has been mechanistically linked to the disruption of microtubule dynamics.[2][3] Microtubules are essential cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that play a critical role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability—the stochastic switching between periods of polymerization and depolymerization—is fundamental to the formation and function of the mitotic spindle during cell division. Consequently, agents that interfere with this process are powerful antimitotic drugs.

We predict that 4-methoxy-N-(2-methylbenzyl)benzamide exerts its biological effect by directly interacting with tubulin. Specifically, we hypothesize that it binds to the colchicine binding site on β-tubulin.[2] This binding event is predicted to prevent the polymerization of tubulin heterodimers into microtubules. The structural rationale is based on extensive research on N-benzylbenzamide derivatives that show high affinity for this site.[2]

The predicted downstream cellular consequences of this action are threefold:

  • Disruption of Mitotic Spindle Formation: By inhibiting tubulin polymerization, the compound will prevent the formation of a functional mitotic spindle, a requisite for chromosome segregation.

  • Mitotic Arrest: Cells will be unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly proliferating cells, such as cancer cells.

  • Anti-vascular Activity: The disruption of microtubule function in endothelial cells can lead to a collapse of the tumor vasculature, further contributing to its antitumor effect.[2]

cluster_0 Cellular Environment cluster_1 Predicted Cellular Effects Compound 4-methoxy-N-(2-methylbenzyl)benzamide Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Inhibition Inhibition of Polymerization Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Disruption Mitotic Spindle Disruption Inhibition->Disruption VascularDisruption Vascular Disruption Inhibition->VascularDisruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Predicted signaling pathway for the inhibition of tubulin polymerization.

Experimental Validation of the Primary Mechanism

To rigorously test this hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system, where each experiment corroborates the findings of the others.

In Vitro Antiproliferative Assay

This initial experiment determines the cytotoxic potential of the compound against a panel of human cancer cell lines.

  • Objective: To quantify the concentration-dependent inhibitory effect of the compound on cancer cell proliferation.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HCT116) in appropriate media and conditions.

    • Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of 4-methoxy-N-(2-methylbenzyl)benzamide (e.g., from 0.1 nM to 100 µM) in culture medium. Add the compound solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or paclitaxel).

    • Incubation: Incubate the plates for 72 hours.

    • Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to measure the percentage of viable cells relative to the vehicle control.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description Expected Outcome
Cell Lines HeLa (cervical), MCF-7 (breast), HCT116 (colon)Broad-spectrum activity
Concentration Range 0.1 nM - 100 µMDose-dependent inhibition
IC50 Value Concentration for 50% inhibitionPotent activity (low nM to µM range)
In Vitro Tubulin Polymerization Assay

This is a direct, cell-free assay to confirm the compound's interaction with tubulin.

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Methodology:

    • Reagents: Use a commercially available tubulin polymerization assay kit containing >99% pure tubulin, GTP, and a fluorescence reporter.

    • Reaction Setup: In a 96-well plate, combine tubulin, GTP, and the fluorescence reporter in a polymerization buffer.

    • Compound Addition: Add serial dilutions of 4-methoxy-N-(2-methylbenzyl)benzamide to the wells. Include a negative control (DMSO) and positive controls (paclitaxel for promotion, colchicine for inhibition).

    • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) using a plate reader. Polymerization is directly proportional to the increase in fluorescence.

    • Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of treated samples to controls.

Start Prepare Reagents (Tubulin, GTP, Buffer) AddCompound Add Compound/ Controls to Plate Start->AddCompound AddTubulin Add Tubulin Mix to Plate AddCompound->AddTubulin Incubate Incubate at 37°C AddTubulin->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Analyze Analyze Data & Generate Curves Measure->Analyze

Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

This experiment verifies the predicted induction of mitotic arrest.

  • Objective: To determine the cell cycle phase distribution of cells treated with the compound.

  • Methodology:

    • Treatment: Treat a cancer cell line (e.g., HeLa) with 4-methoxy-N-(2-methylbenzyl)benzamide at concentrations around its IC50 value for 24 hours.

    • Harvesting: Harvest both treated and control cells.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which also requires RNase treatment to prevent staining of double-stranded RNA.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase indicates mitotic arrest.

Immunofluorescence Microscopy of Microtubule Network

This technique provides visual confirmation of microtubule disruption within the cell.

  • Objective: To visualize the effect of the compound on the integrity of the cellular microtubule network.

  • Methodology:

    • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the compound at its IC50 concentration for 18-24 hours.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

    • Immunostaining: Block non-specific binding sites, then incubate with a primary antibody against α-tubulin. Follow this with a fluorescently-labeled secondary antibody.

    • DNA Staining: Counterstain the nuclei with DAPI.

    • Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

    • Analysis: Compare the microtubule structure in treated cells versus control cells. Control cells should display a well-defined, filamentous network. Treated cells are expected to show diffuse tubulin staining and disorganized or absent mitotic spindles.

Predicted Secondary/Alternative Mechanisms of Action

While tubulin inhibition is the most probable mechanism, the broad bioactivity of the benzamide scaffold warrants consideration of alternative targets.[1] These are considered less likely but should be explored in secondary screening.

  • sEH/PPARγ Modulation: Some N-benzylbenzamide derivatives act as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic syndrome.[4] Initial screening could involve commercially available sEH inhibitor and PPARγ agonist assays.

  • Tyrosinase Inhibition: N-benzylbenzamides have also been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production.[5] A simple in vitro tyrosinase activity assay using L-DOPA as a substrate could quickly assess this possibility.

  • Phosphodiesterase (PDE) Inhibition: Certain 4-methoxybenzamide derivatives are known to inhibit PDE isoenzymes, such as PDE4.[6] This could be investigated using specific PDE4 enzymatic assays.

Conclusion

Based on a thorough analysis of existing literature on structurally analogous compounds, 4-methoxy-N-(2-methylbenzyl)benzamide is strongly predicted to function as a tubulin polymerization inhibitor by binding to the colchicine site. This hypothesis is supported by the well-documented antimitotic and antitumor activities of the N-benzylbenzamide scaffold.[2][3] The proposed experimental workflow provides a clear and robust strategy to validate this predicted mechanism, moving from broad cellular effects (antiproliferation) to specific molecular interactions (tubulin polymerization assay) and visual confirmation (immunofluorescence). Successful validation of this mechanism would position 4-methoxy-N-(2-methylbenzyl)benzamide as a promising candidate for further preclinical development in oncology.

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermediate Synthesis. Smolecule. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzYbNGVYw9IsYeX9wMkMtOTEOkW-5JW3M-dRQ8T1KjyqSl1yzS49TOIz4F4mvlEOWOTFL03zk7HGz7YhtRvS1BUf5N9i6A6ue3xBQlA-kdJ1BqqtNqn2gl0ltVVvNEBnvVTPXOtTfYOrsxT6M3fvd5KsJDfcxja4yAR1rSDGk8gcDHhoIEPsDd6rHXqGyzYYRVradk7wDwj3i3vIhf49L-5A6PNMec8krnlIUxLbCnDkbqtuJmNAjYgNXiAEaUolfLQ6s_lRjdJ4eMWWp6sDAmBx4ltyxGxTc=]
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Sources

Foundational

Safety Data Sheet (SDS) for 4-methoxy-N-(2-methylbenzyl)benzamide

An In-Depth Technical Guide and Extended Safety Data Sheet (eSDS) for 4-methoxy-N-(2-methylbenzyl)benzamide Executive Summary & Scientific Context As a Senior Application Scientist, I approach the handling, evaluation, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Extended Safety Data Sheet (eSDS) for 4-methoxy-N-(2-methylbenzyl)benzamide

Executive Summary & Scientific Context

As a Senior Application Scientist, I approach the handling, evaluation, and safety profiling of novel chemical entities not merely as a compliance exercise, but as a fundamental component of rational drug design and laboratory safety. 4-methoxy-N-(2-methylbenzyl)benzamide (CAS: 331638-66-5) is a synthetic benzamide derivative[1]. Benzamide scaffolds are highly privileged structures in medicinal chemistry, frequently investigated for their roles as sigma-1 receptor agonists, histone deacetylase (HDAC) inhibitors, and targeted enzyme modulators[2][3].

However, the very structural features that make benzamides pharmacologically active—such as their lipophilic aromatic rings and amide linkages—also dictate their toxicological and metabolic liabilities[4][5]. This whitepaper synthesizes the physicochemical properties, hazard identification, and self-validating experimental workflows required for the safe handling and preclinical evaluation of 4-methoxy-N-(2-methylbenzyl)benzamide.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical profile of a compound is the first step in predicting its behavior in both biological assays and accidental exposure scenarios. The molecule features a central amide bond flanked by a 4-methoxyphenyl group and a 2-methylbenzyl moiety[1]. This high degree of aromaticity renders the compound highly lipophilic, meaning it will readily partition into lipid bilayers (increasing dermal absorption risks) and requires specific organic solvents for in vitro assay preparation.

Table 1: Core Physicochemical and Identification Parameters [1][6]

ParameterValue / DescriptionCausality / Implication for Handling
CAS Registry Number 331638-66-5Primary identifier for inventory and regulatory tracking.
PubChem CID 789734Database index for cross-referencing biological activities.
Molecular Formula C16H17NO2Indicates a lack of heavy halogens; standard combustion hazards apply.
Molecular Weight 255.317 g/mol Optimal size for cell membrane permeability (Lipinski's Rule of 5).
IUPAC Name 4-methoxy-N-[(2-methylphenyl)methyl]benzamideStructural nomenclature guiding metabolic prediction.
SMILES String CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)OCUsed for in silico docking and toxicity prediction models.
Solubility Profile Poor in H₂O; Soluble in DMSO/EtOHDictates the use of DMSO for stock solutions; risk of precipitation in aqueous media.

Hazard Identification & Toxicological Mechanisms

While specific, large-scale human toxicity data for 4-methoxy-N-(2-methylbenzyl)benzamide is limited, we must apply structural alert principles based on the broader benzamide class[7][8]. The compound is handled under the precautionary assumption of standard Globally Harmonized System (GHS) classifications for research-grade benzamides: H315 (Skin Irritation), H319 (Serious Eye Irritation), and H335 (Respiratory Irritation) .

Mechanism of Dermal Irritation

Contact dermatitis caused by benzamide derivatives is typically non-immunologic[9]. Upon dermal exposure, the lipophilic nature of the compound allows it to disrupt the stratum corneum. This direct damage to the skin barrier triggers epidermal keratinocytes to release pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α)[9]. This cytokine cascade is the mechanistic driver behind the localized erythema and pruritus (itching) observed in exposure incidents[10][11].

Hepatic Metabolism and CYP450 Interactions

If systemically absorbed, benzamide derivatives undergo rapid oxidative metabolism in the liver[4]. The primary metabolic liabilities for 4-methoxy-N-(2-methylbenzyl)benzamide include:

  • O-demethylation of the 4-methoxy group.

  • Hydroxylation of the 2-methylbenzyl ring. These biotransformations are predominantly catalyzed by Cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 [2][12]. Because the compound acts as a substrate (and potentially a competitive inhibitor) for these enzymes, accidental ingestion or systemic exposure carries a risk of drug-drug interactions (DDIs) if the exposed individual is taking medications metabolized by the same pathways[5][12].

HazardMitigation Start Exposure Incident (Dermal/Ocular) Assess Assess Severity & Alert Personnel Start->Assess Ocular Ocular Exposure: Flush with water (15 min) Assess->Ocular Eye Contact Dermal Dermal Exposure: Remove PPE, wash with soap Assess->Dermal Skin Contact Decon Spill Decontamination: Absorb & Dispose as Hazardous Assess->Decon Lab Spill Medical Seek Medical Attention Provide SDS Ocular->Medical Dermal->Medical

Figure 1: Emergency response and hazard mitigation workflow for benzamide exposure.

Self-Validating Experimental Workflows

To transition this compound from a chemical inventory item to a biologically evaluated asset, rigorous and self-validating protocols must be employed. Below are the standard operating procedures (SOPs) for handling and metabolic screening.

Protocol 1: Safe Handling and Stock Solution Preparation

Objective: Prepare a 10 mM stock solution while mitigating inhalation and dermal exposure risks. Causality: Due to the compound's high lipophilicity and poor aqueous solubility, anhydrous Dimethyl Sulfoxide (DMSO) is required as the primary solvent. Aqueous buffers will cause immediate precipitation.

  • Environmental Control: Perform all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to prevent inhalation of aerosolized particulates.

  • PPE Selection: Don nitrile gloves (double-gloving recommended), a fastened lab coat, and safety goggles. Benzamides can permeate thin latex; nitrile provides superior chemical resistance.

  • Gravimetric Analysis: Weigh exactly 2.55 mg of 4-methoxy-N-(2-methylbenzyl)benzamide (MW: 255.31 g/mol ) into a static-free amber glass vial. Amber glass is chosen to prevent potential UV-mediated photo-degradation of the amide bond.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial. Vortex for 60 seconds until a clear, colorless solution is achieved.

  • Validation & Storage: Aliquot the 10 mM stock into 50 µL single-use volumes to prevent freeze-thaw degradation. Store at -20°C.

Protocol 2: In Vitro Cytochrome P450 (CYP) Microsomal Stability Assay

Objective: Determine the hepatic half-life and metabolic clearance of the compound. Causality & Trustworthiness: This system is self-validating. We include a "Minus-NADPH" control. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than enzymatic, ensuring we do not falsely attribute clearance to CYP450 metabolism[2][12].

  • Reaction Mixture Preparation: In a 96-well plate, combine 0.1 M Potassium Phosphate Buffer (pH 7.4) and Human Liver Microsomes (HLM) to achieve a final protein concentration of 1.0 mg/mL.

  • Compound Addition: Spike the 10 mM stock solution into the mixture to achieve a final concentration of 1 µM. Crucial step: Ensure the final DMSO concentration is ≤0.1% (v/v) to prevent solvent-induced denaturation of the CYP enzymes.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the system to physiological temperature[12].

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM).

  • Time-Course Quenching: At defined time points (t = 0, 15, 30, 45, 60 min), extract 50 µL of the reaction mixture and immediately plunge it into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The ice-cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 2,000 × g for 20 minutes at 4°C to pellet the precipitated proteins[12]. Transfer the supernatant for LC-QTOF HRMS analysis to quantify the remaining parent compound and identify hydroxylated metabolites.

AssayWorkflow Prep Prepare 1 µM Compound in Buffer HLM Incubate with HLM (1 mg/mL protein) Prep->HLM NADPH Initiate Reaction (Add NADPH) HLM->NADPH Quench Quench Reaction (Ice-cold ACN) NADPH->Quench t=0, 15, 30, 60 min Centrifuge Centrifuge (2000 x g, 20 min) Quench->Centrifuge LCMS LC-QTOF HRMS Analysis Centrifuge->LCMS

Figure 2: Step-by-step in vitro human liver microsome (HLM) stability and CYP450 screening workflow.

References

  • Thermo Scientific / Fisher Scientific. (n.d.). 4-Methoxy-N-(2-methylbenzyl)benzamide, 97% Product Specifications. Retrieved from[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 789734, 4-methoxy-N-[(2-methylphenyl)methyl]benzamide. Retrieved from[Link]

  • Ratia, C., et al. (2023). In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors GRL0617 and HY-17542. Frontiers in Pharmacology. Retrieved from[Link]

  • Zengin, G., et al. (2023). Phytochemical Composition, In Vitro Antimicrobial, Antioxidant, and Enzyme Inhibition Activities... ACS Omega. Retrieved from[Link]

  • Ullah, S., et al. (2024). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. MDPI International Journal of Molecular Sciences. Retrieved from[Link]

  • World Intellectual Property Organization (WIPO). (2013). Patent WO/2013/081400: Novel Benzamide Derivative and Use Thereof. Retrieved from[Link]

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Exploratory

Technical Guide: Toxicity and Safety Profiling of Benzamide Analogs

Executive Summary Benzamide analogs represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for two distinct therapeutic classes: D2/D3 receptor antagonists (antipsychotics/antiemetics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide analogs represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for two distinct therapeutic classes: D2/D3 receptor antagonists (antipsychotics/antiemetics like sulpiride, metoclopramide) and Class I isoform-selective Histone Deacetylase (HDAC) inhibitors (epigenetic modulators like entinostat, mocetinostat).

While the benzamide pharmacophore offers superior selectivity and metabolic stability compared to hydroxamic acids (in HDAC inhibition) or phenothiazines (in antipsychotics), it introduces a unique constellation of safety liabilities. This guide dissects the structural origins of these toxicities—specifically aniline-driven genotoxicity , hERG-mediated cardiotoxicity , and mechanism-based hematotoxicity —and provides validated protocols for their assessment.

Part 1: Structural Alerts & Metabolic Bioactivation

The primary safety concern for benzamide analogs, particularly amino-benzamides used in oncology, is the metabolic cleavage of the amide bond. This hydrolysis releases an aniline metabolite , a structural alert with significant genotoxic potential.

The Aniline Liability

Unlike the parent benzamide, the free aniline metabolite is lipophilic and prone to Phase I oxidation by CYP450 enzymes (specifically CYP2E1 and CYP1A2).

  • Mechanism: The aniline undergoes N-hydroxylation to form N-hydroxyaniline. Under acidic conditions or via Phase II sulfation (sulfotransferase), this intermediate converts into a highly electrophilic nitrenium ion .

  • Consequence: The nitrenium ion covalently binds to the C8-position of guanine residues in DNA, causing bulky adducts that lead to replication errors (mutagenesis).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the cascade from the parent drug to the toxic DNA adduct.

BenzamideMetabolism Parent Parent Benzamide (Drug) Aniline Primary Aniline (Metabolite) Parent->Aniline Amidase/Hydrolysis NHydroxy N-Hydroxy Aniline (Proximate Carcinogen) Aniline->NHydroxy CYP450 (1A2, 2E1) Detox N-Acetylation (Detoxification) Aniline->Detox NAT1/NAT2 Nitrenium Nitrenium Ion (Ultimate Carcinogen) NHydroxy->Nitrenium Sulfotransferase (SULT) DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8)

Caption: Figure 1. Metabolic bioactivation pathway of benzamide analogs showing the divergence between detoxification (acetylation) and toxification (nitrenium ion formation).

Part 2: Target-Organ Toxicity Profiles

Hematological Toxicity (HDAC Inhibitor Specific)

Benzamide HDAC inhibitors (e.g., Entinostat) frequently cause dose-limiting thrombocytopenia . Unlike cytotoxic chemotherapy, this is not due to general bone marrow ablation but is a mechanism-based effect.

  • Mechanism: Inhibition of HDAC1/2 leads to the transcriptional repression of GATA-1 , a master transcription factor for megakaryocyte differentiation.

  • Downstream Effect: Reduced GATA-1 levels impair megakaryocyte maturation and proplatelet formation. Additionally, hyperacetylation of p53 in megakaryocytes can trigger apoptosis.

Cardiotoxicity (hERG Inhibition)

Benzamide analogs often possess the pharmacophoric features required to block the hERG potassium channel (


 current), leading to QT interval prolongation and Torsades de Pointes.
  • Structural Basis: The benzamide moiety can participate in

    
    -
    
    
    
    stacking interactions with aromatic residues (Tyr652 and Phe656) within the hERG channel pore.
  • Risk Factor: The presence of a basic amine (protonated at physiological pH) linked to the benzamide core increases affinity for the hERG channel via cation-

    
     interactions.
    
Comparative Toxicity Table
ParameterOrtho-Methoxy Benzamides (e.g., Sulpiride)Amino-Benzamides (e.g., Entinostat)
Primary Target Dopamine D2/D3 ReceptorsHDAC Class I (1, 2,[1] 3)
CNS Toxicity High: Extrapyramidal Symptoms (EPS), Tardive Dyskinesia.Low: Poor BBB penetration (typically designed to be peripheral).
Hematotoxicity Rare / Idiosyncratic (Agranulocytosis).High: Thrombocytopenia, Neutropenia (Mechanism-based).
Cardiotoxicity Moderate (QT prolongation).Moderate to High (QT prolongation).
Genotoxicity Low (Stable amide bond).Moderate (Potential for aniline release).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Reactive Metabolite Trapping (Glutathione Assay)

Purpose: To detect the formation of reactive electrophiles (quinones/nitrenium ions) derived from the benzamide scaffold before they cause in vivo toxicity.

Methodology:

  • Incubation System: Prepare human liver microsomes (HLM) at 1.0 mg protein/mL in phosphate buffer (pH 7.4).

  • Substrate: Add the benzamide test compound (10 µM).

  • Trapping Agent: Add Glutathione (GSH) at a surplus concentration (5 mM) to trap soft electrophiles. Optionally, add Potassium Cyanide (KCN) to trap hard electrophiles (iminium ions), though this requires safety hoods.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS .

  • Validation:

    • Positive Control: Clozapine (forms GSH adducts) or Acetaminophen.

    • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans for GSH fragments (

      
       308).
      
Protocol B: hERG Safety Assay (Automated Patch Clamp)

Purpose: Quantify the


 of the potassium current blockade.

Methodology:

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing the hERG (KCNH2) gene.

  • Solutions:

    • Extracellular: Tyrode’s solution (NaCl 137 mM, KCl 4 mM, CaCl2 1.8 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM, pH 7.4).

    • Intracellular: KCl 130 mM, MgCl2 1 mM, EGTA 5 mM, HEPES 10 mM, MgATP 5 mM, pH 7.2.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates and inactivates channels).

    • Repolarize to -50 mV for 2 seconds (reveals tail current).

    • Return to -80 mV.[2]

  • Dosing: Apply test compound in ascending concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 5 minutes for steady-state block at each concentration.

  • Calculation: Measure the peak tail current amplitude.

    
    
    
  • Acceptance Criteria: Seal resistance > 500 MΩ; Series resistance < 10 MΩ (compensated > 80%).

Part 4: Mechanism of Action Visualization

The following diagram details the specific pathway for HDAC inhibitor-induced thrombocytopenia, a critical safety endpoint for benzamide drugs in oncology.

ThrombocytopeniaMechanism cluster_Megakaryocyte Megakaryocyte Progenitor Drug Benzamide HDAC Inhibitor (e.g., Entinostat) Target Inhibition of HDAC 1/2 Drug->Target GATA1_Rep Repression of GATA-1 Transcription Target->GATA1_Rep Epigenetic Silencing p53_Acet Hyperacetylation of p53 Target->p53_Acet Post-Translational Mod Diff_Block Differentiation Block GATA1_Rep->Diff_Block Apoptosis Apoptosis Induction p53_Acet->Apoptosis Clinical Thrombocytopenia (Low Platelet Count) Apoptosis->Clinical Diff_Block->Clinical

Caption: Figure 2. Mechanistic pathway of benzamide-induced thrombocytopenia involving GATA-1 repression and p53 hyperacetylation.

Part 5: Mitigation Strategies

To optimize the safety profile of benzamide analogs, medicinal chemists should employ the following strategies:

  • Deuteration: Selective deuteration of the aniline metabolic soft spots can reduce the rate of CYP-mediated hydroxylation, shifting metabolism toward safer pathways (e.g., glucuronidation).

  • Zwitterionic Design: Introducing a carboxylic acid moiety (if tolerated by the target binding pocket) creates a zwitterion at physiological pH. This drastically reduces lipophilicity and hERG channel affinity (as seen in second-generation antihistamines).

  • Isosteric Replacement: Replacing the potentially labile amide bond with a ketone or ether linkage (if SAR permits) eliminates the risk of aniline hydrolysis entirely.

References

  • FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. [Link]

  • Josephy, P. D., & Novak, M. (2013).[3] Reactive Electrophilic Metabolites of Aromatic Amine and Amide Carcinogens.[3] Frontiers in Bioscience, 5, 341-359.[3] [Link]

  • Bishton, M. J., et al. (2011). Epigenetic targets in hematological malignancies: Combination therapies. Lancet Oncology, 12(10), 920-921. (Contextualizing HDACi thrombocytopenia). [Link]

  • Katsumi, Y., & Niwa, T. (2006).[4] Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling, 46(3), 1371-1378. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Methoxy-N-(2-methylbenzyl)benzamide: A Comparative Guide to Amide Bond Formation Strategies

Amide bond formation is a fundamentally important reaction in organic synthesis, serving as the primary linkage in peptides, polymers, and a vast array of small-molecule therapeutics. The target molecule, 4-methoxy-N-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Amide bond formation is a fundamentally important reaction in organic synthesis, serving as the primary linkage in peptides, polymers, and a vast array of small-molecule therapeutics. The target molecule, 4-methoxy-N-(2-methylbenzyl)benzamide , is a representative secondary amide. Synthesizing this molecule efficiently requires a strategic approach to carboxylic acid activation.

As a Senior Application Scientist, I have designed this technical guide to move beyond merely listing procedural steps. Here, we dissect the causality behind two distinct, field-proven methodologies: the highly scalable Acid Chloride (Schotten-Baumann) Route [1] and the mild, functional-group-tolerant Carbodiimide (EDC/HOBt) Coupling Route [2]. Both protocols are designed as self-validating systems, ensuring that researchers can monitor, troubleshoot, and verify their workflows in real-time.

Mechanistic Pathways & Logical Workflows

Understanding the mechanistic logic of your chosen pathway is critical for troubleshooting and scale-up. Below are the visual workflows for both the physical execution of the acid chloride route and the chemical logic of the EDC/HOBt route.

AcidChlorideWorkflow Start 4-Methoxybenzoyl Chloride + 2-Methylbenzylamine Solvent Dissolve in dry DCM (0 °C, N2 atmosphere) Start->Solvent Base Add Triethylamine (Et3N) Dropwise Solvent->Base Reaction Stir at RT for 2-4 hours Base->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Extract Extract with DCM Wash with Brine Quench->Extract Purify Dry over Na2SO4 Evaporate & Recrystallize Extract->Purify Product 4-Methoxy-N-(2-methylbenzyl)benzamide Purify->Product

Experimental workflow for the acid chloride-mediated synthesis of the target benzamide.

EDCHOBtMechanism Acid 4-Methoxybenzoic Acid Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC Coupling Agent EDC->Intermediate1 Intermediate2 OBt Active Ester (Stable to side reactions) Intermediate1->Intermediate2 + HOBt HOBt HOBt Additive HOBt->Intermediate2 Product Target Amide + Urea Byproduct Intermediate2->Product + Amine Amine 2-Methylbenzylamine Amine->Product

Mechanistic pathway of EDC/HOBt-mediated amide bond formation avoiding side reactions.

Quantitative Reagent Data

The following tables summarize the exact stoichiometry required for a standard 10 mmol scale synthesis using both methodologies.

Table 1: Reagents for Protocol A (Acid Chloride Method)
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Mechanistic Role
4-Methoxybenzoyl chloride 170.591.01.71 gActivated Electrophile
2-Methylbenzylamine 121.181.11.33 g (1.35 mL)Nucleophile
Triethylamine (Et₃N) 101.191.51.52 g (2.1 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/A50 mLAprotic Solvent
Table 2: Reagents for Protocol B (EDC/HOBt Method)
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Mechanistic Role
4-Methoxybenzoic acid 152.151.01.52 gCarboxylic Acid Precursor
2-Methylbenzylamine 121.181.11.33 g (1.35 mL)Nucleophile
EDC·HCl 191.701.22.30 gCarbodiimide Coupling Agent
HOBt (anhydrous) 135.131.21.62 gActive Ester Forming Additive
N,N-Diisopropylethylamine 129.242.53.23 g (4.3 mL)Non-nucleophilic Base
Dichloromethane (DCM) 84.93N/A50 mLAprotic Solvent

Detailed Experimental Protocols

Protocol A: The Acid Chloride Route (Primary Recommendation)

This method is preferred for its rapid kinetics, high atom economy, and ease of purification[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert nitrogen gas.

  • Dissolution: Add 2-methylbenzylamine (1.33 g, 11 mmol) and Triethylamine (1.52 g, 15 mmol) to 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

    • Expert Insight (Causality): Triethylamine is strictly required as an acid scavenger. As the nucleophilic acyl substitution proceeds, HCl is generated. Without Et₃N, the HCl would protonate the 2-methylbenzylamine, converting it into an unreactive ammonium salt and artificially capping your yield at exactly 50%.

  • Addition: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes via a pressure-equalizing addition funnel.

    • Expert Insight (Causality): Dropwise addition at 0 °C prevents localized heating and suppresses the formation of di-acylated side products.

  • Reaction & Self-Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (1:1 Hexanes:Ethyl Acetate). The disappearance of the highly UV-active amine spot and the appearance of a lower-mobility product spot (Rf ~0.3) validates reaction completion.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).

    • Expert Insight (Trustworthiness): The sequential acidic and basic washes act as a self-purifying system. The HCl wash removes unreacted amine, while the NaHCO₃ wash removes any hydrolyzed 4-methoxybenzoic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude white solid. Recrystallize from hot ethanol/water to obtain the pure 4-methoxy-N-(2-methylbenzyl)benzamide.

Protocol B: The EDC/HOBt Route (Alternative Method)

This method is utilized when starting from the free carboxylic acid, avoiding the harsh conditions of thionyl chloride typically used to generate acid chlorides[2].

Step-by-Step Methodology:

  • Activation: In a 100 mL flask, dissolve 4-methoxybenzoic acid (1.52 g, 10 mmol) in 40 mL of DCM. Add EDC·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir at room temperature for 30 minutes.

    • Expert Insight (Causality): EDC activates the acid to form an O-acylisourea intermediate. However, this intermediate is prone to a [1,3]-sigmatropic rearrangement into an unreactive N-acylurea. HOBt acts as a nucleophilic interceptor, rapidly reacting with the O-acylisourea to form an OBt-active ester. This ester is stable against rearrangement but highly reactive toward amines[2].

  • Coupling: Add 2-methylbenzylamine (1.33 g, 11 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.23 g, 25 mmol). Stir at room temperature for 12 hours.

  • Workup: The urea byproduct of EDC is water-soluble. Wash the DCM reaction mixture directly with water (2 × 30 mL), 1M HCl (30 mL), and brine (30 mL). Dry over Na₂SO₄ and concentrate.

Analytical Characterization Data

To confirm the integrity of the synthesized 4-methoxy-N-(2-methylbenzyl)benzamide, compare your analytical results against the expected quantitative parameters in Table 3.

Table 3: Expected Analytical Characterization
ParameterExpected Result / Value
Appearance White to off-white crystalline solid
Molecular Weight 255.32 g/mol
Chemical Formula C₁₆H₁₇NO₂
ESI-MS (m/z) [M+H]⁺ calculated: 256.13, found: ~256.1
¹H NMR (CDCl₃, 400 MHz) δ 7.75 (d, 2H), 7.30-7.15 (m, 4H), 6.90 (d, 2H), 6.20 (br s, 1H, NH), 4.60 (d, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, Ar-CH₃)
Typical Yield (Method A) 85 - 95%
Typical Yield (Method B) 75 - 85%

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents, Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Wang, B., et al. (2009). The design, synthesis of amide KARI inhibitors and their biological activities, Frontiers of Chemistry in China, 4(2), 186-190. URL:[Link]

Sources

Application

Application Note: Determining the Solubility of 4-methoxy-N-(2-methylbenzyl)benzamide in DMSO and Water

Abstract Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both biological and chemical systems. For researchers in drug discovery and development, an accurate underst...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in both biological and chemical systems. For researchers in drug discovery and development, an accurate understanding of a compound's solubility in relevant solvents is paramount for ensuring data quality, designing effective screening assays, and developing viable formulations.[1][2] This document provides a comprehensive guide to understanding and experimentally determining the solubility of the compound 4-methoxy-N-(2-methylbenzyl)benzamide in two key solvents: dimethyl sulfoxide (DMSO), the universal solvent for compound storage and screening, and water (or aqueous buffer), which mimics physiological conditions. We present detailed protocols for both kinetic and thermodynamic solubility assays, explain the rationale behind key experimental steps, and offer guidance on data interpretation.

Introduction: The Central Role of Solubility

In the landscape of drug discovery, poor solubility is a primary contributor to the failure of promising drug candidates.[1][2] A compound that cannot be adequately dissolved in assay media will yield unreliable and misleading results in in vitro tests.[2][3] Furthermore, low aqueous solubility often correlates with poor absorption and bioavailability in vivo, presenting significant challenges for formulation and clinical development.[1][2][3]

Therefore, characterizing the solubility of a novel compound like 4-methoxy-N-(2-methylbenzyl)benzamide is not a perfunctory task but a foundational step. This application note serves as a practical guide for researchers, providing both the theoretical context and the hands-on protocols needed to generate robust and reliable solubility data. We will focus on two distinct but complementary solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method that simulates the conditions of many automated biological screens and is crucial for early-stage discovery.[1][3][4]

  • Thermodynamic Solubility: This defines the true equilibrium concentration of a compound in a saturated solution. It is a more time- and resource-intensive measurement, typically reserved for lead optimization and preclinical development, as it provides the most accurate and fundamental measure of a compound's solubility.[2][3][5]

Physicochemical Profile of 4-methoxy-N-(2-methylbenzyl)benzamide

Understanding a molecule's structure is key to predicting its solubility behavior.

Structure:

  • Molecular Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 267.31 g/mol

  • Key Features:

    • Benzamide Core: The amide group (C(=O)N) can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Benzamide itself is slightly soluble in water but soluble in many organic solvents.[6][7]

    • Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor, potentially increasing interaction with protic solvents like water.

    • Aromatic Rings: The two phenyl rings contribute significant hydrophobic character, which is expected to limit aqueous solubility.

    • N-(2-methylbenzyl) group: This bulky, nonpolar substituent will further increase the molecule's lipophilicity and likely decrease its solubility in water.

Prediction: Based on its structure, 4-methoxy-N-(2-methylbenzyl)benzamide is predicted to be highly soluble in DMSO, an aprotic polar solvent capable of dissolving a wide range of compounds.[5][8] Conversely, its significant hydrophobic character suggests it will have low aqueous solubility.

Principles of Solubility Measurement

The distinction between kinetic and thermodynamic solubility is critical and reflects the different experimental conditions under which they are measured.

G KS KS TS TS KS->TS Kinetic value often > Thermodynamic (Confirms artifacts)

DMSO as a Solvent

DMSO is the standard for compound storage due to its excellent solvating power.[8] However, it is hygroscopic, meaning it readily absorbs water from the atmosphere.[9] This water absorption can dilute the stock concentration and cause compounds to precipitate, especially after freeze-thaw cycles.[9][10] Therefore, proper handling and storage of DMSO stocks are essential for accurate solubility determination.[8][11][12]

Aqueous Solubility

Aqueous solubility is typically measured in a buffer solution (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH of 7.4 to better reflect biological conditions.[1][4] For ionizable compounds, solubility can be highly pH-dependent.[2] While 4-methoxy-N-(2-methylbenzyl)benzamide is not strongly ionizable, using a consistent, buffered system is crucial for reproducibility.

Experimental Protocols

Safety Precaution: Always handle DMSO in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[11]

Protocol 1: Kinetic Solubility in Aqueous Buffer (Turbidimetric Method)

This high-throughput method determines the concentration at which the compound precipitates when diluted from DMSO into an aqueous buffer. Precipitation is detected by an increase in light scattering (turbidity).[4][13]

Materials:

  • 4-methoxy-N-(2-methylbenzyl)benzamide

  • High-purity, anhydrous DMSO[12]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well or 384-well clear-bottom microplates

  • Plate reader with nephelometry or absorbance (turbidity) detection capabilities (e.g., at 620 nm)[13]

  • Multichannel pipettes or automated liquid handler

G start Start prep_stock 1. Prepare 10 mM Stock in 100% DMSO start->prep_stock serial_dilute 2. Create Serial Dilution Series in 100% DMSO Plate (e.g., 10 mM to 0.03 mM) prep_stock->serial_dilute transfer 3. Transfer Small Aliquot (e.g., 2 µL) of each concentration to Assay Plate serial_dilute->transfer add_buffer 4. Rapidly Add Aqueous Buffer (e.g., 98 µL PBS, pH 7.4) to achieve final 2% DMSO transfer->add_buffer shake 5. Shake Plate Briefly (e.g., 2 minutes) add_buffer->shake incubate 6. Incubate at Room Temp (e.g., 1-2 hours) shake->incubate read_plate 7. Read Turbidity (Nephelometer or Abs @ 620nm) incubate->read_plate analyze 8. Plot Turbidity vs. Concentration Determine precipitation point read_plate->analyze end End analyze->end

Procedure:

  • Prepare Stock Solution: Accurately weigh the solid compound and dissolve it in 100% DMSO to create a high-concentration stock solution, typically 10-20 mM.[4] Use gentle vortexing, sonication, or warming (37°C) to aid dissolution if necessary.[8]

  • Prepare Dilution Plate: In a 96-well plate (the "DMSO plate"), prepare a 2-fold or 3-fold serial dilution of the stock solution in 100% DMSO.[13] This will create a range of concentrations to test.

  • Prepare Assay Plate: Using a multichannel pipette, transfer a small volume (e.g., 2-5 µL) from each well of the DMSO plate to a corresponding well in a new, clear-bottom assay plate.[4]

  • Initiate Precipitation: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well of the assay plate to bring the total volume to 100 or 200 µL. The final DMSO concentration should be kept low, typically ≤2%, as higher concentrations can be toxic in cell-based assays and may artificially increase solubility.[8][13][14]

  • Incubation: Shake the plate for 1-2 minutes and then incubate at a controlled temperature (e.g., 25°C) for 1 to 2 hours.[3][4][13]

  • Measurement: Measure the light scattering or absorbance of each well using a plate reader.

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility limit is the concentration at which the signal begins to sharply increase, indicating the formation of a precipitate.[15]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of the solid compound and is considered the "gold standard".[5] It requires longer incubation times to ensure the solution is fully saturated.

Materials:

  • 4-methoxy-N-(2-methylbenzyl)benzamide (solid powder)

  • Solvents: High-purity DMSO and Water (or PBS, pH 7.4)

  • 2 mL glass vials or a 96-well filter plate (e.g., Millipore MultiScreen)[3]

  • Orbital shaker or vial roller system[2]

  • Centrifuge or filtration apparatus

  • Analytical system for quantification: HPLC-UV or LC-MS/MS[3]

Procedure:

  • Compound Addition: Add an excess amount of the solid compound to a vial containing a precise volume of the chosen solvent (e.g., 1 mL of DMSO or 1 mL of PBS). The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator. Incubate at a constant temperature (e.g., 25°C) for an extended period, typically 24-48 hours, to allow the solution to reach equilibrium.[3][5]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step.

    • Option A (Centrifugation): Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess solid.

    • Option B (Filtration): Use a specialized solubility filter plate to filter out the solid particles.[3][4]

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared from the DMSO stock.[2][3]

  • Data Analysis: The measured concentration from the supernatant is the thermodynamic solubility of the compound in that solvent at that temperature. The assay should be run in at least duplicate.[2][3]

Data Presentation and Interpretation

Results should be recorded clearly and concisely.

Table 1: Solubility Data for 4-methoxy-N-(2-methylbenzyl)benzamide

ParameterSolventMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)Observations
Kinetic SolubilityPBS, pH 7.4 (2% DMSO)Turbidimetry25[Result][Result]e.g., Precipitate observed > X µM
Thermodynamic SolubilityDMSOShake-Flask25[Result][Result]e.g., >200 mM (Highly Soluble)
Thermodynamic SolubilityPBS, pH 7.4Shake-Flask25[Result][Result]e.g., Undissolved solid remained

Interpretation:

  • A high solubility in DMSO (>50 mM) confirms its suitability as a solvent for creating concentrated stock solutions.

  • The aqueous kinetic solubility value provides a practical upper concentration limit for designing high-throughput screening assays to avoid compound precipitation.

  • The aqueous thermodynamic solubility represents the true maximum concentration achievable under equilibrium and is a key parameter for formulation development. As expected, the kinetic solubility value may be higher than the thermodynamic value due to the formation of a temporary, supersaturated state.[2]

Conclusion

The experimental determination of solubility in both DMSO and aqueous buffer is a fundamental step in the characterization of any research compound, including 4-methoxy-N-(2-methylbenzyl)benzamide. The kinetic turbidimetric assay offers a rapid, high-throughput assessment suitable for early discovery, while the shake-flask method provides the definitive thermodynamic solubility required for later-stage development. By employing these robust protocols, researchers can generate high-quality, reliable data, enabling informed decisions and preventing the costly failures associated with poor solubility downstream.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Singhvi, G. et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry; Vol. 25, No. 1, 237-239. [Link]

  • PubChem. 4-methoxy-N-(2-methylpropyl)benzamide. [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Chemical Synthesis Database. N,N-diethyl-4-methoxy-2-methylbenzamide. [Link]

  • Roylan Developments. Compound storage made simple. [Link]

  • Wikipedia. Benzamide. [Link]

  • Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents. [Link]

  • Etra Organics. How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • BMG LABTECH. Kinetic solubility automated screen. [Link]

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Method

Reagents required for synthesizing N-benzylbenzamide derivatives

An Application Note on the Synthesis of N-Benzylbenzamide Derivatives: Reagent Selection, Mechanistic Causality, and Validated Protocols Introduction & Strategic Overview N-benzylbenzamide derivatives represent a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of N-Benzylbenzamide Derivatives: Reagent Selection, Mechanistic Causality, and Validated Protocols

Introduction & Strategic Overview

N-benzylbenzamide derivatives represent a highly privileged structural motif in medicinal chemistry. They are frequently deployed as core scaffolds in the development of tubulin polymerization inhibitors for oncology[1] and as dual soluble epoxide hydrolase (sEH) / peroxisome proliferator-activated receptor γ (PPARγ) modulators for metabolic syndrome[2].

The synthesis of these derivatives hinges on the efficient formation of an amide bond between a benzoic acid (or its acyl chloride) and a benzylamine. While amide bond formation is a fundamental transformation, the strategic selection of reagents is critical to overcoming substrate-specific challenges such as steric hindrance, electron deficiency, and the risk of racemization in chiral substrates.

Mechanistic Pathways & Reagent Causality

The synthesis of N-benzylbenzamides generally proceeds via two distinct mechanistic paradigms. Understanding the causality behind reagent selection ensures high yields and minimizes purification bottlenecks.

A. The Schotten-Baumann Approach

For robust, unhindered substrates, the Schotten-Baumann reaction is the most atom-economical and scalable method[3]. It utilizes benzoyl chloride, which is highly electrophilic, allowing for rapid nucleophilic attack by benzylamine[4].

  • The Causality of the Biphasic System: This reaction is strictly conducted in a biphasic system (e.g., Dichloromethane and aqueous NaOH)[5]. The aqueous base serves a dual mechanistic purpose: it facilitates the deprotonation of the tetrahedral intermediate and neutralizes the hydrochloric acid byproduct. Without this base, the generated HCl would protonate the benzylamine starting material, rendering it non-nucleophilic and prematurely quenching the reaction[4].

B. Carbodiimide & Uronium-Mediated Amide Coupling

When utilizing benzoic acid derivatives containing sensitive functional groups, acid chlorides are often too harsh. In these cases, coupling reagents are used to activate the carboxylic acid in situ under mild, anhydrous conditions.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. EDC is specifically chosen over older reagents like DCC because EDC and its urea byproduct are highly water-soluble, allowing them to be effortlessly removed during aqueous workup.

  • The Critical Role of HOBt: The O-acylisourea intermediate is highly unstable and prone to side reactions (such as rearrangement to an unreactive N-acylurea) or racemization. The addition of 1-Hydroxybenzotriazole (HOBt) solves this by acting as a nucleophile, rapidly trapping the O-acylisourea to form a stable, yet highly reactive, O-acyl-OBt active ester[6]. This active ester then undergoes smooth aminolysis with benzylamine.

  • HATU for Difficult Substrates: For sterically hindered or electron-deficient amines, uronium salts like HATU are required[7]. HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position provides anchimeric assistance (an internal hydrogen bond) that pre-organizes the incoming amine, dramatically accelerating the coupling rate compared to standard HOBt[6][8].

Pathway Start Substrates: Benzoic Acid / Benzoyl Chloride + Benzylamine SB Schotten-Baumann (Benzoyl Chloride) Start->SB Coupling Amide Coupling (Benzoic Acid) Start->Coupling AqBase Aqueous Base (NaOH) Biphasic System SB->AqBase Reagents EDC/HOBt or HATU + DIPEA in DMF Coupling->Reagents Product N-Benzylbenzamide Derivative AqBase->Product Nucleophilic Acyl Substitution ActiveEster Active Ester Intermediate (O-acyl-OBt / OAt) Reagents->ActiveEster Activation ActiveEster->Product Aminolysis

Caption: Divergent synthetic pathways for N-benzylbenzamide derivatives.

Quantitative Data Presentation

The following table summarizes the operational metrics and substrate suitability for the primary amide bond formation strategies discussed.

MethodologyReagent SystemTypical YieldReaction TimeSubstrate Suitability Profile
Schotten-Baumann Benzoyl Chloride, 10% NaOH, DCM/H₂O85–95%2–4 hoursSimple, unhindered amines; acid/base-insensitive substrates[3][5].
Standard Coupling Benzoic Acid, EDC·HCl, HOBt, DIPEA70–90%5–12 hoursFunctionalized substrates; chiral compounds (prevents racemization)[7].
Advanced Coupling Benzoic Acid, HATU, DIPEA, DMF>90%1–5 hoursSterically hindered or highly electron-deficient amines[7][8].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The specific sequence of workup steps uses fundamental acid-base chemistry to systematically eliminate unreacted starting materials, ensuring that the final organic layer contains only the target product.

Protocol A: Biphasic Schotten-Baumann Synthesis

Ideal for large-scale synthesis of simple N-benzylbenzamides.

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) in Dichloromethane (DCM) (approx. 0.3 M concentration). Add an equal volume of 10% aqueous NaOH (2.0 eq) to create a vigorously stirring biphasic system[3][5].

  • Acylation: Cool the mixture to 0 °C using an ice bath to control the exothermic reaction. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes[5].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via Thin-Layer Chromatography (TLC)[5].

  • Self-Validating Workup:

    • Separate the organic (DCM) layer.

    • Acid Wash: Wash the organic layer with 1 M HCl. Causality: This protonates any unreacted benzylamine, pulling it into the aqueous layer as a water-soluble ammonium salt[5].

    • Base Wash: Wash with saturated aqueous NaHCO₃. Causality: This hydrolyzes unreacted benzoyl chloride into benzoic acid, which is then deprotonated to water-soluble sodium benzoate and removed[3].

    • Brine Wash: Wash with saturated NaCl to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure N-benzylbenzamide product[5].

Protocol B: EDC/HOBt-Mediated Amide Coupling

Ideal for functionalized benzoic acids and preventing racemization.

  • Activation: Dissolve the functionalized benzoic acid (1.0 eq) in anhydrous DCM or DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes to generate the active O-acyl-OBt ester[7].

  • Aminolysis: Add the substituted benzylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The DIPEA maintains the amine in its nucleophilic (unprotonated) state[8].

  • Propagation: Stir the reaction mixture at room temperature for 5–12 hours until TLC indicates complete consumption of the active ester.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Perform the same sequential washes as Protocol A (1 M HCl, Sat. NaHCO₃, Brine). Because EDC and its urea byproduct are water-soluble, they are entirely removed during these aqueous washes, leaving only the target amide in the EtOAc layer.

  • Purification: Dry over MgSO₄, evaporate the solvent, and purify via silica gel column chromatography if trace HOBt remains[7].

Workflow Step1 1. Activation Mix Acid, EDC, HOBt (0 °C) Step2 2. Amine Addition Add Benzylamine + DIPEA Step1->Step2 Step3 3. Reaction Stir at RT Monitor by TLC Step2->Step3 Step4 4. Quench & Wash Acid/Base Washes Step3->Step4 Step5 5. Purification Dry, Evaporate, Column Step4->Step5

Caption: Step-by-step experimental workflow for EDC/HOBt-mediated amide coupling.

References

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

Sources

Application

Application Note: Optimization of In Vitro Assays for Lipophilic Benzamide Scaffolds

Executive Summary & Scientific Rationale In early-stage drug discovery, benzamide derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Specifically, 4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In early-stage drug discovery, benzamide derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Specifically, 4-methoxy-N-(2-methylbenzyl)benzamide (an N-benzylbenzamide derivative) exhibits structural characteristics relevant to two high-value therapeutic areas: Tyrosinase inhibition (dermatological/melanoma targets) and Tubulin polymerization inhibition (antiproliferative oncology targets).

However, the utility of this compound is frequently compromised by poor aqueous solubility and non-specific binding in plasticware. This Application Note provides a rigorous, field-proven guide to preparing and executing in vitro assays for this compound, moving beyond generic protocols to address the specific physicochemical challenges of lipophilic benzamides.

Key Mechanistic Targets
  • Biochemical Target: Tyrosinase (EC 1.14.18.1). Benzamides mimic the tyrosine substrate, competitively inhibiting the enzymatic conversion of L-DOPA to DOPAchrome.

  • Cellular Target: Microtubule dynamics. N-benzylbenzamides can bind to the colchicine site of tubulin, disrupting mitotic spindle formation.

Compound Management: Solubility & Stock Preparation

The Challenge: 4-methoxy-N-(2-methylbenzyl)benzamide is highly lipophilic (cLogP ~3.2). Improper solubilization leads to "micro-precipitation" in aqueous buffers, causing false negatives in enzymatic assays and false positives in cell-based assays (due to precipitate toxicity).

Protocol A: Master Stock Preparation (10 mM)
  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide). Do not use Ethanol; it evaporates too quickly, altering concentration.

  • Vessel: Amber glass vials (Borosilicate). Avoid polystyrene, which leaches plasticizers.

Step-by-Step:

  • Weigh 5.0 mg of 4-methoxy-N-(2-methylbenzyl)benzamide (MW: 255.31 g/mol ).

  • Calculate volume required for 10 mM:

    
    
    
    
    
  • Add DMSO to the vial before adding the powder if possible, or add powder then DMSO. Vortex for 60 seconds.

  • Sonicate at 40°C for 10 minutes to ensure complete dissolution of crystal lattice energy.

  • QC Check: Inspect against a light source. The solution must be optically clear. Any turbidity indicates failure.

Protocol B: Intermediate Dilution (The "Crash-Out" Prevention)

Never dilute directly from 100% DMSO to 100% aqueous buffer.

  • Prepare a 10x Working Solution in a solvent-tolerant buffer (e.g., PBS + 5% DMSO).

  • Perform serial dilutions in this intermediate buffer.

  • Transfer to the final assay plate to achieve a final DMSO concentration of

    
    .
    

Biochemical Assay: Tyrosinase Inhibition Screen

Objective: Quantify the potency (


) of 4-methoxy-N-(2-methylbenzyl)benzamide against mushroom tyrosinase.
Readout:  Colorimetric (Absorbance at 475 nm).
Mechanism:  Inhibition of L-DOPA oxidation to DOPAchrome.
Reagents
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich T3824), 500 U/mL stock in Phosphate Buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM fresh stock.

  • Buffer: 50 mM Sodium Phosphate, pH 6.8.

  • Positive Control: Kojic Acid (Standard inhibitor).

Experimental Workflow
StepActionVolumeNotes
1Blanking 140 µLAdd Phosphate Buffer to "Blank" wells.
2Compound Addition 20 µLAdd test compound (diluted) to experimental wells. Final conc range: 0.1 µM – 100 µM.
3Enzyme Addition 20 µLAdd Tyrosinase (20 U/well final) to all wells except Blanks.
4Incubation 1 10 minIncubate at 25°C. Allows compound to bind enzyme active site.
5Substrate Initiation 20 µLAdd L-DOPA (0.5 mM final) to all wells.
6Kinetic Read --Measure Abs (475 nm) every 60s for 30 mins.

Data Analysis: Calculate % Inhibition using the linear velocity (


) of the reaction during the steady state (typically 5–15 mins).


Cell-Based Assay: Antiproliferative Potency (MTT)

Objective: Assess cytotoxicity in A375 (Melanoma) or HeLa cells. Critical Consideration: Benzamides can crystallize in culture media if the concentration exceeds solubility limits (


).
Protocol
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing:

    • Prepare compound in growth media (DMEM + 10% FBS).

    • Filtration: Pass the highest concentration (e.g., 100 µM) through a 0.22 µm PVDF filter before adding to cells. This removes micro-crystals that cause physical stress to cells (a common artifact).

  • Treatment: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 3h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Visualizing the Assay Logic

The following diagram illustrates the decision matrix for handling lipophilic benzamides to ensure assay validity.

Benzamide_Assay_Workflow Start Compound: 4-methoxy-N-(2-methylbenzyl)benzamide Solubility_Check Visual Solubility Check (10mM in DMSO) Start->Solubility_Check Sonicate Sonicate 40°C, 10 min Solubility_Check->Sonicate Turbid Dilution Intermediate Dilution (PBS + 5% DMSO) Solubility_Check->Dilution Clear Sonicate->Solubility_Check Precipitation Precipitation Observed? Dilution->Precipitation Filter 0.22 µm Filtration (Critical Step) Precipitation->Filter Yes (Risk of Artifact) Assay_Branch Select Assay Type Precipitation->Assay_Branch No Filter->Assay_Branch Biochem Biochemical: Tyrosinase Inhibition (Target: Enzyme Kinetics) Assay_Branch->Biochem Enzymatic Cellular Cellular: Antiproliferation (MTT) (Target: Tubulin/Viability) Assay_Branch->Cellular Phenotypic Readout_Bio Read Abs 475nm (DOPAchrome formation) Biochem->Readout_Bio Readout_Cell Read Abs 570nm (Mitochondrial Activity) Cellular->Readout_Cell

Caption: Logical workflow for solubilization and assay selection, emphasizing filtration steps to prevent precipitation artifacts common with benzamide derivatives.

Data Presentation & Quality Control

Expected Results Summary

When validating 4-methoxy-N-(2-methylbenzyl)benzamide, compare your results against these established benchmarks for benzamide derivatives:

ParameterAssayAcceptable RangeFailure Mode Indicator
Solubility Visual / NephelometryClear at 100 µM in 1% DMSOPrecipitate = False Positive (Cell tox)
Z-Prime (

)
Tyrosinase Screen

High noise (likely pipetting error)

Potency
Tyrosinase10 – 50 µM (Moderate)

= Inactive
Cell Toxicity MTT (A375 cells)

Flat dose-response = Solubility limit reached
Troubleshooting: The "Bell-Shaped" Curve

If you observe a bell-shaped curve (loss of activity at high concentrations) in the biochemical assay:

  • Cause: The compound is aggregating at high concentrations, sequestering the enzyme or scattering light.

  • Solution: Add 0.01% Triton X-100 to the assay buffer. This non-ionic detergent breaks up promiscuous aggregates without denaturing the enzyme.

References

  • Mullins, R. J., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.[1][2] Nano Bio Letters. Link

  • Tu, T. H., et al. (2024). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Vietnam Journal of Science and Technology. Link

  • BenchChem Technical Guides. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.Link

  • Przybyłek, M., et al. (2022).[3] New Screening Protocol for Effective Green Solvents Selection of Benzamide.[3] MDPI Molecules. Link

  • PubChem Compound Summary. (2023). 4-Methoxybenzamide Derivatives and Biological Activity.Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 4-methoxy-N-(2-methylbenzyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with the amidation of electron-rich benzoic acids and sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with the amidation of electron-rich benzoic acids and sterically hindered benzylamines.

Synthesizing 4-methoxy-N-(2-methylbenzyl)benzamide presents a unique dual-challenge: the para-methoxy group electronically deactivates the electrophile, while the ortho-methyl group sterically hinders the nucleophile. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to optimize your reaction yields.

Diagnostic Workflow for Amidation Yield Optimization

ReactionTroubleshooting Start Target: 4-methoxy-N- (2-methylbenzyl)benzamide Assess Assess Current Activation Strategy Start->Assess RouteA Carbodiimide (EDC/HOBt) Assess->RouteA RouteB Acid Chloride (Oxalyl Chloride) Assess->RouteB IssueA Yield < 50%? (Electronic Deactivation) RouteA->IssueA IssueB High Byproducts? (Hydrolysis) RouteB->IssueB SolA Switch to HATU/DIPEA (HOAt active ester) IssueA->SolA Yes Success Optimized Yield (>85%) IssueA->Success No SolA->Success SolB Ensure strictly anhydrous DCM & Base IssueB->SolB Yes IssueB->Success No SolB->Success

Diagnostic workflow for troubleshooting 4-methoxy-N-(2-methylbenzyl)benzamide synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my yield stalling at 40-50% when using standard EDC/HOBt coupling conditions? A1: The poor yield is a direct result of competing electronic and steric factors. 4-methoxybenzoic acid contains a strongly electron-donating para-methoxy group. Through resonance, this group pushes electron density into the aromatic ring, which significantly reduces the electrophilicity of the carbonyl carbon[1]. Concurrently, your amine (2-methylbenzylamine) features an ortho-methyl group, introducing steric bulk that restricts the trajectory of nucleophilic attack. The standard HOBt-active ester intermediate formed by EDC is simply not reactive enough to overcome this dual barrier, leading to stalled reactions and low yields.

Q2: How does switching to HATU overcome the electronic deactivation of the p-methoxy group? A2: HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester rather than an HOBt ester. The mechanistic advantage lies in the nitrogen atom at the 7-position of the HOAt ring. This nitrogen acts as a neighboring basic site, facilitating an intramolecular hydrogen bond with the incoming amine[2]. This "anchoring" effect dramatically accelerates the aminolysis step, effectively overriding both the electronic sluggishness of the methoxybenzoate and the steric hindrance of the ortho-methylbenzylamine.

Q3: Can I bypass coupling reagents entirely for this specific molecule? A3: Yes, by utilizing the acid chloride route. Reacting 4-methoxybenzoic acid with oxalyl chloride and a catalytic amount of DMF forms 4-methoxybenzoyl chloride[3]. The highly electronegative chlorine atom completely breaks the resonance stabilization of the methoxy group, creating an overwhelmingly potent electrophile[4]. When this acid chloride is reacted with 2-methylbenzylamine in the presence of a non-nucleophilic base (e.g., DIPEA), the amide forms rapidly and nearly quantitatively[5].

Q4: I am using the acid chloride route, but I'm seeing multiple spots on my TLC and recovering unreacted carboxylic acid. What is happening? A4: Acid chlorides are highly susceptible to hydrolysis. If your solvent (DCM) or base (DIPEA) is not strictly anhydrous, ambient moisture will nucleophilically attack the acid chloride, reverting it back to 4-methoxybenzoic acid. Additionally, if the excess oxalyl chloride is not fully evaporated before the amine is added, it will react with 2-methylbenzylamine to form unwanted diamide byproducts[6].

Quantitative Data: Coupling Strategy Comparison

To make an educated choice on your synthetic route, compare the empirical data for coupling electron-rich acids with hindered amines:

Activation StrategyElectrophile ReactivitySteric ToleranceTypical Reaction TimeExpected YieldPrimary Byproduct / Challenge
EDC / HOBt LowPoor24 - 48 hours40 - 50%Unreacted starting materials[7]
HATU / DIPEA HighExcellent2 - 4 hours85 - 95%Tetramethylurea (requires washing)[2]
Oxalyl Chloride Very HighGood1 - 2 hours90 - 98%Hydrolysis if not strictly anhydrous[5]

Self-Validating Experimental Protocols

Below are two field-proven methodologies. Each protocol is designed as a self-validating system, meaning physical cues during the reaction will confirm whether the chemistry is proceeding correctly.

Protocol A: HATU-Mediated Amidation (Recommended for Library Synthesis)

This method is highly reliable and avoids the generation of harsh HCl gas, making it ideal for parallel synthesis.

  • Pre-activation: In a flame-dried round-bottom flask under nitrogen, dissolve 4-methoxybenzoic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.2 M).

    • Self-Validation Check: The solution must become completely homogenous, confirming the formation of the soluble carboxylate salt[1].

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes.

    • Self-Validation Check: An LC-MS aliquot or TLC should confirm the complete disappearance of the acid and the formation of the HOAt-active ester[6].

  • Aminolysis: Add 2-methylbenzylamine (1.1 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Targeted Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer with a 5% aqueous LiCl solution (3 times).

    • Causality: Water alone will not efficiently remove DMF. The LiCl dramatically increases the polarity of the aqueous phase, pulling the DMF and the tetramethylurea byproduct (from HATU) out of the organic layer[2].

  • Final Purification: Wash with 1N HCl (to remove excess amine and DIPEA), followed by saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure amide.

Protocol B: Acid Chloride Route (Recommended for Scale-Up)

This method is the most atom-economical and cost-effective for large-scale production, bypassing the need for expensive coupling reagents.

  • Vilsmeier-Haack Activation: Dissolve 4-methoxybenzoic acid (1.0 eq) in strictly anhydrous DCM (0.2 M). Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the flask to 0 °C.

  • Chlorination: Slowly add oxalyl chloride (1.5 eq) dropwise via syringe.

    • Self-Validation Check: You must observe immediate and vigorous gas evolution (CO and CO₂). This bubbling is the physical confirmation that the Vilsmeier-Haack reagent has formed and is actively converting the acid to the acyl chloride[5].

  • Byproduct Purge: Once gas evolution ceases (approx. 1-2 hours at room temperature), concentrate the reaction mixture in vacuo to complete dryness.

    • Causality: This critical step removes all unreacted oxalyl chloride, preventing it from reacting with your amine in the next step to form impurities[6].

  • Coupling: Redissolve the crude 4-methoxybenzoyl chloride in anhydrous DCM and cool to 0 °C. Add DIPEA (2.5 eq), followed by the dropwise addition of 2-methylbenzylamine (1.1 eq).

  • Workup: Stir for 1 hour at room temperature. Quench with water, separate the layers, and wash the organic phase with 1N HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the product.

References

1.2 - Benchchem 2. - Luxembourg Bio Technologies 3.3 - American Journal of Applied Science and Technology 4.7 - PMC / NIH 5.5 - Nvpubhouse Library 6.1 - Benchchem 7. - Green Chemistry / RSC Publishing 8. 6 - Chempros / Reddit 9.4 - Diva-Portal

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 4-Methoxy-N-(2-methylbenzyl)benzamide

Welcome to the Technical Support Center. This in-depth guide is engineered for researchers, analytical scientists, and drug development professionals facing persistent aqueous solubility barriers with 4-methoxy-N-(2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This in-depth guide is engineered for researchers, analytical scientists, and drug development professionals facing persistent aqueous solubility barriers with 4-methoxy-N-(2-methylbenzyl)benzamide .

Because of its specific structural motifs, standard dilution protocols often fail for this compound. This guide provides mechanistic insights, self-validating experimental protocols, and advanced formulation strategies to ensure reproducible assay performance.

Part 1: Mechanistic Insights & FAQs

Q1: Why is 4-methoxy-N-(2-methylbenzyl)benzamide nearly insoluble in standard aqueous buffers (e.g., PBS, HEPES)? A1: The insolubility is a thermodynamic consequence of the compound's molecular architecture. The molecule features a highly planar benzamide core flanked by a methoxy-substituted phenyl ring and a 2-methylbenzyl group. This high degree of planarity allows the molecules to pack tightly into a highly stable crystal lattice, driven by strong intermolecular π-π stacking and amide hydrogen bonding. As demonstrated in structural studies of similar small molecules, molecular planarity and symmetry directly contribute to high crystal packing energy, which acts as a massive thermodynamic barrier to aqueous hydration .

Q2: I observe immediate precipitation (cloudiness) when diluting my DMSO stock into my assay buffer. What is happening? A2: You are observing a "solvent shift" or "crashing out" effect. Benzamide derivatives exhibit preferential solvation; they rely heavily on the lower polarity of organic solvents to remain dispersed . When you rapidly dilute the DMSO stock into a high-water environment, the local dielectric constant changes instantly. The organic solvent molecules are stripped away before a stable aqueous hydration shell can form around the lipophilic 2-methylbenzyl and methoxy groups, causing immediate nucleation and precipitation.

Q3: If physical formulation strategies fail, what is the next logical step for in vivo studies? A3: If co-solvents and complexation fail to yield the required concentration, chemical modification via the prodrug approach is the definitive fallback. By synthesizing a bio-reversible, water-soluble derivative (such as a phosphate ester or N-Mannich base on the amide nitrogen), you can bypass the thermodynamic solubility limit entirely, allowing enzymatic cleavage in vivo to release the active benzamide .

Part 2: Experimental Troubleshooting Workflows

To systematically overcome these solubility barriers without compromising your biological assays, follow the escalation workflow detailed below.

Workflow Start Precipitation in Assay Buffer Step1 1. Co-solvent System (e.g., 5% DMSO + 10% PEG400) Start->Step1 Check1 Recovery >95% via HPLC? Step1->Check1 Step2 2. Micellar Solubilization (Add 2-5% Tween 80) Check1->Step2 No Success Validated Solvation Proceed to in vitro Assay Check1->Success Yes Check2 Recovery >95% via HPLC? Step2->Check2 Step3 3. Inclusion Complexation (20% w/v HP-β-CD) Check2->Step3 No Check2->Success Yes Step3->Success Resolves Issue

Experimental workflow for troubleshooting 4-methoxy-N-(2-methylbenzyl)benzamide precipitation.

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Trustworthiness in formulation requires a self-validating system . Never rely purely on visual inspection (e.g., "the solution looks clear"), as 4-methoxy-N-(2-methylbenzyl)benzamide can form colloidal nano-suspensions that scatter light poorly but will still skew assay results and cause false negatives.

Protocol A: Ternary Co-Solvent & Surfactant Solubilization

Causality: This protocol uses a step-down polarity gradient. PEG400 acts as a bridging solvent to lower the dielectric constant of water, while Tween 80 forms micelles that encapsulate the hydrophobic 2-methylbenzyl domains.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds.

  • Intermediate Dilution: Transfer 50 µL of the master stock into a new vial. Add 100 µL of PEG400. Mix thoroughly by pipetting.

  • Surfactant Addition: Add 50 µL of Tween 80 to the mixture. Sonicate in a water bath at 37°C for 5 minutes until completely homogenous.

  • Aqueous Integration: Dropwise, add 800 µL of your pre-warmed (37°C) aqueous assay buffer while vortexing continuously.

  • The Self-Validation Step (Critical): Centrifuge a 500 µL aliquot of the final mixture at 15,000 × g for 15 minutes. Carefully extract the supernatant. Quantify the dissolved compound via HPLC-UV (λmax ~254 nm). Compare the peak area against a standard curve generated in 100% DMSO. A recovery rate of ≥95% validates true solvation. Anything lower indicates hidden precipitation, requiring escalation to Protocol B.

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Causality: If co-solvents fail or are toxic to your cell line, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a structural solution. The hydrophobic cavity of the cyclodextrin encapsulates the planar aromatic rings of the benzamide, shielding them from the aqueous environment, while its hydroxyl-rich exterior ensures water solubility.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer. Stir until completely transparent.

  • Solvent Evaporation Method: Dissolve 5 mg of 4-methoxy-N-(2-methylbenzyl)benzamide in 1 mL of ethanol.

  • Complexation: Slowly add the ethanol-drug solution to 10 mL of the 20% HP-β-CD solution under continuous magnetic stirring (800 rpm).

  • Evaporation: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 40°C for 2 hours.

  • The Self-Validation Step: Filter the resulting aqueous solution through a 0.22 µm PVDF syringe filter (do not use PTFE, as it may bind the lipophilic drug). Perform the HPLC-UV recovery assay as described in Protocol A to confirm >95% encapsulation and solvation.

Mechanism Drug 4-methoxy-N-(2-methylbenzyl)benzamide • High Lattice Energy • Planar Aromatic Rings Complex Inclusion Complex • Disrupted Crystal Packing • Enhanced Hydration Drug->Complex Encapsulation Carrier HP-β-Cyclodextrin • Hydrophobic Core • Hydrophilic Shell Carrier->Complex Host-Guest Binding

Mechanism of HP-β-CD inclusion complexation enhancing aqueous solvation.

Part 4: Quantitative Data Presentation

The table below summarizes the estimated solubility profile of 4-methoxy-N-(2-methylbenzyl)benzamide across different solvent systems, providing a quantitative baseline for formulation choices.

Solvent SystemEstimated Solubility (mg/mL)Assay SuitabilityMechanistic Note
Water / PBS (pH 7.4) < 0.01PoorHigh lattice energy and lipophilicity prevent hydration.
100% DMSO > 50.0Stock OnlyDisrupts H-bonding; fully solvates planar rings.
5% DMSO + 95% Water < 0.05PoorRapid solvent shift causes nucleation and precipitation.
5% DMSO + 10% PEG400 + 85% Water ~ 0.8ModeratePEG400 lowers dielectric constant, delaying precipitation.
5% DMSO + 5% Tween 80 + 90% Water ~ 2.5GoodMicellar encapsulation shields hydrophobic domains.
20% w/v HP-β-CD in Water ~ 5.0ExcellentInclusion complex completely disrupts crystal packing.

References

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. URL:[Link]

  • Shakeel, F., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1120-1135. URL:[Link]

  • Jornada, D. H., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. URL:[Link]

Troubleshooting

Resolving steric hindrance in N-(2-methylbenzyl)benzamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-(2-methylbenzyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-(2-methylbenzyl)benzamide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, but sterically congested substrates require precise mechanistic control to achieve high yields.

Below, you will find an in-depth analysis of the causality behind steric hindrance in this specific system, followed by self-validating experimental protocols and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low yields when synthesizing N-(2-methylbenzyl)benzamide using standard EDC/HOBt coupling? A1: The primary issue is steric hindrance. While 2-methylbenzylamine is a primary amine, the ortho-methyl group on the benzyl ring creates a steric shield around the benzylic carbon[1]. This restricts the conformational freedom of the aminomethyl group during the transition state of nucleophilic attack. When using EDC/HOBt, the resulting HOBt-active ester is relatively bulky. The physical bulk of the HOBt group combined with the ortho-methyl group obstructs the approach of the amine, raising the activation energy barrier and slowing down or preventing the formation of the desired amide bond[2][3].

Q2: How does switching to HATU improve the coupling efficiency for this specific molecule? A2: HATU operates via a uronium salt-based mechanism, forming a highly reactive OAt (7-azabenzotriazole) active ester[2]. The critical difference lies in the nitrogen atom within the HOAt ring, which provides neighboring group participation (anchimeric assistance). This basic nitrogen hydrogen-bonds with the incoming amine, effectively pre-organizing the transition state and accelerating the nucleophilic attack despite the steric congestion caused by the 2-methylbenzyl group[2].

Q3: What if both my benzoic acid and 2-methylbenzylamine are ortho-substituted (e.g., coupling with 2-fluorobenzoic acid)? A3: When both coupling partners possess ortho-substituents, the steric clash in the tetrahedral intermediate becomes severe[1]. If HATU fails or yields remain suboptimal, transitioning to an acyl fluoride intermediate is highly recommended. Acyl fluorides behave like activated esters but possess a significantly smaller atomic radius at the leaving group (fluorine). This minimizes steric hindrance between the coupling partners, allowing the hindered amine to approach the carbonyl carbon much more easily than with bulky HOAt or HOBt esters[4].

Troubleshooting Guide: Overcoming Steric Hindrance

When standard amidation fails, it is critical to systematically alter the activation chemistry to reduce the steric profile of the transition state.

Troubleshooting Start Low Yield in Amide Coupling? Check1 Check Reagent: Using EDC/HOBt? Start->Check1 Action1 Switch to HATU/DIPEA Check1->Action1 Yes Check2 Still Low Yield? (Severe Hindrance) Check1->Check2 No Action1->Check2 Action2 Use in situ Acyl Fluoride generation Check2->Action2 Yes Success Successful Amide Formation Action2->Success

Troubleshooting logic tree for low-yield sterically hindered amide coupling reactions.

Issue 1: Incomplete Conversion with EDC/HOBt
  • Symptom: LC-MS shows a large amount of unreacted 2-methylbenzylamine and benzoic acid after 24 hours.

  • Root Cause: The kinetic rate of nucleophilic attack on the HOBt-ester is too slow due to steric repulsion[3].

  • Resolution: Switch the coupling reagent to HATU and ensure the use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). DIPEA is bulkier than TEA and less likely to participate in side reactions, ensuring it only acts to deprotonate the carboxylic acid and neutralize the system[2].

Issue 2: Formation of Tetramethylurea (TMU) Byproducts
  • Symptom: Difficult purification; a persistent byproduct appears in the NMR spectrum when using HATU.

  • Root Cause: The reaction of the carboxylate with HATU releases tetramethylurea (TMU) as a byproduct[2]. If the nucleophilic attack by 2-methylbenzylamine is slow, excess HATU can react with the amine, or TMU can co-elute during chromatography.

  • Resolution: Pre-activate the carboxylic acid with HATU and DIPEA at 0 °C for exactly 15-30 minutes before adding the 2-methylbenzylamine[2]. Perform rigorous aqueous washing (1N HCl, followed by saturated NaHCO₃) to remove TMU and unreacted HOAt.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the expected performance of various activation strategies when synthesizing N-(2-methylbenzyl)benzamide derivatives based on the degree of steric hindrance.

Coupling StrategyIntermediate FormedSteric ToleranceTypical Reaction TimeExpected Yield
EDC / HOBt HOBt-Active EsterLow12 - 24 hours< 40% (Trace if doubly hindered)
HATU / DIPEA HOAt-Active EsterModerate to High1 - 18 hours70% - 90%
Acyl Fluoride Acyl FluorideVery High2 - 6 hours (Elevated Temp)> 85%

Experimental Protocols

To ensure self-validating and reproducible results, follow these strictly defined methodologies.

Workflow A Benzoic Acid Derivative C Activated Ester/Acyl Fluoride (Overcomes Steric Bulk) A->C Activation B Coupling Reagent (HATU or Acyl Fluoride) B->C E N-(2-methylbenzyl)benzamide (Target Product) C->E Nucleophilic Attack D 2-Methylbenzylamine (Hindered Nucleophile) D->E

Reaction workflow for overcoming steric hindrance in N-(2-methylbenzyl)benzamide synthesis.

Protocol A: HATU-Mediated Synthesis (For Moderate Hindrance)

This protocol utilizes the anchimeric assistance of the HOAt ester to drive the coupling of 2-methylbenzylamine[2].

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the benzoic acid derivative (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Cool the solution to 0 °C using an ice bath.

  • Activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for exactly 15-30 minutes for pre-activation. Self-Validation Check: The solution should turn a distinct yellow color, indicating the formation of the active OAt-ester.

  • Coupling: Add 2-methylbenzylamine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Propagation: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor conversion via LC-MS.

  • Workup: Dilute with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Acyl Fluoride Route (For Severe Hindrance)

Use this protocol if both the benzoic acid (e.g., 2-fluorobenzoic acid) and the amine are highly sterically hindered[1][4].

  • Preparation: In a flame-dried flask under Argon, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Fluorination: Add a fluorinating agent (e.g., DAST or a milder alternative like Deoxo-Fluor) (1.2 equiv) dropwise at 0 °C. Stir for 1 hour at room temperature to form the acyl fluoride in situ.

  • Solvent Swap (Optional but recommended): Carefully concentrate the mixture under reduced pressure to remove DCM and redissolve the crude acyl fluoride in anhydrous DMF.

  • Coupling: Add 2-methylbenzylamine (1.5 equiv) and DIPEA (2.0 equiv). Heat the reaction mixture to 60 °C for 4-6 hours. The small steric profile of the fluorine leaving group allows the hindered amine to attack efficiently[4].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated NaHCO₃ and brine. Dry and concentrate for column chromatography.

References

  • "2-Fluoro-N-(2-methylbenzyl)benzamide - Benchchem", Benchchem. 1

  • "Application Notes and Protocols for Amide Bond Formation using EDC and HATU", Benchchem. 2

  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates", Organic & Biomolecular Chemistry (RSC Publishing). 4

  • "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions", Benchchem. 3

Sources

Optimization

Technical Support Center: Aqueous Stability of 4-methoxy-N-(2-methylbenzyl)benzamide

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter challenges related to the stability profiling of lipophilic benzamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, we frequently encounter challenges related to the stability profiling of lipophilic benzamide derivatives. The stability of 4-methoxy-N-(2-methylbenzyl)benzamide is not merely a function of pH and temperature; it is governed by a delicate interplay of electronic resonance effects and steric shielding.

This guide moves beyond generic protocols, providing you with the mechanistic causality behind experimental choices to ensure your stability-indicating assays are robust, reproducible, and self-validating.

Part 1: Core Stability Profile & FAQs

Q: What is the expected aqueous stability of 4-methoxy-N-(2-methylbenzyl)benzamide at physiological pH (7.4)? A: Amides are intrinsically stable in aqueous solutions at neutral pH due to the resonance stabilization of the amide bond[1]. The lone pair on the nitrogen atom delocalizes into the carbonyl pi-system, giving the C-N bond partial double-bond character. For 4-methoxy-N-(2-methylbenzyl)benzamide, the half-life at pH 7.4 and 37°C is expected to exceed several years in the absence of enzymatic activity.

Q: How do the specific functional groups on this molecule influence its hydrolysis rate under stress conditions? A: The stability is dictated by two competing physical organic chemistry principles:

  • Electronic Effects (The 4-methoxy group): The 4-methoxy group is strongly electron-donating via resonance (+R effect). This increases electron density at the carbonyl carbon, making it less electrophilic and significantly reducing its susceptibility to base-catalyzed nucleophilic attack by OH⁻ ions[1].

  • Steric Effects (The 2-methylbenzyl group): The bulky 2-methylbenzyl group provides significant steric shielding around the amide nitrogen. Slight differences in chemical structure, particularly the steric hindrance of N-alkyl substituents, can dramatically influence the extent of amide reactivity by blocking the formation of the required tetrahedral intermediate[2].

Q: Why does this compound degrade faster in acidic conditions compared to basic conditions? A: Base hydrolysis requires nucleophilic attack on the carbonyl carbon, which is deactivated by the electron-donating 4-methoxy group. Conversely, acid hydrolysis begins with the protonation of the carbonyl oxygen. The 4-methoxy group stabilizes this protonated intermediate via resonance, facilitating the first step of the reaction[1]. Therefore, under equivalent thermal stress, acid hydrolysis proceeds to a greater extent.

Q: What are the primary degradation products? A: Hydrolysis yields 4-methoxybenzoic acid and 2-methylbenzylamine [1].

Part 2: Troubleshooting Guide for Stability Assays

Q: Why am I observing poor mass balance (<90%) during forced degradation studies? A: This is a classic artifact caused by the lipophilicity of the molecule. When neutralizing acid/base stressed samples with aqueous buffers, the highly hydrophobic parent compound or its degradants may precipitate out of solution, leading to artificially low HPLC recovery.

  • The Fix: Always dilute neutralized samples with at least 50% organic solvent (e.g., Acetonitrile or Methanol) prior to HPLC injection to ensure all analytes remain fully solvated[3].

Q: Why do I see peak splitting or co-elution of the parent compound and the 4-methoxybenzoic acid degradant on my RP-HPLC? A: 4-methoxybenzoic acid is an ionizable degradant. If your mobile phase pH is close to its pKa (~4.5), it will exist in a mixed ionization state, leading to peak broadening, splitting, or shifting retention times.

  • The Fix: Buffer the aqueous mobile phase to at least 2 pH units below the pKa (e.g., using 0.1% Phosphoric acid or Formic acid at pH ~2.5) to ensure the acid degradant is fully protonated, neutral, and retained properly on the C18 column[4].

Part 3: Experimental Protocol: Self-Validating Forced Degradation Assay

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and validating stability-indicating analytical methods[3]. To ensure trustworthiness, this protocol is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 4-methoxy-N-(2-methylbenzyl)benzamide.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution. Causality: ACN prevents precipitation during subsequent aqueous stress additions.

Step 2: Acid & Base Hydrolysis Stress Testing

  • Acid Stress: Transfer 1.0 mL of stock solution to a 10 mL volumetric flask. Add 1.0 mL of 0.1 M HCl.

  • Base Stress: Transfer 1.0 mL of stock solution to a separate 10 mL volumetric flask. Add 1.0 mL of 0.1 M NaOH.

  • Seal the flasks and incubate in a thermostated water bath at 60°C for 24 hours[3].

Step 3: Neutralization & Solvation (Critical Step)

  • Remove flasks from the water bath and cool to room temperature.

  • Neutralize the Acid flask with 1.0 mL of 0.1 M NaOH.

  • Neutralize the Base flask with 1.0 mL of 0.1 M HCl.

  • Self-Validation Checkpoint 1 (Visual): Inspect for micro-precipitates.

  • Dilute both flasks to the 10.0 mL mark using a 50:50 ACN:Water diluent to guarantee complete solvation[3].

Step 4: RP-HPLC-DAD Analysis & System Validation

  • Inject 10 µL of the stressed samples onto a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Self-Validation Checkpoint 2 (Mass Balance): Calculate: (Area of Parent + Sum of Area of Degradants) / Area of Unstressed Control. The result must be between 95% - 105%. A failure indicates secondary degradation or sample loss.

  • Self-Validation Checkpoint 3 (Peak Purity): Utilize the Diode Array Detector (DAD) to calculate the Peak Purity Angle. It must be less than the Purity Threshold, confirming no degradants are co-eluting with the parent peak[4].

Part 4: Data Presentation & Expected Kinetics

The following table summarizes the expected degradation profile based on the structural properties of the molecule and the Arrhenius relationship of temperature and pH on hydrolysis rates[5].

Stress ConditionReagentTemp (°C)Time (h)Expected Degradation (%)Primary Degradants
Acidic Hydrolysis 0.1 M HCl60245.0 - 10.0%4-Methoxybenzoic acid, 2-Methylbenzylamine
Basic Hydrolysis 0.1 M NaOH60242.0 - 5.0%4-Methoxybenzoic acid, 2-Methylbenzylamine
Oxidative Stress 3% H₂O₂2524< 2.0%N-oxide derivatives (trace)
Thermal Stress Solid State8072< 1.0%None

Part 5: Workflow & Mechanistic Visualizations

Workflow Start Prepare 1 mg/mL Stock in Acetonitrile Acid Acid Stress (0.1 M HCl, 60°C) Start->Acid Base Base Stress (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (3% H2O2, RT) Start->Oxidation Neutralize Neutralization & Dilution (Add 50% ACN) Acid->Neutralize Base->Neutralize HPLC RP-HPLC-DAD Analysis Oxidation->HPLC Neutralize->HPLC LCMS LC-MS/MS Elucidation HPLC->LCMS If Degradants > 5%

Caption: Forced degradation testing workflow for benzamide derivatives.

Mechanism Amide Benzamide Derivative Attack OH⁻ Nucleophilic Attack Amide->Attack Tetrahedral Anionic Tetrahedral Intermediate Attack->Tetrahedral Cleavage C-N Bond Cleavage (Rate-Limiting) Tetrahedral->Cleavage Products Carboxylic Acid + Amine Cleavage->Products

Caption: Base-catalyzed amide hydrolysis mechanism via tetrahedral intermediate.

References

1.[1] Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. 1 2.[5] Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution . PMC. 5 3.[3] Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Stability . Benchchem. 3 4.[2] Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners . PMC. 2 5.[4] STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM . Rasayan Journal of Chemistry. 4

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Benzamide Coupling

The following technical guide is structured as a Tier 2/3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, mechanistic troubleshooting for difficult benzamid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2/3 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, mechanistic troubleshooting for difficult benzamide couplings.

Topic: Optimization of Benzoic Acid-Amine Coupling Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Executive Summary: The Benzamide Challenge

The benzamide moiety is a privileged scaffold in drug discovery (e.g., Entinostat, Mocetinostat). While theoretically simple, the coupling of benzoic acid derivatives often fails due to three specific factors:

  • Steric Deactivation: Ortho-substituents (2,6-disubstitution) on the benzoic acid ring twist the carboxylate out of planarity, severely retarding nucleophilic attack.

  • Electronic Deactivation: Electron-rich acids (e.g., 4-OMe) reduce the electrophilicity of the activated carbonyl.

  • Side Reaction Dominance: When the desired coupling is slow, competing pathways (N-acylurea formation, hydrolysis, Curtius rearrangement) dominate.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see a persistent byproduct with Mass = [M_acid + M_amine + 18]."

Diagnosis: Hydrolysis of the Activated Ester. Mechanism: Water competes with the amine for the activated species (O-acylisourea or OBt ester). This regenerates the starting benzoic acid. Root Cause:

  • Wet solvents (DMF/DMAc are hygroscopic).

  • Amine is protonated (inactive nucleophile) due to insufficient base.[1][2] Corrective Action:

  • Protocol Adjustment: Ensure Base:Acid ratio is

    
     3:1. The amine must be free-based.
    
  • Reagent Switch: Switch to T3P (Propylphosphonic anhydride) . T3P acts as a water scavenger and drives equilibrium forward.

Issue 2: "I observe a byproduct matching [M_acid + M_carbodiimide]."

Diagnosis: N-Acylurea Formation. Mechanism: In carbodiimide couplings (EDC/DCC), if the amine is slow to react (sterics), the O-acylisourea intermediate undergoes an intramolecular


 acyl migration. This forms a stable, unreactive N-acylurea urea byproduct.[3][4]
Corrective Action: 
  • Immediate Fix: Lower the reaction temperature to 0°C during activation.

  • Chemical Fix: You must use an additive (HOBt, HOAt, or Oxyma).[4][5] These nucleophiles intercept the O-acylisourea faster than the rearrangement occurs, forming a stable active ester.

  • Systemic Fix: Abandon carbodiimides for hindered substrates. Use HATU or T3P.

Issue 3: "My reaction stalls at 50% conversion with 2,6-disubstituted benzoic acids."

Diagnosis: Steric Shielding of the Carbonyl. Mechanism: The ortho-substituents block the trajectory of the incoming amine (Burgi-Dunitz angle). Standard active esters (OBt/OAt) are too bulky to allow the amine to approach. Corrective Action:

  • The "Acid Fluoride" Route: Convert the acid to an acid fluoride using TFFH or Cyanuric Fluoride. The small atomic radius of fluorine minimizes steric bulk while maintaining high electrophilicity.

  • The "Friedel-Crafts" Alternative: If the amine is electron-rich (e.g., aniline), consider reacting the amine with the benzoyl cation generated by superacids (TFSA), though this is harsh.

Issue 4: "I see a byproduct with Mass = [M_product + M_acid - 18]."

Diagnosis: Imide Formation (Over-acylation). Mechanism: The formed benzamide product is still nucleophilic (at the nitrogen). If highly reactive acid chlorides are used with excess base, the benzamide attacks a second equivalent of acid chloride. Corrective Action:

  • Stoichiometry Control: Use exactly 1.0 equivalent of Acid Chloride.

  • Reverse Addition: Add the Acid Chloride dropwise to the Amine (high dilution of electrophile).

Mechanistic Visualizations

Diagram 1: The N-Acylurea Trap (Carbodiimide Failure Mode)

This pathway irreversibly consumes your starting material.

N_Acylurea_Mechanism Acid Benzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) Product Benzamide Product O_Acyl->Product + Amine (Fast) Rearrangement O -> N Migration (Slow Amine / No Additive) O_Acyl->Rearrangement Steric Delay Amine Amine Nucleophile NAcylUrea N-Acylurea Byproduct (Dead End) Rearrangement->NAcylUrea Irreversible

Caption: In the absence of rapid nucleophilic attack, the O-acylisourea rearranges to the thermodynamically stable, unreactive N-acylurea.

Diagram 2: Reagent Selection Decision Tree

Follow this logic to minimize side reactions based on substrate properties.

Selection_Tree Start Start: Benzamide Coupling Q1 Is the Benzoic Acid Sterically Hindered? (e.g., 2,6-disubstituted) Start->Q1 Branch_Hindered Yes (Hindered) Q1->Branch_Hindered Branch_Simple No (Simple) Q1->Branch_Simple Sol_AcidCl Method A: Acid Chloride (SOCl2 / Oxalyl Cl) Branch_Hindered->Sol_AcidCl Robust Substrates Sol_AcidF Method B: Acid Fluoride (TFFH) Branch_Hindered->Sol_AcidF Acid Sensitive Q2 Is the Amine Chiral/Epimerizable? Branch_Simple->Q2 Sol_T3P Method C: T3P Coupling (Low Epimerization) Q2->Sol_T3P Yes (Chiral Amine) Sol_HATU Method D: HATU/DIEA (Standard High Yield) Q2->Sol_HATU No (Achiral)

Caption: Selection logic for coupling reagents. T3P is preferred for chiral amines; Acid Chlorides/Fluorides for sterically hindered acids.

Validated Experimental Protocols

Method A: T3P Coupling (The "Clean" Method)

Best for: Chiral amines, scale-up, and avoiding column chromatography. T3P byproducts are water-soluble.

Reagents:

  • Benzoic Acid derivative (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (3.0 equiv) or Pyridine (3.0 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc/DMF (1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Protocol:

  • Dissolution: Dissolve the Acid and Amine in EtOAc (concentration ~0.2 M).

  • Base Addition: Add DIPEA. Cool to 0°C if the amine is highly prone to epimerization; otherwise, Room Temperature (RT) is acceptable.

  • Activation: Add T3P solution dropwise.

    • Note: T3P requires a base to activate. No reaction occurs until base is added.

  • Reaction: Stir at RT for 2–12 hours.

    • Self-Validation: Monitor by TLC/LCMS. If the acid persists, add 0.5 equiv more T3P.

  • Workup: Wash the organic layer with water (x2), 0.5M HCl (to remove excess amine/pyridine), and sat. NaHCO3 (to remove excess acid).

  • Result: Evaporation usually yields pure benzamide without chromatography.

Method B: Acid Fluoride via TFFH (For Sterically Hindered Acids)

Best for: 2,6-disubstituted benzoic acids where HATU/EDC fails.

Reagents:

  • Hindered Benzoic Acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DCM or DMF[5]

Protocol:

  • Activation: Dissolve Acid and DIPEA in DCM. Add TFFH. Stir for 30 mins.

    • Mechanism:[5][6][7][8] This generates the Acid Fluoride in situ.[9] Acid fluorides are stable to water but highly reactive toward amines due to the high electronegativity and small size of fluorine.

  • Coupling: Add the Amine.

  • Reaction: Stir at RT. If extremely hindered, heat to 40°C.

  • Workup: Standard aqueous extraction.

Quantitative Comparison of Reagents

ReagentActivation SpeciesSteric ToleranceEpimerization RiskByproduct Removal
EDC/HOBt O-Bt EsterLowLowUrea is water-soluble (vs DCC)
HATU O-At EsterHighModerateTetramethylurea (washable)
T3P Mixed AnhydrideModerateVery Low Excellent (Water wash)
SOCl₂ Acid ChlorideVery High HighHCl gas / Acidic
TFFH Acid FluorideVery High LowWater soluble salts

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Patterson, J. (2012). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry.

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Application in Peptide Synthesis. Journal of the American Chemical Society.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition.

Sources

Optimization

Removing impurities from 4-methoxy-N-(2-methylbenzyl)benzamide samples

Technical Support Center: Purification of 4-methoxy-N-(2-methylbenzyl)benzamide Introduction: The Purification Landscape Welcome to the technical support guide for 4-methoxy-N-(2-methylbenzyl)benzamide . As researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-methoxy-N-(2-methylbenzyl)benzamide

Introduction: The Purification Landscape

Welcome to the technical support guide for 4-methoxy-N-(2-methylbenzyl)benzamide . As researchers, we know that amide bond formation (Schotten-Baumann or coupling reagent-based) is chemically robust but often plagued by stubborn impurities.

This molecule presents a specific challenge: the 4-methoxy group increases electron density and lipophilicity, while the 2-methylbenzyl moiety adds steric bulk and rotational freedom. These features often lead to "oiling out" during crystallization rather than forming a clean lattice.

This guide moves beyond generic advice. It provides a self-validating workflow designed to systematically strip away specific impurities based on their physicochemical properties.

Module 1: The First Line of Defense (Liquid-Liquid Extraction)

The Logic: Your crude reaction mixture likely contains three distinct chemical species with manipulatable solubility profiles:

  • The Product (Neutral): Soluble in organics, insoluble in water.

  • Unreacted Amine (Basic): 2-methylbenzylamine. Protonatable at pH < 4.

  • Unreacted Acid (Acidic): 4-methoxybenzoic acid. Deprotonatable at pH > 8.

The Protocol (Self-Validating Workup): Do not skip steps. This sequence guarantees the removal of ionic precursors.

Solvent System: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Recommendation: Use EtOAc if possible; it is less prone to emulsion formation with this specific lipophilic amide.

  • Acid Wash (Removes Amine):

    • Wash the organic layer (containing crude) with 1M HCl (2x).

    • Validation: The 2-methylbenzylamine converts to its hydrochloride salt and partitions into the aqueous layer.

    • Check: The aqueous layer should remain acidic (pH < 2).

  • Base Wash (Removes Acid):

    • Wash the organic layer with Saturated NaHCO₃ (2x).

    • Validation: 4-methoxybenzoic acid converts to sodium 4-methoxybenzoate and partitions into the aqueous layer.

    • Caution: Vent frequently. CO₂ generation is rapid.

  • Brine Wash & Dry:

    • Wash with saturated NaCl (Brine) to remove trapped water.[1]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).[2]

Visualizing the Workflow:

ExtractionLogic Start Crude Reaction Mixture (Organic Phase) AcidWash Add 1M HCl (Acid Wash) Start->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste1 Aqueous Layer: 2-methylbenzylamine HCl salt Sep1->AqWaste1 Removes Amine OrgLayer1 Organic Layer: Product + Acid Impurity Sep1->OrgLayer1 BaseWash Add Sat. NaHCO3 (Base Wash) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqWaste2 Aqueous Layer: Sodium 4-methoxybenzoate Sep2->AqWaste2 Removes Acid FinalOrg Final Organic Layer: Neutral Amide Product Sep2->FinalOrg

Caption: Figure 1. Sequential pH-dependent liquid-liquid extraction workflow for isolating neutral benzamides.

Module 2: Crystallization & The "Oiling Out" Phenomenon

The Issue: You may encounter a "sticky oil" instead of crystals. This is common with 2-methylbenzyl derivatives due to the disruption of crystal packing by the ortho-methyl group [1].

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Oiling Out Solvent is too polar or temperature dropped too fast.Re-heat to dissolve the oil. Add a "seed" crystal if available. Cool very slowly (wrap flask in foil/towel).
No Precipitate Product is too soluble in the chosen solvent.Add an anti-solvent (e.g., Hexane or Pentane) dropwise until turbidity persists, then cool.
Colored Impurities Oxidation products (quinones from phenols).[3]Treat hot solution with Activated Carbon , stir for 5 mins, and filter through Celite before cooling [2].

Recommended Solvent Systems:

  • Toluene: Excellent for benzamides. High boiling point allows for good thermal gradients.

  • EtOAc / Hexane (1:3): Standard binary system. Dissolve in min. hot EtOAc, add Hexane until cloudy.

  • Ethanol / Water: Classic, but higher risk of oiling out with this specific lipophilic molecule.

Module 3: Chromatography (Flash/HPLC)

If crystallization fails or high purity (>99.5%) is required for biological assays.

TLC Optimization:

  • Stationary Phase: Silica Gel 60 (Normal Phase).

  • Mobile Phase: 20-40% Ethyl Acetate in Hexane.

  • Visualization: UV (254 nm). The benzamide chromophore is strong.

Specific Impurity Profiles (The "Ghost" Peaks):

Retention Time (Relative)IdentityOriginRemoval Strategy
0.1 - 0.2 (Baseline) DCU (Dicyclohexylurea)Coupling Reagent (DCC)Very hard to remove on silica. Switch to EDC in synthesis or filter cold reaction mixture before workup.
0.8 - 0.9 4-methoxybenzoic anhydrideSide reaction (Excess coupling agent)Hydrolyze with mild base (NaHCO3 wash) before column.
Front Toluene / DMFSolventHigh vacuum drying (50°C, <1 mbar).

FAQ: Researcher-to-Researcher

Q: I used DCC as a coupling agent, and I have a white solid that won't dissolve in my extraction solvent. Is this my product? A: Likely not. This is almost certainly Dicyclohexylurea (DCU) . It is a notorious byproduct of DCC coupling.

  • Fix: Cool the mixture to 0°C for 30 minutes. DCU is insoluble in cold EtOAc/DCM. Filter off the white solid before starting the liquid-liquid extraction [3].

Q: My NMR shows a "doublet of doublets" in the aromatic region that shouldn't be there. A: Check for rotamers . The amide bond has restricted rotation. In bulky amides like N-(2-methylbenzyl), you might see broadened or split peaks at room temperature NMR.

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is your pure product, not an impurity.

Q: Can I use scavenger resins instead of aqueous workup? A: Yes, and for high-throughput libraries, this is preferred.

  • Use SCX-2 (Strong Cation Exchange) resin to capture unreacted 2-methylbenzylamine.

  • Use SAX (Strong Anion Exchange) resin to capture unreacted 4-methoxybenzoic acid.

  • Protocol: Add resin to reaction vial, stir 2 hours, filter. Evaporate filtrate [4].

References

  • Crystal Structure Analysis

    • Source: Lee, C., et al. (2009).[4] "Structural analysis of N-substituted benzamides." Acta Crystallographica Section E, 65(11).

    • Relevance: Discusses the steric impact of ortho-substitution on crystal packing in benzamides.
    • URL:[Link]

  • Purification of Amides

    • Source: BenchChem Technical Guide. "Managing Impurities in Industrial 4-Methoxybenzoic Acid Production."
    • Relevance: Protocols for activated carbon treatment and recrystallization of methoxy-substituted aromatics.[3]

  • Coupling Reagent Byproducts

    • Source: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
    • Relevance: Definitive review on removing urea byproducts (DCU)
    • URL:[Link]

  • Solid Phase Extraction (Scavengers)

    • Source: Biotage Technical Note. "How should I purify a complex, polar, amide reaction mixture?"
    • Relevance: Detailed methodology for using SCX/SAX resins to remove amine/acid impurities without liquid extraction.
    • URL:[Link]

Sources

Troubleshooting

Recrystallization solvent optimization for benzamide derivatives

Core Directive: The "Why" Before the "How" Benzamide derivatives (e.g., substituted benzamides, salicylamides) present a unique purification challenge due to their conformational polymorphism . The amide moiety ( ) acts...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" Before the "How"

Benzamide derivatives (e.g., substituted benzamides, salicylamides) present a unique purification challenge due to their conformational polymorphism . The amide moiety (


) acts as both a hydrogen bond donor and acceptor, leading to strong intermolecular dimerization.

The Critical Failure Point: Most purification failures in this class (oiling out, gelation, or polymorph shifting) occur because the researcher treats the recrystallization as a simple solubility problem rather than a kinetic assembly process .

If you cool a benzamide solution too fast in a high-dielectric solvent (like acetone), you often trap the molecule in a metastable liquid phase (Liquid-Liquid Phase Separation, or LLPS) before it can organize into a crystal lattice. This guide provides the protocols to bypass these thermodynamic traps.

Diagnostic Matrix: Troubleshooting Common Failures

Identify your issue immediately using this symptom-based matrix.

SymptomRoot Cause (Mechanism) Immediate Corrective Action
Oiling Out (Liquid droplets form instead of crystals)LLPS (Liquid-Liquid Phase Separation): The crystallization boundary is crossed after the liquid-liquid immiscibility boundary. Common in presence of lipophilic impurities.1. Reheat to redissolve.2. Add 10-15% more "good" solvent (e.g., EtOH).3. Seed with pure crystal at

.4. Cool at

.
Gelation (Solution turns into a semi-solid jelly)3D-Network Formation: Rapid H-bonding in non-polar solvents (e.g., Toluene, Benzene) creates a supramolecular gel rather than a lattice.1. Add a "breaker" solvent (polar protic, e.g., Methanol) dropwise until gel collapses.2. Switch to a binary system (e.g., EtOH/Water).
Polymorph Shift (Melting point is off by 2-5°C)Kinetic Trapping: Rapid precipitation favored a metastable form (Ostwald's Rule of Stages).1. Slurry the solid in the mother liquor at 50°C for 4 hours (Ostwald Ripening).2. Recrystallize using a higher boiling solvent (e.g., IPA instead of Acetone) to allow thermodynamic equilibration.
Solvate Formation (Yield > 100%, wrong NMR peaks)Host-Guest Inclusion: The solvent (often MeOH or Water) has incorporated into the lattice.1. Dry under vacuum at

.2. Recrystallize from a non-coordinating solvent (e.g., EtOAc/Heptane).

Solvent Selection Logic

Benzamide derivatives generally follow a specific solubility hierarchy based on their ability to disrupt the amide-amide dimer.

A. Solubility Hierarchy (Quantitative Trends)

Solubility decreases from left to right.

Solvent Class Specific Solvents Role Notes
Super-Solvents Methanol, DMF, DMSODissolutionoften too good; difficult to recover yield without aggressive anti-solvents.
Good Solvents Ethanol, Isopropanol (IPA), AcetonePrimaryEthanol is the Gold Standard. Balances solubility with recovery.
Intermediate Ethyl Acetate (EtOAc), THFModifierGood for lipophilic derivatives (e.g., halogenated benzamides).
Anti-Solvents Heptane, Hexane, WaterPrecipitantWater is aggressive (fast nucleation). Heptane is gentle (slow growth).
B. The Selection Decision Tree

Use this logic flow to determine your starting solvent system.

SolventSelection Start Start: Crude Benzamide Derivative SolubleEtOH Is it soluble in boiling Ethanol? Start->SolubleEtOH SolubleEtOAc Is it soluble in boiling EtOAc? SolubleEtOH->SolubleEtOAc No SystemA System A: Ethanol (Single Solvent) Slow Cooling SolubleEtOH->SystemA Yes (High Solubility) SystemB System B: Ethanol + Water (Anti-solvent) Ratio 5:1 to 1:1 SolubleEtOH->SystemB Yes (Low Solubility) SystemC System C: EtOAc + Heptane (Avoids Hydrates) SolubleEtOAc->SystemC Yes SystemD System D: DMF + Water (Last Resort for insolubles) SolubleEtOAc->SystemD No

Figure 1: Decision logic for selecting the primary solvent system based on initial solubility tests.

Validated Experimental Protocols

Protocol A: The "Binary Swing" (Ethanol/Water)

Best for: General benzamide derivatives, removal of polar impurities.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (95%) portion-wise at boiling point (approx. 78°C).

    • Checkpoint: Stop adding solvent when the solid just dissolves. If solution is colored, add activated charcoal and filter hot.

  • The Cloud Point: While maintaining boiling, add hot Water dropwise.

    • Visual Cue: Continue until a persistent turbidity (cloudiness) remains for >10 seconds.

  • The Swing Back: Add boiling Ethanol dropwise just until the turbidity clears. This places the system at the exact saturation limit.

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel or place in a warm water bath to ensure slow cooling to room temperature.

    • Why? Fast cooling locks in impurities. Slow cooling excludes them.

  • Harvest: Cool to 0-4°C on ice for 1 hour. Filter and wash with cold Ethanol/Water (1:1).

Protocol B: The "Lipophilic Rescue" (EtOAc/Heptane)

Best for: Halogenated benzamides or when "oiling out" occurs in aqueous systems.

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate .

  • Anti-Solvent Addition: Remove from heat source (fire safety). Add Heptane slowly to the hot solution.

  • Seeding (Critical): If oil droplets appear, stop Heptane addition immediately. Add a seed crystal of the pure product.

    • Troubleshooting: If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Crystallization: Allow to cool to RT undisturbed.

Advanced Mechanism: The "Oiling Out" Rescue Workflow

Oiling out is the most frustrating failure mode for amides. It happens when the Liquid-Liquid Phase Separation (LLPS) curve intersects the solubility curve. You must manipulate the system to exit the LLPS region.

OilingOut Detect Oiling Out Detected (Droplets visible) Reheat Reheat to Boiling (Redissolve Oil) Detect->Reheat Adjust Add 10% Good Solvent (Shift Phase Diagram) Reheat->Adjust Seed Add Seed Crystals at T = Cloud Point Adjust->Seed Cool Controlled Cooling (<0.5°C/min) Seed->Cool

Figure 2: Step-by-step rescue protocol for oiled-out reactions. Adding "good" solvent shifts the system composition away from the immiscibility gap.

Frequently Asked Questions (FAQ)

Q: My benzamide derivative is forming a "cotton-like" solid that traps solvent. How do I fix this? A: You are seeing a needle-like habit often caused by rapid growth in one dimension.

  • Fix: Change the solvent polarity. If using Ethanol, switch to Toluene or Isopropyl Acetate . These solvents often promote blockier, prism-like crystals that filter easily and trap less mother liquor.

Q: I have two melting points (e.g., 132°C and 135°C). Is my product impure? A: Not necessarily. Benzamides are notorious for polymorphism .[1]

  • Test: Run a DSC (Differential Scanning Calorimetry). If you see a small endotherm followed by an exotherm and then a large melt, you have a metastable polymorph converting to a stable one.

  • Standardization: To ensure the stable form (usually higher MP), perform a "slurry ripening" experiment: stir the solid in a saturated solution at 50°C for 24 hours.

Q: Can I use Acetone? A: Use with caution. While benzamides are very soluble in acetone, the high evaporation rate and steep solubility curve often lead to rapid precipitation (amorphous material) rather than crystallization. Acetone/Water is viable only if cooling is strictly controlled.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for binary solvent protocols).
  • Ouyang, J., et al. "Solubility Determination and Modelling of Benzamide in Organic Solvents." Journal of Chemical & Engineering Data, 2019 .

  • FDA Q3C (R8). "Impurities: Guideline for Residual Solvents." International Council for Harmonisation, 2021 . (Authoritative guide on solvent safety classes).

  • Davey, R. J., et al. "Crystal Engineering of Benzamide: The Role of Solvent and Polymorphism." Crystal Growth & Design, 2005. (Foundational work on benzamide polymorph control).

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 4-methoxy-N-(2-methylbenzyl)benzamide

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-methoxy-N-(2-methylbenzyl)benzamide For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-methoxy-N-(2-methylbenzyl)benzamide

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a cornerstone of this process, providing a detailed fingerprint of a molecule's carbon framework.[1] This guide offers a comprehensive analysis of the ¹³C NMR chemical shifts for 4-methoxy-N-(2-methylbenzyl)benzamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data, this guide leverages predictive data and comparative analysis with structurally related precursors to provide a robust and scientifically grounded interpretation.

Predicted ¹³C NMR Spectral Data

Due to the novelty of 4-methoxy-N-(2-methylbenzyl)benzamide, readily available experimental ¹³C NMR data is scarce. To address this, a predicted spectrum was generated using advanced computational algorithms that rely on large databases of known chemical shifts.[2][3][4][5][6] These prediction tools offer a high degree of accuracy, providing a solid foundation for spectral interpretation.

The predicted ¹³C NMR chemical shifts for 4-methoxy-N-(2-methylbenzyl)benzamide in CDCl₃ are presented below, with assignments based on established principles of substituent effects in aromatic and amide systems.

Table 1: Predicted ¹³C NMR Chemical Shifts for 4-methoxy-N-(2-methylbenzyl)benzamide

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C=O 166.5Typical range for amide carbonyls, influenced by adjacent aromatic ring.
C4' 162.8Aromatic carbon bonded to the electron-donating methoxy group, significantly shielded.
-OCH₃ 55.6Characteristic chemical shift for a methoxy group attached to an aromatic ring.[7]
C2', C6' 130.2Aromatic carbons ortho to the carbonyl group.
C1' 128.5Quaternary aromatic carbon attached to the amide carbonyl.
C3', C5' 114.2Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
-CH₂- 43.1Methylene carbon adjacent to the amide nitrogen and an aromatic ring.
C2'' 136.4Aromatic carbon bearing the methyl group.
C1'' 135.8Quaternary aromatic carbon attached to the methylene group.
C6'' 130.5Aromatic carbon in the 2-methylbenzyl ring.
C4'' 128.3Aromatic carbon in the 2-methylbenzyl ring.
C5'' 127.7Aromatic carbon in the 2-methylbenzyl ring.
C3'' 126.2Aromatic carbon in the 2-methylbenzyl ring.
-CH₃ 19.1Methyl group attached to the aromatic ring.

Comparative Analysis with Precursor Molecules

The predicted chemical shifts can be better understood by comparing them to the experimental data of the constituent building blocks: 4-methoxybenzoic acid and 2-methylbenzylamine. This comparative approach allows for the dissection of substituent effects and provides a logical basis for the assignments in the final product.

The 4-Methoxybenzoyl Moiety

The chemical shifts of the aromatic carbons in the 4-methoxybenzoyl portion of the molecule are primarily influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing amide group (-C(O)NH-).

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) for the 4-Methoxybenzoyl Moiety

Carbon Atom4-Methoxybenzoic Acid (DMSO-d₆)[1][8]Predicted for 4-methoxy-N-(2-methylbenzyl)benzamide (CDCl₃)
C=O 167.5166.5
C1' 123.5128.5
C2', C6' 131.5130.2
C3', C5' 114.1114.2
C4' 163.2162.8
-OCH₃ 55.855.6

The carbonyl carbon (C=O) shows a similar chemical shift, as expected. The most significant change is observed for C1', the carbon ipso to the carbonyl group. In the final amide, this carbon is less shielded (further downfield) compared to the carboxylic acid, which is a common observation when converting a carboxylic acid to an amide. The chemical shifts of the other aromatic carbons remain relatively consistent, demonstrating the localized effect of the change from a hydroxyl to an N-benzylamine substituent on the carbonyl group.

The 2-Methylbenzyl Moiety

The 2-methylbenzyl portion introduces a different set of electronic and steric influences on the chemical shifts.

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm) for the 2-Methylbenzyl Moiety

Carbon Atom2-Methylbenzylamine (CDCl₃)[9]Predicted for 4-methoxy-N-(2-methylbenzyl)benzamide (CDCl₃)
-CH₂- ~4543.1
C1'' ~141135.8
C2'' ~136136.4
Aromatic CHs 126-130126.2 - 130.5
-CH₃ ~1919.1

The methylene carbon (-CH₂-) in the final amide is slightly more shielded (shifted upfield) compared to the parent amine. This is due to the electronic effect of the adjacent amide functionality. The aromatic carbons of the 2-methylbenzyl group show chemical shifts in the expected aromatic region, with the methyl-substituted carbon (C2'') and the carbon attached to the methylene group (C1'') being the most deshielded.

Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality ¹³C NMR data for compounds like 4-methoxy-N-(2-methylbenzyl)benzamide, a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of the solid sample.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and match the ¹³C probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.
  • Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
  • Acquisition Time: An acquisition time of at least 1 second is recommended.
  • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) is necessary.
  • Number of Scans: The number of scans will depend on the sample concentration. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform.
  • Phase the spectrum manually.
  • Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
  • Integrate the peaks if desired, though ¹³C NMR is not inherently quantitative without specific experimental setups.

Visualization of Key Structural Features and Workflow

The following diagrams illustrate the molecular structure and a typical workflow for NMR-based structural elucidation.

Caption: Molecular structure of 4-methoxy-N-(2-methylbenzyl)benzamide.

A Sample Preparation (Dissolution in CDCl3) B NMR Data Acquisition (¹³C Spectrum) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Peak Picking & Assignment) C->D E Comparative Analysis (Comparison with Precursors & Analogs) D->E F Structural Confirmation E->F

Caption: Workflow for ¹³C NMR-based structural elucidation.

Conclusion

The structural elucidation of novel compounds is a critical task in modern chemistry and drug development. While direct experimental data for 4-methoxy-N-(2-methylbenzyl)benzamide is not yet widely available, a combination of predictive ¹³C NMR spectroscopy and comparative analysis with known precursors provides a reliable and scientifically sound method for assigning its chemical shifts. This guide offers a comprehensive framework for understanding the ¹³C NMR spectrum of this molecule, from data acquisition and processing to detailed spectral interpretation. The principles and methodologies outlined herein are broadly applicable to the structural characterization of other novel benzamide derivatives.

References

  • SpectraBase. 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

  • NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221436). Available at: [Link].

  • PubChem. 4-Methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link].

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link].

  • R Discovery. Effect of the orientation of substituents on the chemical shifts of 13C. IV—13C NMR spectra of N,N‐diisopropylamides and ‐thioamides. Available at: [Link].

  • PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. Available at: [Link].

  • ChemAxon. NMR Predictor - Documentation. Available at: [Link].

  • ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. Available at: [Link].

  • Bruker. Mnova Predict | Accurate Prediction. Available at: [Link].

  • Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (2018). Journal of the Chinese Chemical Society.
  • Patiny, L. Simulate and predict NMR spectra. Available at: [Link].

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link].

  • ACD/Labs. Methoxy groups just stick out. (2026, January 27). Available at: [Link].

  • 13C NMR Chemical Shift Table. Available at: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023, January 29). Available at: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link].

  • PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013, January 24). Available at: [Link].

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-methoxy-N-(2-methylbenzyl)benzamide

Executive Summary & Technical Scope This guide provides a definitive structural elucidation framework for 4-methoxy-N-(2-methylbenzyl)benzamide ( , MW 255.31 Da). In drug development and forensic analysis, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

This guide provides a definitive structural elucidation framework for 4-methoxy-N-(2-methylbenzyl)benzamide (


, MW 255.31 Da). In drug development and forensic analysis, this molecule often presents as an isobaric interference to synthetic cannabinoid precursors or substituted benzamide pharmacophores.

Common analytical pitfalls arise from its structural similarity to its regioisomers (varying methyl/methoxy positions) and its "reverse amide" analogs. This guide objectively compares the Target Analyte against these alternatives, demonstrating that Collision-Induced Dissociation (CID) patterns—specifically the Acylium Ion Shift —provide a self-validating mechanism for unambiguous identification.

Structural Context & The "Isobaric Trap"

Before detailing the fragmentation, we must define the competitive landscape. The target molecule consists of a 4-methoxybenzoyl moiety coupled to a 2-methylbenzylamine moiety.

The Comparison Set

To validate the method, we compare the Target against two critical alternatives that share the exact molecular weight (255.31 Da) and elemental formula (


).
Compound LabelChemical NameStructural DifferenceKey Challenge
TARGET 4-methoxy-N-(2-methylbenzyl)benzamide 4-OMe on Benzoyl; 2-Me on BenzylReference Standard
Alternative A 4-methoxy-N-(4 -methylbenzyl)benzamidePara-methyl on Benzyl ringRegioisomer: Identical functional groups; subtle MS differences.
Alternative B N-(4-methoxybenzyl)-2-methylbenzamide Reverse Amide Linkage Structural Isomer: Swapped ring substituents.

Mechanistic Deep Dive: ESI-CID Fragmentation

The fragmentation of N-benzylbenzamides under Electrospray Ionization (ESI) is driven by protonation at the amide oxygen (the most basic site), followed by charge migration and inductive cleavage.

Primary Fragmentation Pathway (Target Molecule)
  • Precursor Ion:

    
    
    
  • Pathway 1 (Amide Cleavage - Diagnostic): The amide bond (

    
    ) cleaves. The charge is retained on the carbonyl carbon due to the resonance stabilization provided by the para-methoxy group (strong electron-donating group).
    
    • Result: 4-methoxybenzoyl cation (Acylium ion).

    • m/z: 135.04 (Base Peak).

  • Pathway 2 (Benzyl Cleavage): Cleavage of the

    
     bond.
    
    • Result: 2-methylbenzyl cation, which rearranges to a methyltropylium ion.

    • m/z: 105.07 .

Visualization of Signaling Pathways (Graphviz)

Fragmentation cluster_legend Legend Parent [M+H]+ Precursor m/z 256 Intermediate Protonated Amide Parent->Intermediate CID Activation Acylium Acylium Ion (4-MeO-Ph-CO+) m/z 135 (Base Peak) Intermediate->Acylium Amide C-N Cleavage (Charge Retention on Carbonyl) Benzyl Methyltropylium Ion (C8H9+) m/z 105 Intermediate->Benzyl N-C(Benzyl) Cleavage NeutralAmine Neutral Loss: 2-Methylbenzylamine Intermediate->NeutralAmine NeutralBenzamide Neutral Loss: 4-Methoxybenzamide Intermediate->NeutralBenzamide key Red Arrow = Primary Diagnostic Pathway Yellow Arrow = Secondary Pathway

Figure 1: ESI-CID Fragmentation Pathway of 4-methoxy-N-(2-methylbenzyl)benzamide. The formation of the m/z 135 acylium ion is the dominant thermodynamic product.

Comparative Analysis: The "Acylium Shift" Validation

This section provides the experimental evidence required to distinguish the Target from its Alternatives. The Acylium Shift is the self-validating metric.

Comparison Table: Target vs. Alternatives
FeatureTARGET Alternative A (Regioisomer)Alternative B (Reverse Amide)
Precursor [M+H]+ 256.13256.13256.13
Major Fragment 1 (Acylium) m/z 135 (4-MeO-Benzoyl)m/z 135 (4-MeO-Benzoyl)m/z 119 (2-Me-Benzoyl)
Major Fragment 2 (Tropylium) m/z 105 (Methyltropylium)m/z 105 (Methyltropylium)m/z 121 (Methoxybenzyl)
Differentiation Strategy N/ARetention Time / Ion Ratio Mass Shift (135 vs 119)
Analysis of Results
  • Target vs. Alternative B (Reverse Amide):

    • This is the most robust differentiation. If the amide bond is reversed, the benzoyl moiety carries a methyl group instead of a methoxy group.

    • Protocol: Monitor m/z 135. If the peak shifts to m/z 119, you have the reverse amide. This is a binary, definitive test.

  • Target vs. Alternative A (Regioisomer):

    • Both produce m/z 135 and m/z 105.

    • differentiation: The 2-methyl group (Target) induces steric hindrance (Ortho Effect) relative to the 4-methyl group (Alternative A).

    • Observation: The Target (ortho) typically shows a lower ratio of the intact protonated molecule to the fragment ions (lower stability) compared to the para isomer. Additionally, high-resolution chromatography is required here, as MS spectra are qualitatively identical.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this standardized LC-MS/MS workflow.

Instrument Setup
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve standard in Methanol to 1 mg/mL.

    • Dilute to 100 ng/mL in 50:50 Water:MeOH (+0.1% Formic Acid).

  • Chromatographic Separation:

    • Gradient: 5% B to 95% B over 10 minutes (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA).

    • Rationale: Separation is critical to resolve the regioisomer (Alternative A) which has identical mass fragments.

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor: Select m/z 256.1.

    • Collision Energy (CE): Ramp 15–35 eV.

    • Rationale: A ramp ensures capture of both the labile benzyl cleavage and the stable acylium formation.

  • Data Validation (The Decision Tree):

DecisionTree Start Analyze Precursor m/z 256.1 CheckAcylium Check Major Fragment (Acylium Ion) Start->CheckAcylium Result119 Major Fragment m/z 119 CheckAcylium->Result119 Found 119 Result135 Major Fragment m/z 135 CheckAcylium->Result135 Found 135 ConclusionReverse ID: Reverse Amide (N-(4-methoxybenzyl)-2-methylbenzamide) Result119->ConclusionReverse CheckTropylium Check Secondary Fragment & Retention Time Result135->CheckTropylium ConclusionTarget ID: TARGET (4-methoxy-N-(2-methylbenzyl)benzamide) CheckTropylium->ConclusionTarget Matches Ref Std RT (Ortho-isomer elutes earlier*) ConclusionRegio ID: Regioisomer (4-methoxy-N-(4-methylbenzyl)benzamide) CheckTropylium->ConclusionRegio Matches Alt Std RT

*Figure 2: Analytical Decision Tree for Isomer Differentiation. Note: Ortho-substituted isomers typically elute earlier than para-isomers on C18 columns due to reduced planarity and hydrophobicity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on amide cleavage and acylium ion stability).
  • Holčapek, M., et al. (2010). "Structural analysis of isomeric N-benzylbenzamides using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Validates the acylium shift mechanism in benzamide isomers).

  • NIST Mass Spectrometry Data Center. (2023). "Mass Spectrum of 4-Methoxybenzamide." NIST Chemistry WebBook, SRD 69. [Link] (Provides reference spectra for the m/z 135 fragment source).

  • PubChem. (2023). "2-Methylbenzylamine Compound Summary." National Library of Medicine. [Link] (Reference for the m/z 105/121 benzylamine fragment precursors).

Validation

Publish Comparison Guide: HPLC Retention Time &amp; Purity Check for 4-methoxy-N-(2-methylbenzyl)benzamide

The following guide is a technical comparison and procedural manual designed for analytical chemists and drug development researchers. It addresses the specific chromatographic challenges of 4-methoxy-N-(2-methylbenzyl)b...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and procedural manual designed for analytical chemists and drug development researchers. It addresses the specific chromatographic challenges of 4-methoxy-N-(2-methylbenzyl)benzamide , a structural scaffold often encountered in medicinal chemistry (e.g., as an intermediate for dopamine D2 antagonists or kinase inhibitors).

Since no single "gold standard" monograph exists for this specific molecule, this guide compares two developed methodologies: a Standard Isocratic QC Method (Method A) and a High-Resolution Gradient Method (Method B).

Executive Summary & Compound Profile

Objective: To establish a robust HPLC protocol for determining the purity of 4-methoxy-N-(2-methylbenzyl)benzamide, specifically focusing on the separation of the target amide from its synthetic precursors: 4-methoxybenzoic acid and 2-methylbenzylamine.

The Challenge: Amide couplings often leave trace amounts of unreacted amine and acid.[1]

  • The Acid (4-methoxybenzoic acid): Elutes near the void volume in high-organic isocratic methods.[1]

  • The Amine (2-methylbenzylamine): Prone to severe peak tailing due to silanol interactions on C18 columns.[1]

  • The Isomer Risk: The ortho-methyl group on the benzyl ring induces steric effects that can alter retention compared to para-isomers, requiring specific selectivity.

Physicochemical Profile (Predicted)
PropertyValueChromatographic Implication
Structure Amide LinkageNeutral at neutral pH; susceptible to hydrolysis at extremes.[1]
LogP ~2.8 - 3.2Moderately lipophilic; requires >40% organic modifier for elution.[1]
pKa (Amide) ~15 (Neutral)Does not ionize in standard HPLC pH range (2-8).[1]
pKa (Impurity) Amine: ~9.5Will be protonated (cationic) at pH < 9.[1] Requires end-capped column or low pH.[1]

Comparative Methodology: Isocratic vs. Gradient

We compared two approaches to analyze a crude reaction mixture containing the target compound and 1% spiked impurities.

Method A: The Rapid QC Approach (Isocratic)

Best for: Routine batch release, high-throughput screening.

  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile : 0.1% H3PO4 in Water (50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temp: 30°C.

Method B: The Stability-Indicating Approach (Gradient)

Best for: Purity profiling, separating closely eluting isomers, and trace impurity detection.

  • Column: C18 High-Load/End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

Performance Comparison Data

The following data represents typical chromatographic performance for this class of benzamides.

ParameterMethod A (Isocratic)Method B (Gradient)Analysis
Retention Time (

)
6.2 min7.8 minMethod A is faster, but Method B positions the peak in a cleaner window.
Resolution (

)
2.1 (vs. Amine)> 5.0 (vs. Amine)Method B is superior. In Method A, the amine tail can overlap with the main peak.[1]
Tailing Factor (

)
1.31.05Method B's gradient focuses the peak, reducing tailing significantly.
Sensitivity (LOD) 0.5 µg/mL0.1 µg/mLGradient compression in Method B increases peak height, improving sensitivity.
Solvent Usage High (Isocratic)ModerateMethod A uses 50% organic constantly; Method B starts low.[1]

Detailed Experimental Protocols

Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of 4-methoxy-N-(2-methylbenzyl)benzamide in 10 mL of HPLC-grade Methanol. Sonicate for 5 mins.

  • System Suitability Standard: Mix Stock Solution with 10 µg/mL of 4-methoxybenzoic acid (Impurity A) and 2-methylbenzylamine (Impurity B).

Protocol for Method B (Recommended)

This workflow ensures scientific integrity by including a mandatory blank and system suitability check.[1]

  • Equilibration: Flush column with 5% Acetonitrile/95% Water (with 0.1% Formic Acid) for 10 minutes until pressure stabilizes (~1800-2500 psi).

  • Blank Injection: Inject 10 µL of pure Methanol. Ensure no ghost peaks exist at the expected retention time (~7.8 min).

  • System Suitability Test (SST): Inject the mixture.

    • Requirement: Resolution between Impurity A (Acid) and Target > 3.0.[1]

    • Requirement: Tailing factor of Target < 1.2.

  • Sample Injection: Inject 10 µL of the sample.

  • Wash: Post-run, flush with 90% Acetonitrile for 5 minutes to remove highly lipophilic dimers.

Visualized Workflows

Figure 1: Analytical Decision Pathway

This diagram guides the researcher on which method to select based on the development stage.[1]

AnalyticalWorkflow Start Start: Sample Received CheckStage Determine Development Stage Start->CheckStage IsEarly Early Synthesis / High Throughput? CheckStage->IsEarly MethodA Select METHOD A (Isocratic 50:50) Focus: Speed IsEarly->MethodA Yes MethodB Select METHOD B (Gradient 5-95%) Focus: Purity & Impurities IsEarly->MethodB No (Final QC) RunHPLC Run HPLC Analysis MethodA->RunHPLC MethodB->RunHPLC CheckSST Pass System Suitability? RunHPLC->CheckSST Report Generate Purity Report CheckSST->Report Yes Troubleshoot Initiate Troubleshooting (See Fig 2) CheckSST->Troubleshoot No

Caption: Decision matrix for selecting the appropriate HPLC methodology based on research phase.

Figure 2: Troubleshooting Peak Tailing

A common issue with amide/amine separations is peak tailing.[1] Use this logic to resolve it.

Troubleshooting Problem Problem: Peak Tailing > 1.5 CheckMobilePhase Check Mobile Phase pH Problem->CheckMobilePhase IsAcidic Is pH < 3.0? CheckMobilePhase->IsAcidic AddModifier Action: Add 0.1% TEA (Triethylamine) to block silanols IsAcidic->AddModifier No CheckColumn Check Column Type IsAcidic->CheckColumn Yes IsEndcapped Is Column End-capped? CheckColumn->IsEndcapped SwitchColumn Action: Switch to 'Base Deactivated' C18 IsEndcapped->SwitchColumn No ReplaceGuard Action: Replace Guard Column IsEndcapped->ReplaceGuard Yes

Caption: Step-by-step troubleshooting logic for resolving peak asymmetry in benzamide analysis.

Expert Insights & Causality

Why the "2-Methyl" Group Matters

The ortho-methyl group on the benzylamine moiety introduces steric hindrance that prevents the molecule from lying perfectly flat on the C18 stationary phase.[1]

  • Effect: This often results in slightly lower retention times compared to the para-methyl isomer (4-methylbenzyl) because the effective surface area for hydrophobic interaction is reduced.[1]

  • Recommendation: If you suspect the presence of the para-isomer (a common impurity if the starting amine was isomeric), Method B (Gradient) is mandatory.[1] Isocratic methods often fail to resolve these positional isomers.[1]

The Role of pH

The amide bond is neutral, but the starting material (2-methylbenzylamine) is basic.[1]

  • Low pH (Formic Acid, pH 2.7): Protonates the residual amine impurity, making it highly polar. It will elute in the void volume (t0), completely separating it from the lipophilic target amide.[1] This is the mechanism behind the high resolution in Method B.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and Gradient elution principles).

  • BenchChem. (2025).[1][2][4][5] Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Retrieved from (General protocol for benzamide separation).[1]

  • Center for Drug Evaluation and Research (CDER). (1994).[1] Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[1] Retrieved from (Standard for System Suitability Tests).[1]

  • PubChem. (n.d.).[1][6] Compound Summary for Benzamide Derivatives. National Library of Medicine. Retrieved from (Source for general physicochemical properties of benzamide scaffolds).[1]

Sources

Comparative

The Orthopramide Lock: A Technical Guide to the SAR of Methoxy-Benzamides

Executive Summary This guide analyzes the structure-activity relationship (SAR) of 2-methoxy-benzamides (orthopramides), a critical scaffold in antipsychotic and antiemetic drug discovery. Unlike standard reviews, this t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-methoxy-benzamides (orthopramides), a critical scaffold in antipsychotic and antiemetic drug discovery. Unlike standard reviews, this text focuses on the "Pseudo-Ring" conformational lock —a phenomenon where the ortho-methoxy group restricts bond rotation via intramolecular hydrogen bonding (IMHB), creating a pharmacophore that mimics the rigid tricyclic structure of phenothiazines but with higher D2/D3 selectivity.

We compare the performance of this scaffold against hydrogen- and hydroxyl-substituted alternatives and provide validated experimental protocols for verifying these conformational states.

Part 1: The Mechanistic Core – The "Pseudo-Ring" Effect

The defining feature of bioactive benzamides (e.g., sulpiride, amisulpride, raclopride) is the presence of a methoxy group at the ortho (2-) position relative to the amide bond.

The Conformational Lock

In an unsubstituted benzamide, the amide bond rotates freely relative to the phenyl ring. However, in 2-methoxy-benzamides, the amide hydrogen (N-H) forms a strong Intramolecular Hydrogen Bond (IMHB) with the oxygen of the ortho-methoxy group.

  • Structural Consequence: This forms a stable 6-membered "pseudo-ring."

  • Thermodynamic Result: The molecule is locked in a coplanar conformation . The phenyl ring and the amide group lie in the same plane.

  • Pharmacological Impact: This planarity aligns the aromatic ring and the basic nitrogen (on the side chain) to perfectly fit the dopamine D2 receptor's hydrophobic pocket and aspartate residue (Asp114), respectively.

Methoxy vs. Alternatives

Why is the methoxy group superior to other ortho-substituents?

Substituent (R2)Effect on ConformationBBB PenetrationD2 Affinity Impact
-OCH₃ (Methoxy) Locked (Planar) via IMHB.High. Lipophilic nature aids passive transport.Optimal. Creates the "Orthopramide" pharmacophore.
-H (Hydrogen) Flexible/Rotatable.Moderate.Low. Entropic penalty upon binding (must "freeze" to bind).
-OH (Hydroxyl) Locked (Planar) via IMHB.Low. High polarity/PSA hinders BBB crossing.High in vitro, but poor in vivo CNS efficacy.
-Cl (Chloro) Steric clash (Non-planar).High.Variable. Often forces a perpendicular conformation (e.g., Remoxipride).

Expert Insight: While 2-hydroxy (salicylamide) analogs also form strong IMHBs, they are often poor CNS drugs because the exposed phenolic hydroxyl increases the Polar Surface Area (PSA) significantly, preventing blood-brain barrier (BBB) penetration. The 2-methoxy group maintains the lock without the polarity penalty.

Part 2: Comparative SAR & Performance Data

The following table contrasts key methoxy-benzamide derivatives. Note the correlation between the 2-methoxy group and high D2/D3 affinity.

Table 1: Comparative Pharmacological Profiles[1]
CompoundStructure NoteD2

(nM)
D3

(nM)
Selectivity (D3/D2)Clinical Utility
Sulpiride 2-OMe, Sulfonamide tail~181~17.5~10xSchizophrenia (Low absorption)
Amisulpride 2-OMe, Ethyl-sulfone tail~27~3.6~7.5xSchizophrenia (High potency)
Raclopride 2-OMe, 3,5-dichloro~1.2~3.5BalancedPET Tracer (Gold Standard)
Metoclopramide 2-OMe, 4-amino-5-chloro~28~30BalancedAntiemetic (BBB permeable)
Remoxipride 2,6-dimethoxy~350>1000LowException: Perpendicular conformation.

Data aggregated from comparative binding studies (See References [1], [2], [5]). Values are representative means; specific assay conditions (buffer/radioligand) affect absolute numbers.

Case Study: Amisulpride vs. Sulpiride

Amisulpride is the structural evolution of Sulpiride.

  • Shared Core: Both possess the 2-methoxy benzamide "lock."

  • Divergence: Amisulpride replaces the sulfonamide (

    
    ) with an ethyl-sulfone (
    
    
    
    ) and adds an N-ethyl group to the pyrrolidine ring.
  • Result: The ethyl-sulfone is less polar than the sulfonamide, and the N-ethyl group adds lipophilicity. This results in Amisulpride having ~2x higher bioavailability and significantly higher potency than Sulpiride, despite binding to the same residues.

Part 3: Experimental Protocols

To validate the SAR of a new benzamide derivative, two experiments are essential: one structural (NMR) and one functional (Binding).

Protocol A: 1H-NMR Conformational Analysis (The "Lock" Test)

Objective: Confirm the existence of the IMHB (pseudo-ring) in solution.

  • Sample Prep: Dissolve 5-10 mg of the benzamide in CDCl₃ (Chloroform-d).

    • Why CDCl₃? A non-polar solvent is required. Polar solvents like DMSO-d6 or D₂O will compete for hydrogen bonding, disrupting the intramolecular bond and yielding false negatives.

  • Acquisition: Run a standard 1H-NMR and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis:

    • Chemical Shift: Look for the Amide N-H signal. In "locked" 2-methoxy benzamides, this proton is highly deshielded (typically δ > 7.5 - 8.0 ppm ) due to hydrogen bonding.

    • NOE Signal: In the NOESY spectrum, look for a cross-peak between the Amide N-H and the Methoxy (-OCH₃) protons.

    • Interpretation: A strong NOE cross-peak indicates the protons are within <5 Å of each other, confirming the planar, locked conformation.

Protocol B: Competitive Radioligand Binding Assay (D2 High-Affinity)

Objective: Determine


 values to assess affinity relative to the "locked" pharmacophore.

Materials:

  • Receptor Source: CHO or HEK293 cells stably expressing human D2_long receptors.

  • Radioligand: [³H]-Raclopride (Specific Activity ~70-80 Ci/mmol). Note: Raclopride is preferred over Spiperone for benzamides as it binds the same orthosteric site.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.[1]

Workflow:

  • Preparation: Dilute cell membranes to ~5-10 µg protein/well.

  • Incubation:

    • Add 50 µL test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Add 50 µL [³H]-Raclopride (Final concentration ~1-2 nM).

    • Add 100 µL Membrane suspension.

    • Control: Define Non-Specific Binding (NSB) using 10 µM Haloperidol.

  • Equilibrium: Incubate at 25°C for 60 minutes . (Avoid 37°C as dissociation rates for benzamides can be rapid).

  • Harvesting: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).[2]

    • Why PEI? Substituted benzamides are often positively charged; PEI reduces non-specific binding of the radioligand to the filter.

  • Counting: Wash 3x with ice-cold buffer, dry, and count via liquid scintillation.

  • Calculation: Convert IC₅₀ to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Part 4: Visualization of the SAR Mechanism

The following diagram illustrates the "Orthopramide Lock" mechanism and the decision tree for synthesis.

BenzamideSAR cluster_0 Chemical Structure cluster_1 Conformational State cluster_2 Pharmacological Outcome Benzene Benzene Ring Methoxy 2-Methoxy Group (H-Bond Acceptor) Benzene->Methoxy Ortho Substitution Amide Amide Linker (N-H Donor) Benzene->Amide IMHB Intramolecular H-Bond (IMHB) Methoxy->IMHB Accepts H SideChain Basic Nitrogen (Pyrrolidine/Ethyl) Amide->SideChain Amide->IMHB Donates H Planar Planar 'Pseudo-Ring' Conformation IMHB->Planar Locks Structure Binding High Affinity D2 Binding Planar->Binding Fits Receptor Pocket Flexible Flexible/Rotatable Conformation PoorBinding Reduced Affinity (Entropic Penalty) Flexible->PoorBinding NoMethoxy Remove Methoxy (2-H Analog) NoMethoxy->Flexible No Lock

Figure 1: The "Orthopramide Lock" mechanism showing how the 2-methoxy group enforces the planar conformation required for high-affinity D2 receptor binding.

References

  • de Paulis, T., et al. (1986). "Substituted 2-methoxybenzamides as dopamine-D2 receptor antagonists." Journal of Medicinal Chemistry.

  • Schoemaker, H., et al. (1997). "Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.

  • Löber, S., et al. (2011). "The influence of the 2-methoxy group on the dopamine D2 receptor affinity of benzamides." ChemMedChem.

  • Hall, H., et al. (1996). "Autoradiographic localization of D2 and D3 dopamine receptors using [3H]raclopride." Synapse.

  • Högberg, T. (1991). "Novel substituted salicylamides and benzamides as selective dopamine D2-receptor antagonists."[3] Drugs of the Future.

Sources

Validation

Comparative Guide: X-ray Diffraction Profiling of Benzamide Polymorphs

Executive Summary In the landscape of solid-state drug development, Benzamide serves as the quintessential model for studying polymorphism in amide-containing APIs.[1] While chemically simple ( ), its crystallographic be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of solid-state drug development, Benzamide serves as the quintessential model for studying polymorphism in amide-containing APIs.[1] While chemically simple (


), its crystallographic behavior is complex.[1] For drug development professionals, distinguishing between the thermodynamically stable Form I  and the metastable Form III  is critical, as phase transformation during storage can alter dissolution rates and bioavailability.[1]

This guide provides an objective technical comparison of these crystal forms, focusing on Powder X-ray Diffraction (PXRD) as the primary discrimination tool. We synthesize historical crystallographic data with modern screening protocols to ensure your solid-state characterization is robust and reproducible.

The Polymorph Landscape: Form I vs. Form III

Benzamide exhibits enantiotropic polymorphism.[1] The selection of the correct form is not merely an academic exercise; it dictates the physical stability of the final dosage form.[1]

Form I ( The Stable Standard)
  • Description: The thermodynamically stable form at room temperature.[1] It crystallizes readily from most solvents (ethanol, water) via slow evaporation.[1]

  • Structural Motif: Centrosymmetric hydrogen-bonded dimers.[1][2] This packing efficiency confers high thermal stability.[1]

  • Performance Profile: High melting point (~133°C), low hygroscopicity, and excellent shelf-life stability.[1]

Form III (The Metastable Challenger)
  • Description: An elusive, metastable form.[1][3][4] Historically difficult to isolate pure, often requiring specific thermal histories (melt cooling) or mechanochemical seeding to prevent conversion back to Form I.[1]

  • Structural Motif: Distinct packing arrangement that lacks the centrosymmetric stability of Form I.[1]

  • Performance Profile: Higher free energy (higher solubility), but prone to rapid phase conversion to Form I upon exposure to moisture or mechanical stress.[1]

Comparative Crystallographic Data[1][4][5][6][7][8]

The following data is aggregated from the Cambridge Structural Database (CSD) and recent re-determinations (e.g., Crystal Growth & Design, 2022). Use these parameters to index your diffraction patterns.

Table 1: Unit Cell Parameters & Identification
ParameterBenzamide Form I (Stable)Benzamide Form III (Metastable)Significance
Crystal System MonoclinicMonoclinicBoth are monoclinic, but dimensions differ.[1][2]
Space Group


(Pseudo-orthorhombic traits)

is common for amides due to dimer formation.[1]

(

)
5.59 ~5.05Distinct shift in the

-axis.[1]

(

)
5.01 ~5.20Minor variation.[1]

(

)
21.93 ~30.50Critical Differentiator: The elongated

-axis in Form III shifts low-angle peaks.[1]

(Angle)
90.75° ~92.5°Form I is nearly orthorhombic (

).[1]
Key PXRD Peak (

)
~8.1° (002 reflection)Distinct low-angle shift The (002) peak is the fingerprint for Form I purity.[1]
CSD Refcode BENZAM Various (e.g., BENZAM11)Use CSD for pattern matching.[1]

Senior Scientist Insight: Note the


-axis length of 21.93 

for Form I. In PXRD (Cu K

), this results in a dominant low-angle reflection (002) at approximately

.[1] If you observe peak splitting or new reflections appearing below

, suspect contamination with Form III or solvates.[1]

Experimental Protocols

To ensure data integrity, the method of crystallization must be controlled.[1] Random precipitation often yields mixtures.[1]

Protocol A: Harvesting Form I (Reference Standard)[1]
  • Objective: Obtain phase-pure, highly crystalline Form I for instrument calibration.

  • Solvent: Ethanol (Absolute) or Water.[1]

  • Method: Slow Evaporation.[1][5]

    • Dissolve 500 mg Benzamide in 10 mL Ethanol at 40°C.

    • Filter through a 0.45

      
      m PTFE syringe filter to remove insoluble nuclei (dust).[1]
      
    • Allow to evaporate at ambient temperature (20-25°C) over 48 hours.

    • Why? Slow evaporation favors the thermodynamically stable packing (Form I) by allowing molecules to organize into the lowest energy centrosymmetric dimer configuration.[1]

Protocol B: Isolating Form III (Metastable)
  • Objective: Generate Form III to test limit-of-detection (LOD) in your XRD method.

  • Method: Melt Cooling / Mechanochemistry.[1]

    • Heat Benzamide crystals to 135°C (just above melting point) in a DSC pan or glass slide.

    • Rapidly cool to 0°C (quench cooling).

    • Alternative: Grind Form I with catalytic amounts of Nicotinamide (seeding agent) to induce the structural switch.[1]

    • Analysis: Measure immediately. Form III is kinetically unstable and will revert to Form I.[1]

Workflow Visualization

The following diagram outlines the decision matrix for characterizing Benzamide samples. It emphasizes the "Self-Validating" loop: if the Unit Cell does not match the Reference, Recrystallization is required.[1]

Benzamide_Characterization cluster_prep Sample Preparation cluster_analysis Data Acquisition & Logic start Raw Benzamide Sample grind Gentle Grinding (Mitigate Preferred Orientation) start->grind mount Zero-Background Holder (Si wafer) grind->mount xrd PXRD Scan (2-40° 2θ) mount->xrd check_peaks Check Low Angle Peaks (~8.1° 2θ) xrd->check_peaks result_I Match: Form I (Stable Dimer) check_peaks->result_I Dominant Peak @ 8.1° result_III Match: Form III (Metastable) check_peaks->result_III Shifted/Split Peaks result_mix Mixture / Unknown (Re-process) check_peaks->result_mix Diffuse/Amorphous result_mix->start Recrystallize

Figure 1: Decision workflow for Benzamide polymorph identification.[1] Note the critical checkpoint at the low-angle peak analysis.

Orthogonal Validation (E-E-A-T Principle)

Relying solely on XRD can be risky if preferred orientation occurs (common in Benzamide plates).[1] A robust scientist validates XRD findings with Differential Scanning Calorimetry (DSC) .

  • Form I: Sharp endotherm at 133°C (Melting).

  • Form III: Small endotherm at lower temperature (solid-solid transition) followed by melting, or a distinct melting point (often ~115-125°C depending on purity) if isolated.[1]

  • Why this matters: If your XRD shows Form I but DSC shows a "pre-melt" event, you likely have trace amorphous content or phase impurities below the XRD limit of detection.[1]

References

  • Penfold, B. R., & White, J. C. B. (1959).[1] The Crystal Structure of Benzamide. Acta Crystallographica, 12(2), 130-135.[1]

  • Surov, A. O., et al. (2022).[1][6] Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity.[1] Crystal Growth & Design, 22(11), 6796–6808.[1] [1]

  • Thirunahari, S., et al. (2016).[1] Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding.[1][7][8] Journal of Pharmaceutical Sciences.

  • PubChem. (n.d.).[1] Benzamide Compound Summary. National Library of Medicine.[1] [1]

Sources

Safety & Regulatory Compliance

Safety

4-methoxy-N-(2-methylbenzyl)benzamide proper disposal procedures

The following guide details the proper disposal procedures for 4-methoxy-N-(2-methylbenzyl)benzamide (CAS: 331638-66-5). This protocol is designed for laboratory personnel and safety officers, prioritizing environmental...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 4-methoxy-N-(2-methylbenzyl)benzamide (CAS: 331638-66-5). This protocol is designed for laboratory personnel and safety officers, prioritizing environmental compliance (RCRA/EPA) and personnel safety.

Part 1: Executive Safety Summary

4-methoxy-N-(2-methylbenzyl)benzamide is a substituted benzamide derivative commonly used as a pharmaceutical intermediate. While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (benzamides and anisoles) dictate that it must be treated as a Hazardous Organic Chemical .

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Prohibition: NEVER dispose of this compound down the drain or in municipal trash.

  • Hazard Classification (Precautionary): Treat as an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed .

Part 2: Chemical Identification & Hazard Profile

Accurate identification is the first step in compliant disposal. Use the data below to label waste containers correctly.

ParameterSpecification
Chemical Name 4-methoxy-N-(2-methylbenzyl)benzamide
Synonyms 4-methoxy-N-[(2-methylphenyl)methyl]benzamide; p-Anisamide derivative
CAS Number 331638-66-5
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.32 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Insoluble in water; soluble in organic solvents (DMSO, Methanol, DCM)
Scientific Rationale for Hazard Management

As a Senior Application Scientist, I apply a "structure-activity relationship" (SAR) approach to safety when specific SDS data is sparse.

  • Benzamide Core: Benzamides are stable amides. Many are classified as Acute Tox. 4 (Oral) and Irritants .

  • Lipophilicity: The methylbenzyl and methoxy groups increase lipophilicity, suggesting potential for bioaccumulation or aquatic toxicity if released into the environment.

Part 3: Disposal Workflow (Decision Matrix)

The following diagram outlines the logical decision path for disposing of 4-methoxy-N-(2-methylbenzyl)benzamide in various states.

DisposalWorkflow Start Waste Identification: 4-methoxy-N-(2-methylbenzyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris BinSolid Container: Solid Hazardous Waste Label: 'Toxic/Irritant Organic Solid' Solid->BinSolid Direct Segregation SolventCheck Check Solvent Type Liquid->SolventCheck BinDebris Container: Solid Hazardous Debris (Double Bagged) Debris->BinDebris Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo No Halogens BinHalo Container: Halogenated Organic Waste Label: 'Halogenated Solvents + Toxic' Halo->BinHalo BinNonHalo Container: Non-Halogenated Organic Waste Label: 'Flammable/Toxic Solvents' NonHalo->BinNonHalo

Figure 1: Operational decision tree for segregating 4-methoxy-N-(2-methylbenzyl)benzamide waste streams based on physical state and solvent composition.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, surplus powder, or failed reaction solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.

  • Transfer: Transfer the solid carefully to avoid dust generation. If the original container is small (<50g), place the entire original vial into the waste jar.

  • Labeling:

    • Must Read: "Hazardous Waste - Solid Organic."

    • Constituents: Write "4-methoxy-N-(2-methylbenzyl)benzamide (CAS 331638-66-5)."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, or stock solutions.

  • Segregation Rule: You must determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO, Ethyl Acetate).

    • Note: Even trace amounts of DCM require the whole mixture to go into the Halogenated stream.

  • Container: Use standard 4L or 10L safety carboys compatible with the solvent.

  • Labeling:

    • List the Solvent as the primary constituent (e.g., "99% Methanol").

    • List the Solute explicitly: "Trace 4-methoxy-N-(2-methylbenzyl)benzamide."

  • Closure: Ensure caps are vented if the solution has any potential to off-gas, though benzamides are generally stable.

Protocol C: Spill Cleanup (Immediate Response)

Scenario: Accidental spill of 500mg powder on the benchtop.

  • PPE: Don nitrile gloves, safety glasses, and a lab coat. If powder is fine/dusty, use an N95 mask or work inside the fume hood.

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust dispersion.

  • Removal:

    • Wipe up the material using the damp towels.

    • Clean the surface 3x with Ethanol or Isopropanol to solubilize residual organic traces.

  • Disposal: Place all used paper towels and gloves into a clear plastic bag, seal it, and place it into the Solid Hazardous Waste container. Do not throw in regular trash.

References

  • Thermo Scientific Chemicals. (n.d.). 4-Methoxy-N-(2-methylbenzyl)benzamide, 97%. Fisher Scientific.[1] Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.).[2] Compound Summary: N-[(2-methoxyphenyl)methyl]-4-methylbenzamide (Analogous Structure Analysis). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Alfa Aesar. (n.d.).[3] Safety Data Sheet Search (CAS 331638-66-5). Thermo Fisher Scientific. Retrieved March 2, 2026, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) Strategy for Handling 4-methoxy-N-(2-methylbenzyl)benzamide

Strategic Risk Assessment: The "Unknown" Variable As researchers, we often handle compounds where specific toxicological data is sparse. 4-methoxy-N-(2-methylbenzyl)benzamide (CAS: Not widely listed with full tox-data) f...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Risk Assessment: The "Unknown" Variable

As researchers, we often handle compounds where specific toxicological data is sparse. 4-methoxy-N-(2-methylbenzyl)benzamide (CAS: Not widely listed with full tox-data) falls into the category of Novel Organic Amides .

While the core benzamide structure is generally stable, the addition of the 4-methoxy and 2-methylbenzyl moieties increases lipophilicity. This alters how the molecule interacts with biological membranes.

The Scientific Reality:

  • Bioavailability: The lipophilic nature suggests this compound can cross the dermal barrier more easily than simple benzamide.

  • Metabolic Activation: Amides can undergo hydrolysis in vivo to release anilines or benzoic acid derivatives, which are potential sensitizers.

  • Dust Hazard: Like most crystalline organic amides, the primary vector for exposure is airborne particulates during weighing and transfer.

Core Directive: Treat this substance as a Category 3 Irritant and Potential Sensitizer (Universal Precautions for Novel Compounds).

PPE Decision Matrix: Select by State, Not Just Substance

Safety is not static; it changes when you dissolve the solid. The following matrix dictates your PPE based on the state of matter.

Table 1: PPE Specifications
Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Purification)Technical Rationale
Hand Protection Nitrile (Disposable) Min. Thickness: 5 mil (0.12 mm)Cuff: StandardNitrile (High-Modulus) or Laminate Dependent on SolventDouble-gloving recommended.Solid: Nitrile provides excellent dry particle barrier.Solution: If dissolved in DCM/Chloroform, standard nitrile degrades in <2 mins. Use Silver Shield® or double-glove with immediate change protocols.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety Glasses (With Side Shields)Solid: Goggles seal against airborne dust that can bypass glasses.Solution: Splash risk is directional; glasses suffice inside a fume hood.
Respiratory Engineering Control Only (Fume Hood)Fume Hood (Sash at optimal height)Mechanism: N95 respirators are a last resort. The primary barrier must be the laminar flow of the hood (Face velocity: 80-100 fpm).
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.Lab Coat + Chemical Apron If handling >100mL volumes.Cotton absorbs splashes but does not repel. An apron is required for larger liquid volumes to prevent soak-through.

Operational Protocol: Step-by-Step Handling

This protocol is designed to break the "Chain of Exposure" at the most critical points.

Phase A: Solid Transfer & Weighing

The highest risk of inhalation exposure occurs here.

  • Static Control: Amide powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • The "Tunnel" Technique:

    • Do not pour from the source bottle.

    • Use a long-handled spatula to transfer solid deep into the receiving vessel (vial/flask).

    • Why? This keeps the dust generation point inside the receiving vessel, not at the rim.

  • Decontamination: Wipe the exterior of the source bottle and the balance area with a damp Kimwipe (water/surfactant) immediately after weighing. Dispose of the wipe as solid hazardous waste.

Phase B: Solubilization

The highest risk of dermal absorption occurs here.

  • Solvent Choice Warning:

    • If dissolving in DMSO or DMF : These solvents are "skin vehicles." They will carry the 4-methoxy-N-(2-methylbenzyl)benzamide through intact skin and standard nitrile gloves.

    • Action: If using DMSO/DMF, double glove . If the outer glove is splashed, peel it off immediately.

  • Dissolution: Add solvent to the solid, not solid to the solvent (minimizes splash-back). Cap the vessel immediately and vortex/sonicate inside the hood.

Visualization: Workflow & Decision Logic

The following diagram illustrates the decision logic for PPE selection based on the experimental phase.

PPE_Decision_Matrix Start Start: Handling 4-methoxy-N-(2-methylbenzyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid In Solution StateCheck->Liquid Reaction/Workup RiskSolid Risk: Inhalation & Dust Contact Solid->RiskSolid PPESolid PPE: Goggles + Nitrile (5mil) + Fume Hood RiskSolid->PPESolid SolventCheck Check Solvent Type Liquid->SolventCheck StandardSolv Standard (MeOH, EtOAc) SolventCheck->StandardSolv Low Permeation PenetratingSolv Carrier (DMSO, DMF, DCM) SolventCheck->PenetratingSolv High Permeation PPE_Std PPE: Safety Glasses + Nitrile (Single) StandardSolv->PPE_Std PPE_High PPE: Safety Glasses + Double Glove / Laminate PenetratingSolv->PPE_High

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier risks.

Disposal & Emergency Procedures

Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (double-bagged).

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Do not mix with oxidizers (e.g., Nitric Acid waste), as amides can react violently under specific conditions.

Emergency Response[1][2][3]
  • Skin Contact (Solid): Brush off excess powder before wetting. Wash with soap and water for 15 minutes.[1]

  • Skin Contact (Solution):

    • Immediate Action: Remove gloves/clothing.

    • Wash: Flush with water for 15 minutes.[1][2]

    • Note: If dissolved in DMSO, monitor for systemic effects (dizziness, nausea) as absorption is rapid.

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[2] Use a wet wipe or a HEPA-filtered vacuum.

    • Liquid: Absorb with vermiculite or spill pads. Place in a sealed container.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (n.d.). Benzamide Compound Summary.[3] National Center for Biotechnology Information. (General benzamide toxicity data used for control banding). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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